2-Benzyl-2,6-diazaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGJWDYVBDFDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676485 | |
| Record name | 2-Benzyl-2,6-diazaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194508-28-5 | |
| Record name | 2-Benzyl-2,6-diazaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyl-2,6-diazaspiro[3.3]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 2-Benzyl-2,6-diazaspiro[3.3]heptane
Abstract
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, valued for its role as a constrained bioisostere of piperazine.[1][2] This rigidity can confer significant advantages in drug design, including improved metabolic stability, enhanced binding affinity, and reduced off-target effects.[3] This technical guide provides a comprehensive structural analysis of a key derivative, 2-Benzyl-2,6-diazaspiro[3.3]heptane. We will delve into the spectroscopic and conformational properties that define this molecule, offering both experimental data from analogous compounds and predictive analyses. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Introduction: The Significance of the Spirocyclic Scaffold
The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. The 2,6-diazaspiro[3.3]heptane core represents a significant advancement in scaffold design, offering a three-dimensional architecture that departs from the conformational flexibility of traditional cyclic amines like piperazine.[4] The introduction of a benzyl group at the 2-position further functionalizes this core, providing a handle for synthetic elaboration and influencing the molecule's overall physicochemical properties. Understanding the intricate structural details of this compound is paramount for its effective application in the design of next-generation therapeutics.
The spirocyclic nature of this compound, with two azetidine rings sharing a single carbon atom, imparts a unique "twisted" geometry. This has been shown to alter the pKa of the nitrogen atoms compared to their piperazine counterparts and can lead to a reduction in lipophilicity, a desirable trait for optimizing drug-like properties.[2][4]
Synthesis and Spectroscopic Characterization
A practical synthetic route to functionalized 2,6-diazaspiro[3.3]heptanes often involves the reductive amination of a suitable aldehyde precursor, followed by cyclization.[5]
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Benzyl CH₂ | ~3.55 (s, 2H) | ~64.0 | The benzylic protons are deshielded by the adjacent nitrogen and the aromatic ring. |
| Spirocyclic CH₂ (N-benzyl side) | ~3.35 (s, 4H) | ~63.5 | Protons on the azetidine ring adjacent to the benzyl group. |
| Spirocyclic CH₂ (NH side) | ~3.30 (s, 4H) | ~62.5 | Protons on the other azetidine ring. A slight upfield shift is expected compared to the N-benzylated ring. |
| Spirocyclic Quaternary C | - | ~34.5 | The central spiro carbon, with a characteristic chemical shift. |
| Benzyl Aromatic CH (ortho, meta) | ~7.20-7.35 (m, 4H) | ~128.5 | Typical chemical shifts for monosubstituted benzene rings. |
| Benzyl Aromatic CH (para) | ~7.20-7.35 (m, 1H) | ~127.0 | |
| Benzyl Aromatic C (ipso) | - | ~138.0 | The carbon atom of the benzene ring attached to the methylene group. |
| NH | Variable (broad s, 1H) | - | The chemical shift is dependent on concentration and temperature. |
Note: These are predicted values and may vary slightly from experimental results. The simplicity of the predicted proton spectrum (three singlets for the aliphatic protons) is due to the high symmetry of the core structure and rapid ring inversion at room temperature.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, electron impact (EI) ionization would likely lead to characteristic fragmentation pathways.
Predicted Fragmentation Pattern:
The molecular ion peak (M⁺) would be observed at m/z 188.27. Key fragmentation patterns for amines and benzyl groups would be expected:[6]
-
Benzylic Cleavage: The most prominent fragmentation would be the cleavage of the bond between the benzyl group and the nitrogen atom, leading to the formation of a stable tropylium ion at m/z 91 . This is often the base peak in the mass spectra of benzylamines.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms within the spirocyclic system is also a likely fragmentation pathway.
-
Loss of Azetidine Ring Fragments: Fragmentation of the azetidine rings could lead to the loss of ethylene (28 Da) or related fragments.
Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.
Conformational Analysis
A key feature of the 2,6-diazaspiro[3.3]heptane core is its constrained conformation compared to piperazine. Computational modeling provides valuable insights into the three-dimensional structure and energetics of this molecule.
Predicted 3D Structure and Geometry
Quantum mechanics-based calculations suggest that the two azetidine rings in the 2,6-diazaspiro[3.3]heptane system are not perfectly planar but adopt a slightly puckered conformation. The overall structure is characterized by a "twisted" arrangement of the two rings relative to each other.[4] The benzyl group will preferentially occupy an equatorial-like position to minimize steric hindrance.
The introduction of the spiro center leads to a greater distance between the two nitrogen atoms compared to a piperazine ring, which can have significant implications for its use as a bioisostere.[4]
Comparison with Piperazine
The structural rigidity of this compound is a defining characteristic when compared to N-benzylpiperazine. This has profound implications for its application in drug design.
Table 2: Conformational Comparison with N-Benzylpiperazine
| Property | This compound | N-Benzylpiperazine |
| Conformational Flexibility | Rigid, limited puckering of azetidine rings. | Highly flexible, undergoes rapid chair-boat interconversion. |
| Nitrogen-Nitrogen Distance | Increased and fixed. | Variable, dependent on conformation. |
| Substituent Orientation | Well-defined and predictable. | Equatorial and axial orientations are possible and interconvert. |
| Entropy of Binding | Lower entropic penalty upon binding to a target. | Higher entropic penalty due to loss of conformational freedom. |
Reactivity and Metabolic Stability
The structural features of this compound influence its chemical reactivity and metabolic fate.
Chemical Reactivity
The secondary amine in the this compound is available for further functionalization, such as acylation, alkylation, or arylation, allowing for the synthesis of diverse chemical libraries. It is important to note that under strongly acidic conditions, the strained azetidine rings can be susceptible to ring-opening reactions.[7]
Metabolic Stability
The 2,6-diazaspiro[3.3]heptane core is generally associated with improved metabolic stability compared to piperazine.[3] The reduced conformational flexibility can make the molecule a poorer substrate for metabolic enzymes like cytochrome P450s. The benzyl group, however, can be a site of metabolic oxidation (e.g., hydroxylation on the aromatic ring or at the benzylic position).
Experimental Protocols
The following are generalized protocols for the characterization of this compound.
Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For the ¹H spectrum, acquire at least 16 scans. For the ¹³C spectrum, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically >1024).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Protocol: Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.
-
Acquire mass spectra using electron impact (EI) ionization at 70 eV.
-
Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, primarily due to the unique structural and conformational properties imparted by its spirocyclic core. Its rigid framework, predictable substituent vectors, and potential for improved metabolic stability make it an attractive alternative to traditional scaffolds like piperazine. A thorough understanding of its spectroscopic characteristics and three-dimensional structure, as outlined in this guide, is essential for harnessing its full potential in the design and development of novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]
physicochemical properties of 2-benzyl-2,6-diazaspiro[3.3]heptane
An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,6-diazaspiro[3.3]heptane
Executive Summary
This compound is a key building block in modern medicinal chemistry, frequently utilized as a bioisostere for piperazine and other diamine scaffolds. Its rigid, three-dimensional structure offers a unique vector for substituent placement, enabling chemists to explore novel chemical space and optimize drug-like properties. This guide provides a comprehensive overview of the core , detailing its ionization constants (pKa), lipophilicity (logP), and solubility. Furthermore, it outlines authoritative, step-by-step experimental protocols for the determination of these parameters, grounded in established scientific principles to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this valuable scaffold.
Introduction to the 2,6-Diazaspiro[3.3]heptane Scaffold
The 2,6-diazaspiro[3.3]heptane motif has gained significant traction in drug discovery as a "next-generation" bioisostere. Unlike the flexible piperazine ring, which often exists in a dynamic equilibrium of chair and boat conformations, the spirocyclic system of 2,6-diazaspiro[3.3]heptane is conformationally constrained. This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The benzylic substituent at the N2 position serves as a common protecting group and a synthetic handle for further chemical elaboration. A thorough understanding of the fundamental physicochemical properties of this parent scaffold is therefore critical for predicting its behavior in biological systems and for designing novel analogues with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.
Core Physicochemical Properties
The utility of any chemical scaffold in drug development is fundamentally governed by its physicochemical properties. These parameters dictate how a molecule will behave in various environments, from formulation syringes to the complex milieu of the human body.
Ionization Constant (pKa)
The pKa values of a molecule are critical determinants of its solubility, permeability, and target-binding interactions. As a diamine, this compound has two basic centers, leading to two distinct pKa values. The pKa values determine the charge state of the molecule at a given pH. The less sterically hindered secondary amine is expected to be the more basic site.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial parameter for predicting membrane permeability and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.
Aqueous Solubility
Aqueous solubility is a fundamental requirement for drug absorption and distribution. Poor solubility can be a major obstacle in drug development, leading to low bioavailability and formulation challenges.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value (Predicted) | Value (Experimental) | Significance in Drug Development |
| pKa₁ | ~9.5 ± 0.5 | Data not available in searched literature | Governs the charge state of the first basic center; influences solubility and receptor interactions. |
| pKa₂ | ~6.5 ± 0.7 | Data not available in searched literature | Governs the charge state of the second basic center; critical for understanding pH-dependent behavior. |
| LogP | 1.90 ± 0.35 | Data not available in searched literature | Impacts membrane permeability, protein binding, and metabolic stability. |
| Aqueous Solubility | Predicted to be pH-dependent. Soluble at acidic pH. | Available as the dihydrochloride salt, which is a crystalline solid. | Determines dissolution rate and oral bioavailability; critical for formulation development. |
| Molecular Weight | 188.27 g/mol | N/A | A key component of Lipinski's Rule of Five for assessing drug-likeness. |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | N/A | Influences membrane permeability and blood-brain barrier penetration. |
Note: Predicted values are often generated using computational algorithms (e.g., from sources like ChemAxon or ACD/Labs) and should be confirmed experimentally.
Experimental Methodologies for Physicochemical Profiling
To ensure the highest quality of data, standardized experimental protocols must be employed. The following sections detail robust methods for the determination of pKa, LogP, and aqueous solubility.
Workflow for pKa Determination via Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination, offering high accuracy and precision. The method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
Causality Behind Experimental Choices: This method directly measures the buffering capacity of the molecule as it transitions between its protonated and neutral forms. The use of co-solvents like methanol or DMSO is often necessary for compounds with low aqueous solubility, but the results must be corrected back to a wholly aqueous environment using established methods like the Yasuda-Shedlovsky extrapolation to obtain the thermodynamically relevant pKa.
Diagram 1: Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
System Preparation: Calibrate a pH meter/autotitrator using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Prepare standardized titrants (0.1 M HCl and 0.1 M KOH).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound and dissolve it in a known volume (e.g., 5 mL) of an appropriate solvent, typically an ionic strength-adjusted aqueous solution (0.15 M KCl). If solubility is low, a co-solvent like methanol may be used, and multiple titrations at different co-solvent percentages are required.
-
Titration: Place the sample solution in the titration vessel. Titrate with 0.1 M HCl, recording the pH after each incremental addition of titrant. Continue the titration well past the second equivalence point.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. More accurately, these points can be determined from the maxima of the first derivative plot (dpH/dV vs. V). Specialized software is used to refine the pKa values by fitting the entire titration curve.
Workflow for LogP Determination via Shake-Flask Method
The shake-flask method is the traditional and most reliable method for LogP determination. It involves measuring the concentration of the analyte in two immiscible phases (n-octanol and water) after they have reached equilibrium.
Causality Behind Experimental Choices: This method directly measures the partitioning of the compound between a lipophilic and an aqueous phase, which is the definition of LogP. The aqueous phase must be buffered to a pH where the compound is predominantly in its neutral, un-ionized form (typically pH > pKa₂ + 2 units for a base) to measure the intrinsic partition coefficient (LogP) rather than the distribution coefficient (LogD). Pre-saturation of the solvents is crucial to prevent volume changes upon mixing, which would alter the concentration and lead to inaccurate results.
Diagram 2: Experimental Workflow for LogP Determination
Caption: Workflow for LogP determination by the shake-flask method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer at pH 11.5 to ensure the diamine is neutral). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.
-
Partitioning: Add a known amount of this compound (typically from a concentrated stock solution in the organic phase) to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Seal the vial and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).
Implications for Drug Development
The physicochemical profile of this compound provides key insights for its application in drug design.
-
Dual pKa Values: The presence of two basic centers means its charge and solubility will be highly pH-dependent. At the pH of the small intestine (~6.5-7.5), a significant fraction of the molecule will be mono-protonated, which can be beneficial for maintaining a balance between solubility and permeability.
-
Moderate Lipophilicity: A predicted LogP of ~1.9 falls within the desirable range for oral drug candidates (typically 1-3), suggesting a good potential for membrane permeability without excessive non-specific binding or metabolic liability.
-
Structural Rigidity: The spirocyclic core reduces conformational flexibility. This can lead to higher binding affinity and improved selectivity for the target protein. It also provides well-defined vectors for substitution, allowing for precise control over the orientation of pharmacophoric groups. The N-benzyl group itself can participate in pi-stacking or hydrophobic interactions within a binding pocket or can be readily removed to allow for further derivatization.
Conclusion
This compound is a valuable scaffold for modern drug discovery, offering a unique combination of structural rigidity and well-placed basic centers. Its physicochemical properties, characterized by dual basicity and moderate lipophilicity, make it an attractive starting point for the design of novel therapeutics. The experimental protocols detailed herein provide a robust framework for the accurate and reproducible determination of the key parameters that will govern the performance of its derivatives in both in vitro and in vivo settings. A thorough understanding and experimental validation of these properties are essential first steps in unlocking the full potential of this promising chemical motif.
A Comprehensive Technical Guide to 2-Benzyl-2,6-diazaspiro[3.3]heptane: Synthesis, Properties, and Handling
This guide provides an in-depth overview of 2-benzyl-2,6-diazaspiro[3.3]heptane, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, potential applications, and safe handling procedures, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Identification and Chemical Properties
This compound is a spirocyclic diamine that has garnered significant interest as a versatile scaffold in the design of novel therapeutics. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for biological targets. The presence of a benzyl group on one of the nitrogen atoms offers a site for further functionalization or can itself contribute to molecular interactions.
Chemical Identifiers
Precise identification of chemical compounds is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound and its common salt forms are summarized below.
| Identifier | This compound | This compound Hydrochloride |
| CAS Number | 1194508-28-5[1] | 1194375-85-3[2][3] |
| Molecular Formula | C12H16N2[4] | C12H17ClN2[2] |
| Molecular Weight | 188.27 g/mol | 224.74 g/mol [2] |
| InChI | InChI=1S/C12H16N2/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12/h1-5,13H,6-10H2[4] | InChI=1S/C12H16N2.ClH/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;/h1-5,13H,6-10H2;1H[2] |
| InChIKey | BSGJWDYVBDFDFI-UHFFFAOYSA-N[4] | NSAGWYJBYHHNCX-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1C2(CN1)CN(C2)CC3=CC=CC=C3[4] | C1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl[2] |
| PubChem CID | 46835575[4] | 57416961[2] |
Synthesis and Methodologies
The synthesis of 2,6-diazaspiro[3.3]heptanes can be achieved through various routes. A practical and adaptable method involves the reductive amination of a suitable aldehyde precursor followed by cyclization.[5][6] This approach allows for the introduction of diverse substituents on the nitrogen atoms, making it amenable for library synthesis and large-scale production.
General Synthetic Workflow
A representative synthetic pathway to substituted 2,6-diazaspiro[3.3]heptanes is depicted below. This workflow can be adapted for the specific synthesis of this compound.
Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.3]heptanes.
Experimental Protocol: A Representative Example
The following protocol is a generalized procedure based on established methodologies for the synthesis of related 2,6-diazaspiro[3.3]heptane derivatives.[5]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of acetic acid.
-
Add the desired primary amine (in this case, ammonia or a protected equivalent for the unsubstituted nitrogen).
-
Stir the mixture to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise to reduce the iminium ion to the corresponding secondary amine.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.
-
Work up the reaction mixture to isolate the intermediate amine.
Step 2: Cyclization
-
Dissolve the intermediate amine in a suitable solvent such as THF or DMF.
-
Add a strong base, for example, potassium tert-butoxide (t-BuOK), to promote intramolecular cyclization.
-
Heat the reaction mixture to drive the reaction to completion.
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent and purify the crude product by chromatography to yield the desired this compound.
Applications in Drug Discovery
The 2,6-diazaspiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere for piperazine.[7] Its rigid structure and the defined spatial orientation of the nitrogen atoms can lead to improved pharmacological properties. The introduction of a benzyl group can further modulate these properties, including lipophilicity and potential for aromatic interactions with target proteins.
Nitrogen-containing spirocyclic compounds are of great interest in medicinal chemistry due to their unique three-dimensional structures which can influence the pharmacological activity of molecules.[8] The nitrogen atoms can act as hydrogen bond acceptors or be protonated to form salts, which can improve the solubility and pharmacokinetic profile of a drug candidate.
Safety and Handling
While a specific safety data sheet for this compound is not publicly available, information from related azaspiro[3.3]heptane derivatives provides guidance on safe handling practices.
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust, fumes, or vapors.[9][11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials and sources of ignition.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10][11]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water. Remove contaminated clothing and wash it before reuse.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its unique structural features offer advantages in designing molecules with improved pharmacological profiles. The synthetic routes are well-established and adaptable for various applications. Adherence to proper safety and handling procedures is essential when working with this and related chemical compounds.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. Page loading... [wap.guidechem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Characterization of 2-benzyl-2,6-diazaspiro[3.3]heptane: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-benzyl-2,6-diazaspiro[3.3]heptane, a valuable building block in medicinal chemistry and drug discovery. As a saturated heterocyclic scaffold, the diazaspiro[3.3]heptane core offers a unique three-dimensional architecture that can be exploited to fine-tune the physicochemical and pharmacological properties of lead compounds. Understanding its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives.
While a comprehensive set of publicly available, experimentally-derived spectroscopic data for this compound is not readily accessible at the time of this writing, this guide will leverage data from closely related analogs and foundational principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this important scaffold.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound (CAS 1194508-28-5) comprises a central spirocyclic core with two azetidine rings sharing a quaternary carbon, and a benzyl group attached to one of the nitrogen atoms.[1][2] This arrangement dictates a specific set of expected signals in its NMR and mass spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following sections outline the expected ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the benzyl group and the spirocyclic core. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the anisotropic effect of the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (CH₂) | ~3.60 | Singlet | 2H |
| Spirocyclic (CH₂) | 3.30 - 3.80 | Multiplet/Singlets | 8H |
| Amine (NH) | 1.50 - 2.50 | Broad Singlet | 1H |
Disclaimer: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
The aromatic protons of the benzyl group are expected to appear as a multiplet in the range of 7.20-7.40 ppm. The benzylic protons, being adjacent to a nitrogen atom, will be deshielded and are predicted to resonate as a singlet around 3.60 ppm. The eight protons of the two azetidine rings are expected to appear in the region of 3.30-3.80 ppm. Due to the rigidity of the spirocyclic system, these protons may exhibit complex splitting patterns or appear as sharp singlets. The proton on the secondary amine is expected to be a broad singlet in the aliphatic region, and its chemical shift can be highly dependent on the solvent and concentration.
For comparison, the structurally related compound 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane exhibits the following ¹H NMR signals (400 MHz, CDCl₃): δ = 7.17–7.33 (m, 7H), 6.73 (dt, J = 1.0, 14.6 Hz, 1H), 6.41–6.45 (m, 2H), 3.92 (s, 4H), 3.58 (s, 2H), 3.38 (s, 4H). The signals at 3.92, 3.58, and 3.38 ppm correspond to the benzylic and spirocyclic protons, providing a valuable reference point.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 127.0 - 138.0 |
| Benzylic (CH₂) | ~64.0 |
| Spirocyclic (CH₂) | 55.0 - 65.0 |
| Spirocyclic (quaternary C) | 30.0 - 40.0 |
Disclaimer: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
The aromatic carbons will resonate in the typical downfield region of 127.0-138.0 ppm. The benzylic carbon is expected around 64.0 ppm. The carbons of the azetidine rings are predicted to be in the range of 55.0-65.0 ppm, while the central spiro quaternary carbon will be the most upfield, likely between 30.0 and 40.0 ppm.
As a reference, the ¹³C NMR spectrum of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (75 MHz, CDCl₃) shows signals at δ = 151.6, 138.0, 128.9, 128.5, 128.4, 127.1, 117.7, 111.6, 64.5, 63.7, 62.3, 34.8. The signals at 64.5, 63.7, 62.3, and 34.8 ppm are attributed to the benzylic and spirocyclic carbons.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrum
For this compound (C₁₂H₁₆N₂), the expected exact mass and the protonated molecular ion are as follows:
-
Molecular Formula: C₁₂H₁₆N₂
-
Molecular Weight: 188.27 g/mol
-
Exact Mass: 188.1313 g/mol
-
[M+H]⁺: 189.1386 m/z
In a high-resolution mass spectrum (HRMS), observing the [M+H]⁺ ion with a mass-to-charge ratio very close to 189.1386 would provide strong evidence for the elemental composition of the molecule.
Fragmentation Pattern
The fragmentation pattern in the mass spectrum can provide valuable structural information. The fragmentation of this compound is expected to be initiated by the cleavage of the benzyl group or the opening of the azetidine rings.
Caption: Predicted major fragmentation pathways for this compound.
A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is highly characteristic of compounds containing a benzyl group. The loss of the benzyl radical would result in a fragment ion at m/z 97, corresponding to the protonated diazaspiro[3.3]heptane core.
Experimental Protocols
For researchers aiming to acquire spectroscopic data for this compound, the following general protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value. Analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the identification and characterization of this important chemical entity. The provided protocols offer a starting point for obtaining high-quality NMR and MS data, which are indispensable for advancing research and development in the pharmaceutical sciences.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Benzyl-2,6-diazaspiro[3.3]heptane
Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is perpetual. Among these, strained spiro heterocycles have emerged as compelling building blocks. The 2,6-diazaspiro[3.3]heptane core, in particular, has garnered significant attention as a three-dimensional, rigid bioisostere for the ubiquitous piperazine moiety.[1][2] Its unique spirocyclic nature imparts a fixed, predictable geometry, which can enhance target selectivity and improve metabolic stability.[3][4]
Replacing a traditional piperazine with a 2,6-diazaspiro[3.3]heptane scaffold can introduce a significant conformational twist and alter the distance between the nitrogen atoms, which can be critical for optimizing ligand-receptor interactions.[1] Furthermore, this structural modification often leads to a counterintuitive reduction in lipophilicity (logD), a highly desirable trait for improving the drug-like properties of a compound.[1] This guide provides an in-depth technical overview of the synthesis and detailed characterization of 2-benzyl-2,6-diazaspiro[3.3]heptane, a key derivative for further functionalization in drug development programs.
Part 1: Strategic Synthesis of the Spirocyclic Core
The synthesis of this compound is best approached through a convergent strategy that builds the core structure from a functionalized azetidine precursor. This method offers high yields and is amenable to large-scale synthesis.[5] The overall workflow involves the preparation of a key aldehyde intermediate, followed by reductive amination and a final intramolecular cyclization.
Caption: Synthetic workflow for 2-benzyl-diazaspiro[3.3]heptane derivatives.
Causality in Experimental Design
The selected synthetic route is underpinned by strategic choices designed to maximize efficiency and yield.[5]
-
Starting Material: The synthesis commences with a readily accessible chloroester, which serves as a versatile starting point for constructing the azetidine core.[5]
-
Intermediate Formation: Reduction of the ester with Lithium Aluminium Hydride (LiAlH₄) followed by a Swern oxidation provides the crucial aldehyde intermediate (3) in high yield. The Swern oxidation is chosen for its mild conditions, which prevent over-oxidation or side reactions common with harsher oxidizing agents.[5]
-
Reductive Amination: The aldehyde is then coupled with a primary amine via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes in the presence of other functional groups. The reaction proceeds through the formation of an iminium ion, which is then reduced in situ.[5]
-
Cyclization: The final and key step is the intramolecular cyclization to form the second azetidine ring. This is an Sɴ2 reaction where the secondary amine displaces the chloride. A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is employed to deprotonate the amine, enhancing its nucleophilicity and driving the ring-closure reaction to completion. The use of a polar aprotic solvent like THF is ideal for this type of reaction.[5]
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[5]
Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (3)
-
To a solution of the starting chloroester (1 equiv.) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of LiAlH₄ (1.1 equiv.) in THF dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction by TLC. Note: Prolonged reaction times can lead to undesired reduction of the chloride.[5]
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting mixture through celite and concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
For the Swern oxidation, prepare a solution of oxalyl chloride (1.5 equiv.) in dichloromethane (DCM) at -78°C.
-
Add DMSO (3 equiv.) dropwise, followed by a solution of the crude alcohol in DCM.
-
Stir for 30 minutes at -78°C, then add triethylamine (5 equiv.) and allow the mixture to warm to room temperature.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give the crude aldehyde (3), which can be purified by column chromatography.
Step 2: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (7a) (Example)
-
Dissolve the aldehyde (3) (1 equiv.) and aniline (1 equiv.) in dichloroethane.
-
Add acetic acid (1 equiv.) and stir for 10 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise and stir at room temperature until the reaction is complete (typically 12-18 hours).
-
Quench the reaction with saturated NaHCO₃ solution and extract the product with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude intermediate amine (6a).
-
Dissolve the crude amine (6a) (1 equiv.) in THF in a sealed tube.
-
Add a 1.0 M solution of t-BuOK in THF (2.2 equiv.) and heat the reaction at 70°C for 90 minutes.
-
If the reaction is incomplete, add an additional equivalent of t-BuOK solution and continue heating for another hour.[5]
-
Cool the reaction to room temperature, filter to remove KCl salts, and evaporate the solvent.
-
Purify the residue by column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the final product (7a) as a yellow oil.[5]
Part 2: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Caption: Molecular structure of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. For a derivative like 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, the expected signals are:
-
Aromatic protons of the benzyl and phenyl groups appearing as multiplets in the range of δ 6.4-7.4 ppm.[5]
-
Singlets corresponding to the four sets of diastereotopic methylene protons on the two azetidine rings, typically observed between δ 3.3 and 4.0 ppm.[5]
-
A characteristic singlet for the benzylic methylene (CH₂) protons around δ 3.6 ppm.[5]
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which is used to confirm the molecular formula. For C₁₈H₂₀N₂ (the molecular formula for the 2-benzyl-6-phenyl derivative), the calculated [M+H]⁺ is 265.1704. The experimental value should be within a very narrow margin (e.g., ±5 ppm) of this calculated mass.[5]
-
LC-MS: When coupled with liquid chromatography, MS can also be used to assess purity and confirm the molecular weight of the product in a mixture. The expected base peak in the mass spectrum would correspond to the protonated molecule [M+H]⁺.[5]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. The sample is analyzed on a suitable column (e.g., C18), and the purity is calculated based on the relative area of the product peak compared to any impurity peaks detected at a specific wavelength (e.g., 220 nm). Purities exceeding 98% are typically achievable with the described protocol.[5]
Summary of Characterization Data
The table below summarizes the expected analytical data for a representative compound, 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[5]
| Analysis | Technique | Expected Result |
| Identity | ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.33-7.17 (m, 7H), 6.73 (t, 1H), 6.45-6.41 (m, 2H), 3.92 (s, 4H), 3.58 (s, 2H), 3.38 (s, 4H). |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 151.6, 138.0, 128.9, 128.5, 128.4, 127.1, 117.7, 111.6, 64.5, 63.7, 62.3, 34.8. | |
| Composition | HRMS (ESI⁺) | m/z [M+H]⁺: Calculated for C₁₈H₂₁N₂: 265.1704; Found: 265.1700. |
| Purity | HPLC-MS | >98% (at 220 nm). |
Conclusion
The synthesis and characterization of this compound represent a key process for accessing a valuable class of building blocks for drug discovery. The synthetic route detailed herein is robust, high-yielding, and relies on well-understood chemical transformations. The rigorous application of modern analytical techniques, including NMR, HRMS, and HPLC, is crucial for validating the structure and ensuring the high purity required for subsequent applications in medicinal chemistry. As the demand for novel, three-dimensional scaffolds continues to grow, the 2,6-diazaspiro[3.3]heptane core and its derivatives are poised to play an increasingly important role in the development of next-generation therapeutics.
References
Solubility Profiling of 2-benzyl-2,6-diazaspiro[3.3]heptane: A Methodological Framework for Drug Development
An In-depth Technical Guide:
Executive Summary
2,6-Diazaspiro[3.3]heptane and its derivatives have emerged as pivotal scaffolds in modern medicinal chemistry.[1] Their rigid, three-dimensional structure offers a compelling alternative to more flexible motifs like piperazine, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] The N-benzylated analogue, 2-benzyl-2,6-diazaspiro[3.3]heptane, is a key intermediate and building block for the synthesis of these advanced therapeutic candidates.[3] A thorough understanding of its solubility in organic solvents is not merely an academic exercise; it is a critical prerequisite for efficient synthesis, purification, formulation, and biological screening.[4][5]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to both predict and experimentally determine the solubility of this compound. We will first delve into the theoretical principles governing its solubility based on its unique molecular structure. Subsequently, this whitepaper will present a detailed, field-proven protocol for quantitative solubility determination using the gold-standard shake-flask method, coupled with robust analytical techniques.[6] The objective is to equip scientists with the foundational knowledge and practical methodologies required to confidently handle this valuable molecular scaffold.
Part 1: Theoretical Framework and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] A solute's solubility is dictated by the interplay of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between the solute and the solvent. A structural analysis of this compound allows for an educated prediction of its behavior in various organic solvents.
Structural Analysis of this compound
The molecule can be deconstructed into three key structural features that influence its solubility:
-
The Spirocyclic Diamine Core: The rigid 2,6-diazaspiro[3.3]heptane nucleus contains two secondary amine (N-H) groups. These amines are capable of acting as both hydrogen bond donors and acceptors, imparting a significant degree of polarity to the molecule. This feature suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).
-
The Benzyl Group: The benzyl substituent introduces a large, nonpolar, aromatic surface. This lipophilic character will enhance solubility in solvents with some aromatic or nonpolar characteristics (e.g., toluene, dichloromethane) but will limit solubility in highly polar or aqueous environments.
-
Increased Basicity and Reduced Lipophilicity: Research comparing azaspiro[3.3]heptanes to their piperazine counterparts has shown that the spirocyclic core can lead to an increase in basicity (pKa).[2] This increased basicity, coupled with a constrained geometry, can result in a lower distribution coefficient (logD), which may counterintuitively enhance solubility in certain systems despite the addition of a carbon atom.[2]
Predicted Solubility Profile
Based on the structural analysis, we can generate a hypothesis for the solubility of this compound across a spectrum of common organic solvents. This provides a starting point for solvent selection in experimental workflows.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's secondary amines. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. The bulky benzyl group may slightly limit solvation compared to smaller molecules. |
| Chlorinated | Dichloromethane (DCM) | Medium | Moderate polarity and ability to interact with both the polar amine core and the nonpolar benzyl group. |
| Ethers | Tetrahydrofuran (THF) | Medium to Low | Moderate polarity but weaker hydrogen bonding capability compared to protic solvents. |
| Aromatic | Toluene | Low | Favorable π-stacking interactions with the benzyl group, but poor solvation of the polar diamine core. |
| Nonpolar | Hexane, Heptane | Very Low | Dominated by van der Waals forces, which are insufficient to overcome the crystal lattice energy of the polar compound. |
Part 2: Experimental Determination of Thermodynamic Solubility
While theoretical prediction is valuable, empirical data is essential for drug development. Thermodynamic solubility—the concentration of a solute in a saturated solution at equilibrium—is a key parameter. The shake-flask method is universally recognized as the 'gold standard' for its determination due to its reliability and direct measurement of the equilibrium state.[6][8]
Experimental Workflow Overview
The workflow for determining thermodynamic solubility is a multi-step process that demands precision at each stage to ensure data integrity. The overall process involves equilibrating an excess of the solid compound in the chosen solvent, separating the saturated solution from the undissolved solid, and accurately quantifying the concentration of the dissolved compound.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol provides a self-validating system for obtaining reliable solubility data.
A. Materials and Reagents
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
2-4 mL glass vials with screw caps and PTFE septa
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks for dilutions
-
HPLC or UV-Vis Spectrophotometer
B. Preparation of Saturated Solutions
-
Add Excess Solid: Weigh approximately 10-20 mg of this compound directly into a glass vial. The key is to ensure an excess of solid remains after equilibrium is reached.[8]
-
Add Solvent: Accurately pipette 1.0 mL of the desired organic solvent into the vial.
-
Seal: Tightly cap the vial to prevent solvent evaporation.
-
Prepare Duplicates: Prepare at least two replicates for each solvent to ensure reproducibility.[9]
C. Equilibration
-
Agitation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Time: Allow the samples to agitate for at least 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary to ensure equilibrium is reached.[4] The extended time is crucial for the measurement to reflect true thermodynamic solubility rather than kinetic solubility.[8]
D. Phase Separation
-
Cease Agitation: Remove vials and let them stand for a short period to allow heavy solids to settle.
-
Isolate Supernatant: Carefully isolate the clear, saturated supernatant. Two reliable methods are:
-
Filtration: Draw the supernatant into a syringe and pass it through a solvent-compatible (e.g., PTFE) 0.22 µm syringe filter into a clean vial. This physically removes undissolved particulates.[9]
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid. Carefully pipette the supernatant from the top, avoiding any disturbance of the pellet.
-
E. Quantification of Solute Concentration
The concentration of the compound in the clear, saturated filtrate is determined using a calibrated analytical method, most commonly HPLC or UV-Vis Spectroscopy.
Protocol E1: Quantification by HPLC
-
Prepare Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock.
-
Create Calibration Curve: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Analyze Standards: Inject the standards into the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve (R² > 0.99).
-
Prepare and Analyze Sample: Accurately dilute a known volume of the saturated filtrate with the mobile phase to bring its concentration within the range of the calibration curve.
-
Inject and Quantify: Inject the diluted sample into the HPLC. Use the measured peak area and the calibration curve equation to determine its concentration.
-
Calculate Original Concentration: Account for the dilution factor to calculate the final solubility in the original solvent (e.g., in mg/mL or mol/L).
Protocol E2: Quantification by UV-Vis Spectroscopy Causality Note: This method is viable because the benzyl group in the molecule provides a strong chromophore, allowing for detection by UV light.[10]
-
Determine λmax: Scan a dilute solution of the compound (e.g., in methanol) across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax), which is expected around 254-260 nm.
-
Prepare Stock and Calibration Curve: Following the same procedure as for HPLC (E1, steps 1-2), prepare calibration standards.
-
Measure Absorbance: Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.[11][12]
-
Prepare and Analyze Sample: Dilute the saturated filtrate with the same solvent used for the calibration curve to ensure the absorbance reading falls within the linear range of the curve (typically 0.1 - 1.0 AU).
-
Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to find the final solubility.
Part 3: Data Interpretation and Application in Drug Discovery
The quantitative data obtained from these experiments directly informs critical decisions throughout the drug development pipeline.
Summarizing Experimental Data
Results should be meticulously tabulated for clear comparison and reporting.
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | [Experimental Value] | [Calculated Value] | HPLC |
| Ethanol | [Experimental Value] | [Calculated Value] | HPLC |
| Dichloromethane | [Experimental Value] | [Calculated Value] | HPLC |
| Acetonitrile | [Experimental Value] | [Calculated Value] | UV-Vis |
| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] | HPLC |
| Toluene | [Experimental Value] | [Calculated Value] | HPLC |
| Hexane | [Experimental Value] | [Calculated Value] | HPLC |
Implications for Medicinal Chemistry & Process Development
-
Reaction Solvent Choice: High solubility in solvents like THF or DCM supports their use in synthesis and modification reactions.[3] Poor solubility would necessitate larger solvent volumes or heating, impacting process efficiency.
-
Purification Strategy: Understanding solubility differences is key to purification. For example, high solubility in DCM but low solubility in hexane suggests a purification strategy where the product is dissolved in a minimal amount of DCM and then precipitated by adding hexane as an anti-solvent.
-
Compound Handling and Storage: Knowledge of solubility in common lab solvents like ethanol or DMSO is essential for preparing stock solutions for biological screening. Low solubility can lead to compound precipitation in assays, yielding unreliable data.[4][9]
-
Pre-formulation Studies: For a compound to advance, its solubility in pharmaceutically relevant systems is paramount. While this guide focuses on organic solvents, the principles extend to the aqueous solubility required for bioavailability, a property that is often a major hurdle in drug development.[5][9]
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to novel therapeutics. A disciplined, methodical approach to determining its solubility profile is a non-negotiable step in harnessing its full potential. By integrating theoretical structural analysis with the empirical rigor of the shake-flask method, researchers can generate the high-quality, reliable data needed to accelerate synthesis, streamline purification, and enable robust biological evaluation. This foundational understanding of a molecule's physical properties is indispensable for efficient and successful drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. improvedpharma.com [improvedpharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. byjus.com [byjus.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scirp.org [scirp.org]
- 12. scirp.org [scirp.org]
A Technical Guide to the Theoretical and Computational Analysis of 2,6-Diazaspiro[3.3]heptane in Modern Drug Discovery
This guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize and leverage the 2,6-diazaspiro[3.3]heptane (DASH) scaffold in medicinal chemistry. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices, ensuring a robust and validated approach to in silico drug design.
Introduction: The Rise of a Rigid Scaffold
In the landscape of drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties, metabolic stability, and target selectivity is relentless. Saturated heterocycles are cornerstones of medicinal chemistry, yet traditional scaffolds like piperazine and piperidine can present challenges related to conformational flexibility and off-target activity. The 2,6-diazaspiro[3.3]heptane (DASH) scaffold has emerged as a compelling alternative. Its rigid, three-dimensional spirocyclic structure provides a well-defined exit vector for substituents, offering a unique way to probe chemical space.[1]
DASH is frequently employed as a rigid bioisostere for piperazine, a common motif in pharmacologically active compounds. Bioisosteric replacement aims to retain desired biological activity while modulating properties such as solubility, lipophilicity, and metabolic stability. Theoretical studies have demonstrated that strained spirocycles like DASH can enhance drug-likeness and offer a predictable vectorization of substituents, making them highly valuable in modern drug design.[2] This guide will detail the computational workflows used to harness the full potential of this unique scaffold.
Part 1: Foundational Insights from Conformational and Electronic Analysis
Understanding the intrinsic properties of the DASH core is the first step in its rational application. Computational chemistry provides the tools to dissect its conformational landscape and electronic nature with high precision.
Conformational Rigidity and Landscape
Unlike the flexible chair-boat interconversion of cyclohexane or piperazine, the DASH scaffold is significantly more constrained due to the two fused four-membered azetidine rings. This rigidity is a key advantage, as it reduces the entropic penalty upon binding to a biological target. However, the azetidine rings are not perfectly planar and can adopt puckered conformations. Computational analysis is essential to identify the low-energy conformers.
Molecular mechanics (MM) and quantum mechanics (QM) are the primary tools for this analysis.[3] MM methods offer a rapid way to explore the potential energy surface and identify a broad range of possible conformations. For greater accuracy, the low-energy conformers identified by MM should be re-optimized and their energies calculated using more rigorous QM methods, such as Density Functional Theory (DFT).[4]
Diagram 1: The Structure of 2,6-Diazaspiro[3.3]heptane
Caption: Conceptual 2D representation of the 2,6-diazaspiro[3.3]heptane core.
Protocol 1: Conformational Search and Analysis Workflow
This protocol describes a self-validating system for identifying the stable conformers of a substituted DASH derivative.
-
Structure Preparation : Build the 3D structure of the DASH derivative using molecular modeling software. Ensure correct atom types and initial stereochemistry.
-
Initial MM Search : Perform a systematic or stochastic conformational search using a robust molecular mechanics force field (e.g., MMFF94s or OPLS3e). This step broadly samples the conformational space.
-
Clustering and Filtering : Cluster the resulting conformers based on root-mean-square deviation (RMSD) and filter by an energy window (e.g., retain all conformers within 10 kcal/mol of the global minimum). This removes redundant structures and focuses computational effort.
-
QM Optimization : Submit the unique, low-energy conformers to a geometry optimization using a validated DFT method. A functional that accounts for dispersion forces, such as ωB97X-D or B3LYP-D3, is recommended, paired with a suitable basis set like 6-31G*.[4]
-
Final Energy Calculation : Perform a final single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(2df,2p)) to obtain more accurate relative energies.[4] The polarizable continuum model (PCM) can be included to simulate the effects of a solvent.
-
Boltzmann Averaging : Calculate the relative populations of each conformer at a given temperature using the Boltzmann distribution. This is critical, as the observable properties of the molecule are a weighted average of the properties of its constituent conformers.
Diagram 2: Conformational Analysis Workflow
Caption: A validated workflow for determining stable molecular conformers.
Electronic Properties and Reactivity
DFT calculations not only provide accurate energies but also reveal crucial electronic properties that govern molecular interactions.[5]
-
Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution across the molecule. For DASH, the regions around the nitrogen atoms are expected to be electron-rich (negative potential), indicating their role as hydrogen bond acceptors. This is fundamental for predicting interactions with a protein target.
-
Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The energy and localization of these orbitals can help rationalize the molecule's stability and potential metabolic fate.
Table 1: Comparison of Calculated Properties for DASH and Piperazine
| Property | 2,6-Diazaspiro[3.3]heptane (DASH) | Piperazine | Rationale for Comparison |
| 3D Shape Score | High (more spherical/rigid) | Lower (more flexible/discoid) | Measures three-dimensionality, a key aspect of "escaping flatland" in drug design. |
| Plane of Best Fit (PBF) | High (non-planar) | Lower (more planar tendency) | Quantifies the deviation from planarity; higher values are often desirable.[2] |
| QED Score | ~0.5-0.6 (Varies with substitution) | ~0.4-0.5 | The Quantitative Estimate of Drug-likeness assesses overall favorability.[2] |
| pKa (Calculated) | ~8-9 (for each nitrogen) | Base 1: ~9.8, Base 2: ~5.6 | The two nitrogens in DASH are electronically more independent than in piperazine. |
Note: Specific values are illustrative and depend on the exact computational method and substitution pattern.
Part 2: Application in Structure-Based Drug Design
With a solid understanding of its intrinsic properties, the DASH scaffold can be effectively incorporated into ligands for structure-based drug design projects. Computational methods are indispensable for predicting and rationalizing how these ligands interact with their targets.[6]
Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[7] For DASH-containing ligands, docking helps to verify if the rigid scaffold can position key interacting moieties (e.g., hydrogen bond donors/acceptors, aromatic groups) in the appropriate locations for high-affinity binding.
Expertise in Action : Simply accepting the top-ranked docking score is insufficient. A trustworthy docking protocol involves:
-
Re-docking : Validating the docking algorithm and scoring function by re-docking the co-crystallized ligand and ensuring it can reproduce the experimental binding mode (RMSD < 2.0 Å).
-
Pose Analysis : Visually inspecting the top-ranked poses to ensure they make chemically sensible interactions with the protein (e.g., hydrogen bonds, hydrophobic contacts). The rigidity of DASH often leads to more predictable and less ambiguous docking results compared to flexible linkers.
Protocol 2: Molecular Docking of a DASH-based Ligand
-
Protein Preparation : Start with a high-quality crystal structure of the target protein. Prepare it by adding hydrogen atoms, assigning protonation states (especially for histidine, aspartate, and glutamate residues), and removing water molecules that are not critical for binding.
-
Ligand Preparation : Generate the low-energy 3D conformer of the DASH-based ligand using the workflow in Protocol 1. Assign partial charges using a validated method (e.g., AM1-BCC).
-
Binding Site Definition : Define the docking grid box around the known active site of the protein, typically centered on the co-crystallized ligand.
-
Docking Execution : Run the docking algorithm (e.g., Glide, AutoDock Vina, GOLD). Use settings that allow for some flexibility in the protein side chains lining the binding pocket, if supported.
-
Scoring and Analysis : Rank the resulting poses using the software's scoring function. Analyze the top poses for favorable interactions and compare them to known inhibitors. Check if the rigid DASH core avoids steric clashes while positioning functional groups optimally.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time.[8] An MD simulation can assess the stability of a docked pose, reveal the role of water molecules in the binding site, and provide a more rigorous estimation of binding free energy.
Trustworthiness in MD : A short, single simulation can be misleading.[9] Robust MD studies involve:
-
System Equilibration : A careful, multi-stage equilibration protocol is required to ensure the system (protein, ligand, solvent, ions) is thermally stable before the production run.
-
Sufficient Sampling : Production runs should be long enough (typically hundreds of nanoseconds) to observe meaningful conformational changes. Running multiple independent simulations starting from the same pose enhances the reliability of the results.
-
Trajectory Analysis : Analyze the simulation trajectory for metrics like ligand RMSD (to assess pose stability), protein RMSF (to identify flexible regions), and specific intermolecular interactions (e.g., hydrogen bond lifetimes).
Diagram 3: Computational Drug Discovery Pipeline with DASH
Caption: Role of computational methods in a DASH-based drug discovery project.
Conclusion and Future Outlook
The 2,6-diazaspiro[3.3]heptane scaffold represents a significant tool in the medicinal chemist's arsenal for creating novel, three-dimensional chemical matter. Its inherent rigidity and value as a bioisostere can be fully realized only through the rigorous application of theoretical and computational methods. The workflows detailed in this guide—from foundational conformational and electronic analysis to applied molecular docking and dynamics—provide a validated framework for decision-making in drug design. By integrating these high-level computational insights, research organizations can reduce the cost and time associated with discovery cycles, increasing the probability of identifying potent and selective drug candidates.[10] Future studies will likely focus on developing novel derivatives of DASH and employing advanced computational techniques like free energy perturbation (FEP) to more accurately predict binding affinities and guide the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-benzyl-2,6-diazaspiro[3.3]heptane Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over three-dimensional space is paramount. The 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for the ubiquitous piperazine ring, offering a conformationally constrained framework that can impart significant advantages in drug design. This technical guide provides a comprehensive overview of the hydrochloride salt of 2-benzyl-2,6-diazaspiro[3.3]heptane, a key building block for the exploration of this unique chemical space. We will delve into its physicochemical properties, synthesis, analytical characterization, and its burgeoning role in contemporary drug discovery, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs).
The 2,6-Diazaspiro[3.3]heptane Scaffold: A Constrained Bioisostere of Piperazine
The 2,6-diazaspiro[3.3]heptane core is a rigid bicyclic system that has garnered attention as a bioisosteric replacement for the flexible piperazine moiety.[1] This structural rigidity offers several potential benefits in drug design:
-
Enhanced Potency and Selectivity: By locking the conformation of the molecule, the entropic penalty of binding to a biological target can be reduced, potentially leading to increased potency. The fixed spatial orientation of substituents can also lead to more specific interactions with the target, enhancing selectivity.[2]
-
Improved Physicochemical Properties: The introduction of the spirocyclic center generally leads to a decrease in lipophilicity (logD) compared to the corresponding piperazine analog.[1] This can be advantageous for improving aqueous solubility and reducing metabolic liabilities.
-
Novel Chemical Space: The unique three-dimensional arrangement of substituents on the diazaspiro[3.3]heptane core allows for the exploration of novel chemical space, potentially leading to the discovery of ligands with new pharmacological profiles.[3]
The benzyl group on the 2-position of the diazaspiro[3.3]heptane serves as a common protecting group and a versatile handle for further synthetic modifications. The hydrochloride salt form is often utilized to improve the compound's solubility and handling characteristics.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in drug discovery and development.
| Property | Value | Source/Comment |
| CAS Number | 1194375-85-3 | [5] |
| Molecular Formula | C₁₂H₁₇ClN₂ | [5] |
| Molecular Weight | 224.74 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from typical amine hydrochlorides. |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a defined melting point. | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4] | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[6] |
| pKa | Not explicitly reported. The presence of two nitrogen atoms suggests two pKa values. The constrained nature of the ring system is expected to influence the basicity compared to piperazine. | |
| logP/logD | Not explicitly reported. The 2,6-diazaspiro[3.3]heptane core generally leads to a decrease in logD compared to piperazine.[1] |
Synthesis and Characterization
The synthesis of this compound hydrochloride involves the initial construction of the diazaspirocyclic core followed by salt formation.
Synthesis of this compound (Free Base)
A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde followed by intramolecular cyclization.[2]
Caption: General synthetic workflow for 2,6-diazaspiro[3.3]heptane derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of related derivatives.[2]
-
Reductive Amination: To a solution of 1-benzyl-3-formylazetidine (1.0 eq) in a suitable solvent such as dichloromethane or dichloroethane, add a primary amine (e.g., ammonia or a protected amine equivalent) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine intermediate.
-
Intramolecular Cyclization: The crude intermediate is then subjected to a base-mediated cyclization. A strong base such as potassium tert-butoxide in a solvent like THF is typically employed.[2] The reaction is heated to facilitate the ring closure.
-
Purification: The resulting this compound free base is purified by column chromatography on silica gel.
Preparation of this compound Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Caution: The 2,6-diazaspiro[3.3]heptane ring system has been reported to be susceptible to ring-opening under certain acidic conditions, particularly with strong acids like HCl.[7] Therefore, the salt formation should be performed under controlled conditions.
Caption: Workflow for the preparation of the hydrochloride salt.
Experimental Protocol: Synthesis of this compound Hydrochloride
This is a general protocol for the formation of amine hydrochloride salts and should be optimized for this specific compound.
-
Dissolve the purified this compound free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) with vigorous stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold anhydrous solvent.
-
Dry the solid under vacuum to obtain this compound hydrochloride.
Self-Validation: The success of the salt formation can be confirmed by a significant change in solubility (the salt should be more water-soluble) and by the analytical techniques described below. The absence of ring-opened byproducts should be verified by LC-MS analysis of the final product.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stability of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic shifts compared to the free base due to the protonation of the nitrogen atoms. Protons on carbons adjacent to the protonated nitrogens will be deshielded and shift downfield. The benzylic protons and the protons of the spirocyclic core will provide a unique fingerprint for the molecule.
¹³C NMR: The carbon NMR spectrum will also show downfield shifts for the carbons bonded to the protonated nitrogens. The number of unique carbon signals will confirm the symmetry of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of an amine hydrochloride salt is characterized by the presence of a broad absorption band in the region of 2400-3000 cm⁻¹, which is attributed to the N-H⁺ stretching vibrations.[8] This broad feature is a key diagnostic for the formation of the ammonium salt.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of the hydrochloride salt. In the positive ion mode, the spectrum will show the molecular ion of the free base [M+H]⁺. Analysis of quaternary ammonium compounds by ESI-MS can sometimes be challenging, but specific methods have been developed to aid in their identification.[2]
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in various areas of drug discovery.
As a Constrained Piperazine Bioisostere
The primary application of this scaffold is as a rigid analog of piperazine. Its incorporation into drug candidates can lead to improved pharmacological properties. However, the constrained nature of the ring system is not always beneficial and its effect on biological activity is target-dependent. For example, in some cases, the reduced flexibility can lead to a loss of binding affinity if the target requires a more flexible ligand.[1]
In PROTACs
The 2,6-diazaspiro[3.3]heptane scaffold is also finding use as a linker component in the design of PROTACs.[9] The rigid nature of the linker can help to pre-organize the two ligands of the PROTAC, potentially leading to more efficient ternary complex formation and target degradation. The benzyl group can also be a site for further functionalization to attach the E3 ligase and target protein ligands.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound hydrochloride.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Given the potential for instability in acidic aqueous solutions, it is recommended to prepare aqueous solutions of the hydrochloride salt fresh and to be aware of the potential for degradation over time, especially at elevated temperatures. Stability-indicating analytical methods, such as HPLC, should be used to monitor the purity of the compound in solution.[3]
Conclusion
This compound hydrochloride is a valuable and versatile building block for medicinal chemists. Its rigid framework offers a compelling alternative to the more flexible piperazine scaffold, providing a tool to fine-tune the pharmacological and physicochemical properties of drug candidates. While its synthesis and handling require careful consideration, particularly with regard to its stability in acidic media, the potential benefits of incorporating this unique spirocyclic system into drug discovery programs are significant. This guide provides a foundational understanding of its properties and handling, empowering researchers to effectively utilize this compound in the pursuit of novel therapeutics.
References
- 1. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of 2-benzyl-2,6-diazaspiro[3.3]heptane Hemioxalate Salt
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-benzyl-2,6-diazaspiro[3.3]heptane hemioxalate salt, a valuable building block for drug discovery and development. 2,6-Diazaspiro[3.3]heptane is recognized as a conformationally constrained bioisostere of piperazine, offering a rigid scaffold that can enhance pharmacological properties such as potency and selectivity.[1] This guide details a robust synthetic route commencing with a practical approach to the diazaspiro[3.3]heptane core, followed by selective N-benzylation, and culminating in the formation of the desired hemioxalate salt. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The Significance of the 2,6-Diazaspiro[3.3]heptane Scaffold
The piperazine motif is a ubiquitous scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] However, its inherent conformational flexibility can lead to interactions with multiple biological targets, potentially causing off-target effects. The 2,6-diazaspiro[3.3]heptane framework has emerged as a compelling alternative, offering a rigidified piperazine analog. This rigidity can pre-organize substituents in a defined spatial orientation, leading to improved binding affinity and selectivity for the target protein.[1] The introduction of a benzyl group at one of the nitrogen atoms provides a key handle for further functionalization or can be an integral part of the final pharmacophore.
This guide outlines a strategic synthesis that involves the initial formation of the 2,6-diazaspiro[3.3]heptane core, followed by a protection-benzylation-deprotection sequence to achieve the desired mono-N-benzylated product. The final step involves the preparation of the hemioxalate salt, which often improves the crystallinity and handling properties of the free base.
Overall Synthetic Strategy
The synthesis of this compound hemioxalate salt is approached in three main stages, as depicted in the workflow below. This strategy is designed for efficiency and scalability, leveraging established chemical transformations.
Caption: Overall workflow for the synthesis of this compound hemioxalate salt.
Experimental Protocols
Stage 1: Synthesis of the 2,6-Diazaspiro[3.3]heptane Core
A practical and scalable synthesis of the 2,6-diazaspiro[3.3]heptane core has been reported, which can be adapted for our purpose.[2][3] This typically involves the synthesis of a suitable precursor followed by cyclization. For the purpose of obtaining the mono-benzylated target, a route starting with the formation of the unprotected 2,6-diazaspiro[3.3]heptane is advantageous. A concise synthesis for a Boc-protected version has been described and is a suitable starting point.[2]
Stage 2: Selective Mono-N-Benzylation of 2,6-Diazaspiro[3.3]heptane
To achieve selective mono-N-benzylation, a protection strategy is employed. One of the secondary amines of the 2,6-diazaspiro[3.3]heptane core is temporarily protected, allowing for the benzylation of the other nitrogen. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for this purpose due to its stability under the conditions of N-benzylation and its relatively mild deprotection conditions.[4]
Step 2.1: Mono-N-Boc Protection of 2,6-Diazaspiro[3.3]heptane
-
Rationale: The use of di-tert-butyl dicarbonate (Boc)₂O allows for the controlled introduction of a single Boc protecting group onto the symmetrical diamine. The reaction conditions can be tuned to favor mono-protection over di-protection.
-
Protocol:
-
Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate 2-Boc-2,6-diazaspiro[3.3]heptane.
-
Step 2.2: N-Benzylation of 2-Boc-2,6-diazaspiro[3.3]heptane
-
Rationale: The remaining free secondary amine is then benzylated using benzyl bromide in the presence of a mild base to neutralize the hydrobromic acid formed during the reaction.
-
Protocol:
-
Dissolve 2-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add benzyl bromide (BnBr, 1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 2.3: Deprotection of the Boc Group
-
Rationale: The Boc group is readily cleaved under acidic conditions to yield the desired mono-N-benzylated free base.[4][5][6]
-
Protocol:
-
Dissolve the crude 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as the free base.
-
Stage 3: Formation of the Hemioxalate Salt
-
Rationale: The formation of a salt can improve the stability, crystallinity, and handling of the final compound. Oxalic acid is a common choice for forming crystalline salts with amines. The hemioxalate stoichiometry (2 molecules of amine per 1 molecule of oxalic acid) is often targeted.
-
Protocol:
-
Dissolve the purified this compound free base (2.0 eq) in a suitable solvent, such as ethanol or isopropanol.
-
In a separate flask, dissolve oxalic acid (1.0 eq) in the same solvent, warming gently if necessary to achieve complete dissolution.
-
Slowly add the oxalic acid solution to the solution of the free base with stirring.
-
A precipitate should form upon addition or after a short period of stirring. The mixture can be cooled in an ice bath to promote further precipitation.
-
Stir the resulting slurry for 1-2 hours at room temperature or 0 °C.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether or hexane.
-
Dry the solid under vacuum to obtain the this compound hemioxalate salt.
-
Physicochemical and Safety Data
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Safety Precautions |
| This compound Hemioxalate Salt | C₂₆H₃₄N₄O₄ | 466.57 | Solid | Handle with appropriate personal protective equipment (PPE). |
| 2,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | 98.15 | Solid | Corrosive. Handle with care. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Solid/Liquid | Irritant. Lachrymator. |
| Benzylamine | C₇H₉N | 107.15 | Liquid | Corrosive, harmful if swallowed or in contact with skin.[7][8][9][10][11] |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Solid | Reacts with water to release flammable gases. Causes skin and eye irritation.[12][13][14][15] |
| Oxalic Acid | C₂H₂O₄ | 90.03 | Solid | Harmful if swallowed or in contact with skin. Causes serious eye damage.[16][17][18][19][20] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | Volatile and suspected carcinogen. Use in a well-ventilated fume hood. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Liquid | Highly corrosive. Causes severe skin burns and eye damage. |
Characterization
The identity and purity of the synthesized this compound hemioxalate salt should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: To characterize the crystalline salt.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound hemioxalate salt. By following the described procedures, researchers and drug development professionals can reliably produce this valuable spirocyclic building block for application in medicinal chemistry programs. The strategic use of protecting groups and the carefully outlined salt formation procedure ensure a high-quality final product. Adherence to the safety precautions outlined for each reagent is paramount for the safe execution of this synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [roar.hep-bejune.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. lobachemie.com [lobachemie.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. aksci.com [aksci.com]
- 15. lobachemie.com [lobachemie.com]
- 16. artms.ca [artms.ca]
- 17. fiddes.co.uk [fiddes.co.uk]
- 18. valudor.com [valudor.com]
- 19. ontariobee.com [ontariobee.com]
- 20. nj.gov [nj.gov]
reactivity and chemical stability of the diazaspiro[3.3]heptane core
An In-depth Technical Guide to the Reactivity and Chemical Stability of the 2,6-Diazaspiro[3.3]heptane Core
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The 2,6-diazaspiro[3.3]heptane (DSH) core has rapidly emerged from a chemical curiosity to a cornerstone scaffold in modern medicinal chemistry. Celebrated primarily as a three-dimensional and conformationally restricted bioisostere of piperazine, its adoption is driven by the pursuit of novel chemical space and improved ADME properties.[1][2] This guide provides a comprehensive analysis of the DSH core, focusing on its unique structural and physicochemical properties, synthetic accessibility, and, most critically, its reactivity and chemical stability. We will delve into the practicalities of its functionalization and illuminate the key liability—acid-mediated ring opening—offering field-proven protocols to navigate this challenge.[3][4] The strategic incorporation of the DSH motif can lead to significant improvements in drug-like properties, including a counter-intuitive reduction in lipophilicity and enhanced metabolic stability, making it an invaluable tool for the contemporary drug hunter.[5][6][7]
Introduction: The Imperative for Three-Dimensional Scaffolds
The "flatland" of aromatic, sp²-rich molecules that has long dominated drug discovery is giving way to a new paradigm emphasizing molecular three-dimensionality. Saturated heterocyclic scaffolds with greater sp³ character are increasingly sought after for their ability to provide more precise and selective interactions with biological targets, often leading to improved physicochemical properties such as solubility.[4] Within this context, strained spirocyclic systems have garnered immense interest.[8][9][10][11] The 2,6-diazaspiro[3.3]heptane core, composed of two azetidine rings sharing a central quaternary carbon, is a standout example. Its rigid, non-planar structure offers a distinct geometric presentation of nitrogen vectors compared to the flexible chair/boat conformations of piperazine, making it a compelling scaffold for modulating biological activity and optimizing drug properties.[1][6]
Section 1: Physicochemical and Structural Landscape
The decision to employ the DSH core is fundamentally a strategic choice to alter a molecule's spatial and electronic properties. Understanding its inherent characteristics is paramount.
Structural Comparison: A Tale of Two Geometries
While often termed a piperazine bioisostere, the DSH core is not a simple drop-in replacement. Its rigid, spirocyclic nature imposes significant geometric constraints. The distance between the two nitrogen atoms is elongated, and the exit vectors for substituents are fixed at approximately 90° to each other, in stark contrast to the 180° (diaxial) or angled (axial-equatorial) relationships in a piperazine chair.[6][12] This geometric disparity can dramatically impact a compound's ability to bind to a target, as potency can be exquisitely sensitive to the spatial orientation of key pharmacophoric elements.[6]
Key Physicochemical Properties
The unique topology of the DSH core imparts several advantageous physicochemical properties.
-
Lipophilicity (logD): Perhaps the most compelling and counter-intuitive property of the DSH core is its ability to lower lipophilicity (logD) when replacing a piperazine, despite the net addition of a carbon atom.[6] This effect is primarily attributed to the increased basicity of the nitrogen atoms. The γ-relationship and constrained geometry of the nitrogens in the DSH core reduce inductive electron withdrawal compared to the β-relationship in piperazine, leading to a higher pKa.[6] A more basic compound is more protonated at physiological pH (7.4), increasing its hydrophilicity and lowering the distribution coefficient (logD).
| Compound Pair | Parent Heterocycle | logD7.4 | DSH Analog | logD7.4 | ΔlogD7.4 | Reference |
| Pair A | Piperazine Analog | 2.5 | DSH Analog | 1.8 | -0.7 | [6] |
| Pair B | Piperazine Analog | 3.1 | DSH Analog | 2.1 | -1.0 | [6] |
| Pair C | Morpholine Analog | 1.7 | Oxa-azaspiroheptane | 1.1 | -0.6 | [6] |
-
Solubility and Metabolic Stability: The increased polarity and 3D character associated with the DSH scaffold often lead to enhanced aqueous solubility and greater metabolic stability compared to more planar or flexible analogs.[5][7][13] The rigid framework can prevent the molecule from adopting conformations susceptible to metabolic enzymes like Cytochrome P450s.
Section 2: Synthetic Access to the Diazaspiro[3.3]heptane Core
The widespread adoption of the DSH core has been enabled by the development of practical and scalable synthetic routes. The most common approach involves a two-step sequence starting from a readily available 1-benzyl-3-chloromethylazetidine-3-carbaldehyde precursor.
Primary Synthetic Strategy: Reductive Amination and Cyclization
This robust method allows for the introduction of diversity at one of the nitrogen atoms, followed by a base-mediated cyclization to form the second azetidine ring. The reaction is high-yielding and amenable to both library synthesis and large-scale production.[14]
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol is adapted from established literature procedures and serves as a reliable template.[14]
Part A: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloroethane, add aniline (1.0 equiv) followed by acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine intermediate, which can often be used directly in the next step.
Part B: Intramolecular Cyclization
-
Dissolve the crude intermediate from Part A (1.0 equiv) in tetrahydrofuran (THF).
-
Add potassium tert-butoxide (t-BuOK) (1.0 M solution in THF, 2.2 equiv) to the stirred solution.
-
Heat the reaction mixture in a sealed tube at 70 °C for 3-4 hours.
-
Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.
-
Cool the reaction to room temperature and filter to remove inorganic salts (e.g., KCl).
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel) to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Section 3: Chemical Reactivity and Functionalization
The synthetic utility of the DSH core lies in the selective functionalization of its two secondary amine nitrogens. Access to a monoprotected scaffold, such as N-Boc-2,6-diazaspiro[3.3]heptane, is crucial for this purpose and can be synthesized on a large scale.[15][16]
Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, and the DSH core is an excellent substrate. This reaction demonstrates the scaffold's stability under catalytic, basic conditions and its utility as a piperazine surrogate in coupling with various aryl and heteroaryl halides.[12][15][16][17]
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).
-
Add a degassed solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Other N-Functionalization Reactions
The free nitrogen of a monoprotected DSH is a versatile handle for a wide range of standard transformations, showcasing the core's broad compatibility.
| Reaction Type | Reagents | Conditions | Notes | Reference |
| Amide Formation | Acyl chlorides, Triethylamine | CH₂Cl₂, 0 °C to RT | Standard, high-yielding coupling. | [2] |
| Sulfonamide Formation | Sulfonyl chlorides, Pyridine | CH₂Cl₂, 0 °C to RT | Forms stable sulfonamides. | [2][7] |
| Urea Formation | Isocyanates | CH₂Cl₂ or THF, RT | Rapid and clean reaction. | [2] |
| Reductive Alkylation | Aldehydes, Na(OAc)₃BH | Dichloroethane | Effective for introducing alkyl substituents. | [15] |
Section 4: Chemical Stability and Degradation Pathways
While the DSH core is robust under many synthetic conditions, its inherent ring strain makes it susceptible to cleavage under specific, predictable conditions. For a drug development professional, understanding this liability is not just important; it is critical for downstream processing, formulation, and predicting shelf-life.
Acid-Mediated Ring Opening: The Critical Liability
The primary vulnerability of the 2,6-diazaspiro[3.3]heptane scaffold is its instability in the presence of strong acids, particularly hydrochloric acid (HCl).[3][4] Protonation of one of the azetidine nitrogens can trigger a ring-opening reaction to relieve the inherent strain of the four-membered ring. This results in the irreversible degradation of the core scaffold.
This instability has profound practical implications, especially during the deprotection of acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
large-scale synthesis of 2,6-diazaspiro[3.3]heptanes
An Application Guide to the Scalable Synthesis of 2,6-Diazaspiro[3.3]heptanes
Authored by: A Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among the saturated heterocycles, the 2,6-diazaspiro[3.3]heptane core has emerged as a compelling structural surrogate for the ubiquitous piperazine ring.[1][2] Its rigid, spirocyclic framework eliminates the conformational ambiguity of piperazine, offering a fixed spatial arrangement of nitrogen substituents. This structural preorganization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency and selectivity.[3] Furthermore, the introduction of this three-dimensional spirocyclic motif often reduces lipophilicity compared to piperazine analogues, a desirable feature for improving the overall druglikeness and pharmacokinetic profile of a compound.[3]
This guide provides a detailed, field-proven protocol for the large-scale synthesis of functionalized 2,6-diazaspiro[3.3]heptanes, designed for researchers in drug discovery and process development. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust, scalable, and reproducible synthesis.
Strategic Overview: A Convergent and Scalable Synthetic Route
The most practical and scalable approach to the 2,6-diazaspiro[3.3]heptane core begins with a pre-formed, functionalized azetidine ring, which serves as the foundation for constructing the second spiro-fused azetidine.[4][5] This strategy, outlined below, is modular and allows for the introduction of diversity at a late stage.
Caption: Overall workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.
Part I: Synthesis of the Key Aldehyde Intermediate
The foundation of this synthesis is the efficient preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. The benzyl group serves as a robust protecting group for the first nitrogen, stable to the reaction conditions in the subsequent steps, while the chloro- and aldehyde functionalities are poised for the critical cyclization and amination reactions.
Protocol 1: Preparation of (1-Benzyl-3-chloromethylazetidin-3-yl)methanol
This step involves the reduction of a readily accessible chloroester precursor using a powerful reducing agent.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is chosen for its ability to efficiently reduce esters to primary alcohols. The reaction is conducted at a reduced temperature to control its high reactivity and prevent potential side reactions.
-
Procedure:
-
Equip a multi-neck, flame-dried round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous Tetrahydrofuran (THF) and cool the slurry to -15 °C using an ice-salt or cryocool bath.
-
Dissolve the starting chloroester (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, ensuring the internal temperature does not exceed -10 °C.
-
After the addition is complete, allow the reaction to stir at the reduced temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir vigorously until a granular white precipitate forms.
-
Filter the solids through a pad of Celite®, washing thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude diol intermediate, which is often of sufficient purity for the next step.
-
Protocol 2: Swern Oxidation to 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
This protocol uses mild oxidation conditions to convert the primary alcohol to the crucial aldehyde without over-oxidation to a carboxylic acid.
-
Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. This method is highly effective for preparing aldehydes from primary alcohols and avoids the use of heavy metals. The low temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediate.
-
Procedure:
-
In a flame-dried, multi-neck flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Add a solution of DMSO (3.0 eq.) in DCM dropwise, keeping the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of the alcohol from Protocol 1 (1.0 eq.) in DCM dropwise, maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq.) dropwise. The mixture may become thick. Allow the reaction to warm to room temperature while stirring.
-
Add water to quench the reaction. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde intermediate.[4]
-
Part II: Assembly and Formation of the Spirocyclic Core
With the key aldehyde in hand, the next phase involves introducing the second nitrogen atom and executing the ring-forming cyclization. The choice of conditions for the reductive amination step is dependent on the nature of the amine.
Caption: Decision workflow for the reductive amination protocol.
Protocol 3: Reductive Amination
-
3A: For Anilines (Aromatic Amines)
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for one-pot reductive aminations. It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, allowing for the in-situ formation and reduction of the iminium ion.[4]
-
Procedure:
-
To a solution of the aldehyde (1.0 eq.) in dichloroethane, add the aniline (1.0 eq.) followed by acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude product for the next step.
-
-
-
3B: For Alkyl Amines
-
Rationale: For more basic alkyl amines, a stepwise procedure often provides cleaner results and higher yields. The imine is pre-formed, and water is removed azeotropically or under vacuum, before reduction with the more powerful sodium borohydride.[4]
-
Procedure:
-
Dissolve the aldehyde (1.0 eq.) and the alkyl amine (1.1 eq.) in a toluene/methanol mixture.
-
Heat the mixture to facilitate imine formation, then remove the solvents under reduced pressure.
-
Re-dissolve the crude imine in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10 °C.
-
Stir for 1-2 hours, then quench carefully with water.
-
Remove the methanol under reduced pressure and extract the residue with ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the crude product.
-
-
Protocol 4: Intramolecular Cyclization to Form the Spirocycle
This step is an intramolecular nucleophilic substitution where the newly introduced secondary amine displaces the chloride to form the second azetidine ring.
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the secondary amine without competing in the substitution reaction. Potassium tert-butoxide in THF is an excellent choice for this transformation, providing clean and high-yielding cyclization.[4][6]
-
Procedure:
-
Dissolve the crude amine from Protocol 3 (1.0 eq.) in anhydrous THF in a sealed tube or pressure-rated reactor.
-
Add potassium tert-butoxide (2.2 eq., as a 1.0 M solution in THF) and heat the reaction to 70 °C.
-
Monitor the reaction by TLC/LCMS. If the reaction stalls, an additional charge of base (e.g., 1.0 eq.) may be required.[6]
-
After completion (typically 2-4 hours), cool the reaction to room temperature.
-
Filter the mixture through Celite® to remove the potassium chloride byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the N,N'-disubstituted 2,6-diazaspiro[3.3]heptane.
-
Part III: Deprotection to the Parent Scaffold
For many applications, removal of one or both protecting groups is necessary. Catalytic transfer hydrogenation is a highly effective method for N-debenzylation.
Protocol 5: N-Debenzylation via Catalytic Transfer Hydrogenation
-
Rationale: This method avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups. Ammonium formate serves as a convenient in-situ source of hydrogen. The reaction is typically fast and clean.[7] Palladium on carbon (Pd/C) is the catalyst of choice. The reaction is often run in an acidic solution, as free amines can act as catalyst poisons.[8]
-
Procedure:
-
In a round-bottom flask, dissolve the N-benzyl protected spirocycle (1.0 eq.) in methanol.
-
Carefully add 10% Palladium on Carbon (10-20% by weight).
-
Add anhydrous ammonium formate (5.0 eq.) in a single portion under a nitrogen atmosphere.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 10-60 minutes.[7]
-
Upon completion, cool the mixture and filter it hot through a pad of Celite®, washing thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. Depending on the workup, this may be isolated as the free base or a formate salt. For conversion to the hydrochloride salt, the residue can be dissolved in ether and treated with HCl in ether.
-
Quantitative Data Summary
| Step | Protocol | Key Reagents | Solvent | Temp. | Typical Time | Typical Yield |
| Alcohol Synthesis | 1 | LiAlH₄ | THF | -15 °C | 1-2 h | >90% (crude) |
| Aldehyde Synthesis | 2 | Oxalyl Chloride, DMSO, Et₃N | DCM | -78 °C to RT | 2-3 h | 80-85% |
| Reductive Amination (Aryl) | 3A | R-NH₂, Na(OAc)₃BH | DCE | RT | 12-16 h | 70-85% |
| Reductive Amination (Alkyl) | 3B | R-NH₂, NaBH₄ | Toluene/MeOH | RT | 2-4 h | 75-90% |
| Cyclization | 4 | K-tert-butoxide | THF | 70 °C | 2-4 h | 70-95% |
| N-Debenzylation | 5 | 10% Pd/C, NH₄HCO₂ | Methanol | Reflux | 10-60 min | >90% |
Safety and Handling of Azetidines and Reagents
Azetidines and their precursors are strained, reactive molecules that require careful handling.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles that form a seal around the eyes, and a flame-resistant lab coat.[9][11]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile and potentially harmful vapors.[11][12]
-
Reactive Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Quench procedures must be performed slowly and at low temperatures.
-
Oxalyl Chloride/Swern Reagents: Corrosive and toxic. The reaction generates carbon monoxide gas. Ensure adequate ventilation and careful quenching.
-
Potassium tert-Butoxide: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
-
Storage: Store azetidine-containing compounds in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[12][13]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
References
- 1. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [roar.hep-bejune.ch]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. jnsparrowchemical.com [jnsparrowchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. chemos.de [chemos.de]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: 2-Benzyl-2,6-diazaspiro[3.3]heptane as a Piperazine Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Piperazine and the Quest for Superior Analogs
The piperazine ring is a privileged scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its prevalence stems from its ability to serve as a versatile linker, introduce basic centers for improved solubility, and engage in crucial hydrogen bond interactions with biological targets.[3] However, the conformational flexibility of the piperazine ring can sometimes lead to promiscuous binding to off-target proteins and may present metabolic liabilities. This has driven the exploration of conformationally constrained bioisosteres, with 2,6-diazaspiro[3.3]heptane emerging as a promising candidate.[4][5] This application note provides a detailed guide to the synthesis, properties, and application of 2-benzyl-2,6-diazaspiro[3.3]heptane as a rigidified piperazine bioisostere, offering insights into its potential to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.
The 2,6-Diazaspiro[3.3]heptane Scaffold: A Three-Dimensional Advantage
2,6-Diazaspiro[3.3]heptane offers a unique three-dimensional arrangement of its nitrogen atoms, providing a rigid framework that distinguishes it from the more flexible chair-boat conformations of piperazine. This structural rigidity can pre-organize substituents into a bioactive conformation, potentially leading to a lower entropic penalty upon binding to a target protein and thus enhancing potency.[2]
Physicochemical Properties: A Comparative Analysis
A key rationale for employing 2,6-diazaspiro[3.3]heptane as a piperazine bioisostere is the modulation of a compound's physicochemical properties. The introduction of the spirocyclic core generally results in a decrease in lipophilicity (logD) compared to the corresponding piperazine analog, which can be beneficial for improving aqueous solubility and reducing metabolic turnover.[2][4]
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for Bioisosteric Shift |
| cLogP | -1.50[4] | -0.51[4] | The more compact and rigid structure of the diazaspiro[3.3]heptane can lead to a less lipophilic profile, potentially improving solubility and reducing off-target effects mediated by high lipophilicity. |
| pKa1 | 9.73[4] | Not readily available in public domain; requires experimental determination.[4] | The altered geometry and electronic environment of the nitrogen atoms in the spirocycle are expected to influence basicity, which can be fine-tuned to optimize interactions with the biological target and improve pharmacokinetic properties. |
| pKa2 | 5.35[4] | Not readily available in public domain; requires experimental determination.[4] | Similar to pKa1, the second basicity constant will be different from piperazine, offering another parameter for optimization in drug design. |
| Molecular Shape | Flexible (chair/boat conformations) | Rigid (spirocyclic) | The rigid scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity by pre-organizing the molecule in its bioactive conformation. |
Synthesis of this compound: A Step-by-Step Protocol
A practical and scalable synthesis of this compound can be achieved through a two-step process involving the reductive amination of a readily available aldehyde followed by an intramolecular cyclization.[6][7]
Protocol: Synthesis of this compound
This protocol is adapted from a known synthetic route and is amenable to both small-scale and larger-scale preparations.[6]
Step 1: Reductive Amination of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde with a Primary Amine
-
Reaction Setup: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the desired primary amine (e.g., aniline for 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane) (1.0 eq) and acetic acid (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the iminium ion. The progress of this step can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature until the starting aldehyde is consumed, as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine.
Step 2: Intramolecular Cyclization to form the 2,6-Diazaspiro[3.3]heptane Ring
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Cyclization: Add potassium tert-butoxide (2.2 eq, as a 1.0 M solution in THF) to the stirred solution and heat the reaction mixture to 70 °C in a sealed tube.
-
Completion and Work-up: After 90 minutes, add an additional 1.0 equivalent of potassium tert-butoxide and continue heating for another hour.[6] Allow the reaction to cool to room temperature, filter to remove the precipitated potassium chloride, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Biological Activity: Case Studies of Piperazine vs. 2,6-Diazaspiro[3.3]heptane
The impact of replacing a piperazine with a 2,6-diazaspiro[3.3]heptane moiety is highly dependent on the specific biological target and the binding mode of the ligand.
| Target Class | Piperazine-Containing Compound | 2,6-Diazaspiro[3.3]heptane Analog | Key Observation | Reference |
| Poly(ADP-ribose) Polymerase (PARP) Inhibitors | Olaparib (contains a piperazine moiety) | Analog with 2,6-diazaspiro[3.3]heptane | Retained potent PARP-1 inhibition but exhibited reduced DNA-damaging properties and cytotoxicity. | |
| Sigma-2 (σ2) Receptor Ligands | Lead compound with a piperazine linker | Analog with 2,6-diazaspiro[3.3]heptane | A reduction in binding affinity for the σ2 receptor was observed, suggesting the constrained geometry may not be optimal for this target. | [3] |
| GPR119 Agonists | Potent piperazine-based agonist | Analog with 2,6-diazaspiro[3.3]heptane | A dramatic loss of potency (>800-fold) was observed, indicating that the specific geometry of the piperazine is crucial for activity at this receptor. | [4] |
These case studies highlight that while the 2,6-diazaspiro[3.3]heptane scaffold can offer advantages in certain contexts, it is not a universal "drop-in" replacement for piperazine. Careful consideration of the target's binding site topology is crucial for the successful application of this bioisosteric replacement strategy.
In Vitro ADME and Pharmacokinetic Considerations
The unique physicochemical properties of 2,6-diazaspiro[3.3]heptane-containing compounds can translate to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The generally lower lipophilicity can lead to improved aqueous solubility and potentially reduced plasma protein binding. Furthermore, the rigid spirocyclic core may be less susceptible to certain metabolic pathways that affect piperazine, such as N-dealkylation. Researchers should perform standard in vitro ADME assays, including metabolic stability in liver microsomes and hepatocytes, CYP450 inhibition, and permeability assays (e.g., Caco-2), to fully characterize the pharmacokinetic potential of their 2,6-diazaspiro[3.3]heptane-containing compounds.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable tool in the medicinal chemist's arsenal for lead optimization. The rigid, three-dimensional nature of this scaffold offers a compelling alternative to the flexible piperazine ring, with the potential to enhance potency, selectivity, and physicochemical properties. The synthetic protocols outlined in this application note provide a practical guide for the incorporation of this novel bioisostere into drug discovery programs. As our understanding of the interplay between molecular conformation and biological activity continues to grow, the strategic application of constrained scaffolds like 2,6-diazaspiro[3.3]heptane will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
Visualizing the Bioisosteric Relationship
Caption: Structural comparison of piperazine and 2,6-diazaspiro[3.3]heptane.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective N6-Derivatization of 2-Benzyl-2,6-diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2,6-Diazaspiro[3.3]heptane Scaffold
The 2,6-diazaspiro[3.3]heptane moiety has garnered significant attention in medicinal chemistry as a rigid and three-dimensional bioisostere for the ubiquitous piperazine ring.[1][2][3] Its constrained bicyclic structure offers a unique conformational rigidity that can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles compared to more flexible piperazine analogs.[3][4] The benzyl group at the N2 position serves as a common protecting group, allowing for selective functionalization at the more accessible N6 position. This guide provides a detailed technical overview and actionable protocols for the derivatization of 2-benzyl-2,6-diazaspiro[3.3]heptane at the N6 position, a critical step in the synthesis of novel small molecules for drug discovery.
Principles of Selective N6-Derivatization
The selective derivatization of the N6-amine in this compound hinges on the differential reactivity of the two nitrogen atoms. The N2-nitrogen is protected by a benzyl group, rendering it a tertiary amine and thus unreactive in common acylation and reductive amination reactions. This leaves the N6-secondary amine as the primary site for chemical modification. The choice of reaction conditions, including solvent, base, and temperature, is crucial for achieving high yields and purity of the desired N6-substituted products.
Experimental Protocols
I. N6-Acylation
N-acylation is a fundamental transformation for introducing a wide range of functional groups. The reaction of this compound with acyl chlorides or anhydrides in the presence of a non-nucleophilic base proceeds smoothly to yield the corresponding N6-amides.
Protocol: General Procedure for N6-Acylation
-
To a solution of this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) (0.1 M) at 0 °C, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.) or anhydride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N6-acylated product.[5]
Table 1: Representative N6-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | DIPEA | CH₂Cl₂ | 3 | 92 |
| 2 | Acetyl chloride | Et₃N | THF | 2 | 95 |
| 3 | Isobutyryl chloride | DIPEA | CH₂Cl₂ | 4 | 88 |
| 4 | Acetic anhydride | Pyridine | CH₂Cl₂ | 3 | 90 |
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (CH₂Cl₂) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
-
Base: A non-nucleophilic base like DIPEA or triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction without competing with the N6-amine as a nucleophile.[5]
-
Temperature: Starting the reaction at 0 °C helps to control the initial exotherm of the acylation reaction.
Diagram 1: N6-Acylation Workflow
References
Application Notes & Protocols: Strategic Incorporation of 2,6-Diazaspiro[3.3]heptane Scaffolds via Palladium-Catalyzed N-Arylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of 2,6-Diazaspiro[3.3]heptane in Medicinal Chemistry
The 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for piperazine in modern drug discovery.[1][2] Its rigid, three-dimensional spirocyclic framework offers distinct advantages over the more flexible piperazine ring system. Notably, replacing piperazine with 2,6-diazaspiro[3.3]heptane can lead to compounds with lower lipophilicity (logD) and improved aqueous solubility, which are critical parameters for optimizing the pharmacokinetic profile of drug candidates.[3] The unique geometry of the spirocycle, with a greater distance and a ~90° twist between the two nitrogen atoms compared to piperazine, provides a novel vector space for substituent placement, enabling chemists to explore new chemical space and potentially enhance target selectivity.[3]
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the cornerstone for integrating this valuable scaffold into complex molecules.[4] This application note provides a detailed guide to the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes, focusing on the underlying principles, detailed experimental protocols, and practical insights for successful implementation in a research or drug development setting.
Core Application: Palladium-Catalyzed N-Arylation of 2,6-Diazaspiro[3.3]heptane
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[4] In the context of 2,6-diazaspiro[3.3]heptane, this reaction is instrumental for coupling the secondary amine of a mono-protected spirocycle with a variety of aryl and heteroaryl halides. This transformation is a key step in the synthesis of numerous biologically active compounds and advanced intermediates.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for the N-arylation of 2,6-diazaspiro[3.3]heptane is generally understood to proceed through a series of well-defined steps involving a palladium(0) active catalyst. The key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The mono-protected 2,6-diazaspiro[3.3]heptane displaces a ligand on the Pd(II) complex.
-
Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom of the spirocycle couple, forming the desired N-aryl-2,6-diazaspiro[3.3]heptane product and regenerating the active Pd(0) catalyst.
The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, particularly for the reductive elimination step. Sterically hindered and electron-rich ligands are often employed to promote this final, product-forming step.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Experimental Protocols
General Protocol for the Synthesis of N-Boc-N'-Aryl-2,6-diazaspiro[3.3]heptane
This protocol describes a typical procedure for the palladium-catalyzed N-arylation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with an aryl bromide.
Materials:
-
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaO-t-Bu) (1.4 equiv)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, the aryl bromide, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 20 minutes to a few hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography to yield the protected N-aryl-2,6-diazaspiro[3.3]heptane.
Caption: Experimental workflow for N-arylation.
Boc-Deprotection Protocol
To liberate the second amine for further functionalization, the Boc protecting group can be removed under acidic conditions.
Materials:
-
N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane (from previous step)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the purified N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane in dichloromethane.
-
Add trifluoroacetic acid (TFA) (e.g., 10 equivalents) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, or until TLC/LC-MS analysis shows complete deprotection.
-
Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.
Data Presentation: Scope of the N-Arylation Reaction
The palladium-catalyzed N-arylation of 2,6-diazaspiro[3.3]heptane is compatible with a wide range of aryl and heteroaryl halides. The following table summarizes typical results for the coupling of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with various aryl bromides.[5]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-Boc-N'-(4-tolyl)-2,6-diazaspiro[3.3]heptane | 95 |
| 2 | 4-Bromoanisole | N-Boc-N'-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | N-Boc-N'-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane | 85 |
| 4 | 2-Bromopyridine | N-Boc-N'-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane | 78 |
| 5 | 3-Bromopyridine | N-Boc-N'-(pyridin-3-yl)-2,6-diazaspiro[3.3]heptane | 88 |
| 6 | 1-Bromo-2-fluorobenzene | N-Boc-N'-(2-fluorophenyl)-2,6-diazaspiro[3.3]heptane | 90 |
Yields are representative and may vary based on specific reaction conditions and scale.
Field-Proven Insights & Troubleshooting
-
Choice of Ligand: While RuPhos is a highly effective ligand for this transformation, other bulky, electron-rich phosphine ligands such as XPhos or BrettPhos can also be used. The optimal ligand may vary depending on the specific aryl halide substrate.
-
Base Sensitivity: Sodium tert-butoxide is a strong, moisture-sensitive base. It should be handled under an inert atmosphere. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for more activated aryl halides but often require higher temperatures and longer reaction times.
-
Catalyst System: Using a pre-catalyst, where the ligand is already complexed to the palladium source, can sometimes offer better reproducibility and activity.
-
Inert Atmosphere is Crucial: The Pd(0) active species is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.
-
Solvent Purity: Anhydrous solvents are essential. The presence of water can hydrolyze the base and interfere with the catalytic cycle.
Conclusion
Palladium-catalyzed N-arylation provides a robust and efficient method for the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes. This reaction is a key enabling technology for the incorporation of this valuable, non-classical piperazine bioisostere into novel molecular architectures for drug discovery. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully utilize this important transformation in their synthetic endeavors.
References
- 1. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions - Lookchem [lookchem.com]
Application Note: Methodologies for the N-Debenzylation of 2-Benzyl-2,6-diazaspiro[3.3]heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2,6-Diazaspiro[3.3]heptane Scaffold and the Debenzylation Imperative
The 2,6-diazaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to the more traditional and flexible piperazine ring, providing a unique vector orientation for substituents to probe chemical space. This "escape from flatland" can lead to compounds with improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability[1]. The synthesis of diverse libraries based on this core is crucial for lead discovery, and a common synthetic strategy involves the use of a benzyl (Bn) protecting group on one of the nitrogen atoms[2][3].
The N-benzyl group is advantageous due to its stability under a wide range of reaction conditions. However, its subsequent removal is a critical and often challenging step to yield the free secondary amine, which serves as a key handle for further functionalization. This application note provides a detailed guide to three robust and field-proven methods for the N-debenzylation of 2-benzyl-2,6-diazaspiro[3.3]heptane, offering researchers a selection of protocols adaptable to various laboratory settings and substrate requirements.
Overview of N-Debenzylation Strategies
The cleavage of the benzylic C-N bond can be accomplished through several distinct chemical pathways. The choice of method depends on factors such as the presence of other functional groups in the molecule, required reaction scale, and available laboratory equipment. The primary strategies discussed herein are:
-
Reductive Cleavage (Hydrogenolysis): This is the most common approach and involves the cleavage of the C-N bond using hydrogen. This can be achieved either with hydrogen gas (Classical Hydrogenation) or a hydrogen donor molecule (Catalytic Transfer Hydrogenation).
-
Electrophilic Cleavage: This method utilizes reagents that react with the nitrogen atom, leading to the formation of an intermediate that readily eliminates the benzyl group. The use of 1-chloroethyl chloroformate (ACE-Cl) is a prime example.
Figure 1: Overview of N-debenzylation pathways for this compound.
Method 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
Catalytic transfer hydrogenation (CTH) is an exceptionally convenient and powerful method for N-debenzylation that circumvents the need for specialized high-pressure hydrogenation equipment.[4] It utilizes a stable, solid hydrogen donor, ammonium formate, which decomposes in situ on a catalyst surface to provide hydrogen for the reduction.[5][6]
Principle and Mechanistic Insight: In this system, palladium on carbon (Pd/C) is the heterogeneous catalyst. Ammonium formate serves as the hydrogen source, transferring hydrogen atoms to the catalyst surface.[5] The N-benzyl amine adsorbs onto the palladium surface, where the benzylic C-N bond is cleaved by the active hydrogen species, yielding the deprotected amine and toluene as a byproduct. The reaction is typically carried out at reflux in a protic solvent like methanol, which aids in the decomposition of the ammonium formate and substrate solubility.[6][7] This method is valued for its mild, neutral conditions and operational simplicity.[7]
Protocol 1: N-Debenzylation via CTH
Materials:
-
This compound derivative (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100-200 mg, 10-20 mol% Pd)
-
Anhydrous Ammonium Formate (NH₄HCO₂) (5.0 mmol, 5 equiv.)
-
Methanol (MeOH), anhydrous (20-30 mL)
-
Celite®
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the this compound derivative (1.0 mmol) and methanol (20 mL). Stir until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (5.0 mmol) to the suspension in a single portion under a nitrogen or argon atmosphere.[7][8]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is Dichloromethane/Methanol with a few drops of Ammonium Hydroxide (e.g., 90:10:1). The product should have a significantly lower Rf value than the starting material. The reaction is often complete within 1-4 hours.[7]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting residue contains the desired product and excess ammonium formate salts.
-
Purification: The crude product can be purified by dissolving the residue in a minimal amount of dichloromethane and washing with a saturated NaCl solution to remove the salts. Alternatively, purification can be achieved via silica gel chromatography.
Advantages and Considerations:
-
High Efficiency: This method generally provides high yields of the deprotected amine.[7]
-
Safety: It avoids the use of flammable and potentially explosive hydrogen gas, making it safer and more accessible.
-
Chemoselectivity: CTH is often chemoselective, leaving many other functional groups intact.
Method 2: Classical Catalytic Hydrogenation with H₂ Gas
This is the quintessential method for hydrogenolysis, relying on molecular hydrogen (H₂) and a palladium catalyst. It is highly effective but requires appropriate safety measures and equipment for handling hydrogen gas.
Principle and Mechanistic Insight: The mechanism involves the heterogeneous Pd/C catalyst providing an active surface for the reaction.[9] Both the N-benzyl amine and molecular hydrogen adsorb onto the palladium surface. Hydrogen undergoes dissociative chemisorption to form reactive palladium hydride species. These species then cleave the benzylic C-N bond of the adsorbed substrate, producing the deprotected amine and toluene.[9] The catalytic activity can sometimes be inhibited by the product amine, which can coordinate strongly to the palladium surface.[10][11]
Protocol 2: N-Debenzylation via H₂ Gas
Materials:
-
This compound derivative (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 50-100 mg, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH) (20 mL)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the N-benzyl protected amine (1.0 mmol) in methanol or ethanol (20 mL) in a suitable hydrogenation flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogen Atmosphere: Seal the flask and purge the system with nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.[11][12] For a simple setup, a balloon filled with hydrogen can be used. For larger scales or more difficult substrates, a Parr hydrogenator is recommended.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon, or higher in a specialized apparatus).
-
Monitoring: Monitor the reaction by TLC. These reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.
-
Filtration and Isolation: Filter the mixture through Celite® to remove the catalyst, wash the pad with the reaction solvent, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2a: Acid-Facilitated Variant
For substrates where debenzylation is sluggish, the addition of a catalytic amount of acid can significantly accelerate the reaction.[13][14]
Modification to Protocol 2:
-
After dissolving the substrate in the solvent (Step 1), add 1.5 equivalents of glacial acetic acid to the solution before adding the Pd/C catalyst.[13] Proceed with the rest of the protocol as described. The acid protonates the amine, which can reduce catalyst poisoning and facilitate C-N bond cleavage.[14]
Advantages and Considerations:
-
Clean Reaction: Often produces the product and toluene as the only byproduct, simplifying purification.
-
Atom Economy: Utilizes H₂ directly, making it highly atom-economical.
-
Safety Hazard: Requires careful handling of hydrogen gas, which is highly flammable. The Pd/C catalyst can be pyrophoric, especially when dry, and should always be handled with care and filtered under a wet solvent blanket.[9]
Method 3: Debenzylation using 1-Chloroethyl Chloroformate (ACE-Cl)
This method is an excellent non-reductive alternative, particularly useful for molecules containing functional groups that are sensitive to hydrogenolysis (e.g., other benzyl ethers, reducible alkenes).
Principle and Mechanistic Insight: The ACE-Cl mediated debenzylation proceeds via a two-step mechanism.[15] First, the tertiary benzylamine attacks the ACE-Cl reagent to form a quaternary ammonium intermediate. This intermediate then fragments, with the chloride ion attacking the benzyl group (which can stabilize a positive charge) to release stable benzyl chloride and an unstable N-chloroethyl carbamate intermediate. In the second step, this carbamate is solvolyzed, typically by refluxing in methanol, to release CO₂ and 1-chloro-N-ethylamine, which then decomposes to yield the desired secondary amine hydrochloride salt.[15][16]
Figure 2: Simplified workflow for ACE-Cl mediated N-debenzylation.
Protocol 3: N-Debenzylation via ACE-Cl
Materials:
-
This compound derivative (1.0 mmol)
-
1-Chloroethyl chloroformate (ACE-Cl) (1.2 mmol, 1.2 equiv.)
-
1,2-Dichloroethane (DCE), anhydrous (15 mL)
-
Methanol (MeOH), anhydrous (15 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the starting amine (1.0 mmol) in anhydrous DCE (15 mL) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add ACE-Cl (1.2 mmol) dropwise to the cooled solution.
-
Carbamate Formation: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the formation of the carbamate intermediate by TLC. This step is typically complete within 1-3 hours.
-
Solvent Exchange: Cool the reaction mixture and carefully concentrate it under reduced pressure to remove the DCE.
-
Solvolysis: Add anhydrous methanol (15 mL) to the residue.
-
Deprotection: Heat the methanolic solution to reflux for 1-2 hours to effect the decomposition of the carbamate. Monitor by TLC until the intermediate spot has been completely converted to the final product.
-
Isolation: Cool the solution and concentrate under reduced pressure. The crude product will be the hydrochloride salt of the debenzylated amine.
-
Purification: The crude salt can often be purified by trituration with a solvent like diethyl ether. To obtain the free base, the salt can be dissolved in water, basified with a base (e.g., NaOH or Na₂CO₃), and extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
Advantages and Considerations:
-
Orthogonality: Excellent choice for substrates with groups sensitive to reduction.
-
Selectivity: The order of cleavage for different N-alkyl groups is generally benzyl > allyl > methyl > other primary alkyls, offering potential for selective dealkylation.[16]
-
Hazardous Reagents: ACE-Cl is a corrosive and moisture-sensitive lachrymator and must be handled with extreme care in a well-ventilated fume hood.[17]
Comparative Summary of Methods
| Parameter | Method 1: CTH (Ammonium Formate) | Method 2: Classical Hydrogenation (H₂) | Method 3: ACE-Cl Cleavage |
| Key Reagents | Pd/C, NH₄HCO₂, MeOH | Pd/C, H₂ gas, MeOH/EtOH | ACE-Cl, DCE, MeOH |
| Conditions | Reflux (approx. 65 °C) | Room Temp, 1 atm H₂ (or higher) | Reflux (DCE then MeOH) |
| Typical Yield | High to Excellent | High to Excellent | Good to High |
| Safety | Relatively safe; avoids H₂ gas. | High Hazard: Flammable H₂ gas, pyrophoric catalyst. | High Hazard: ACE-Cl is corrosive and a lachrymator. |
| Equipment | Standard laboratory glassware. | Hydrogen balloon or hydrogenation apparatus. | Standard laboratory glassware in a fume hood. |
| Chemoselectivity | Good; generally avoids reducing C=C bonds. | Can reduce other sensitive groups (alkenes, Cbz, O-Bn). | Excellent; orthogonal to reductive methods. |
| Ideal For | General purpose, safe scale-up. | Clean reactions on robust substrates. | Complex molecules with reducible functional groups. |
Conclusion
The N-debenzylation of this compound is a pivotal step in the synthesis of novel chemical entities for drug discovery. For routine debenzylation with high efficiency and operational safety, Catalytic Transfer Hydrogenation with ammonium formate is highly recommended as the method of first choice.[7][18] Classical hydrogenation remains a powerful and clean alternative for substrates that can tolerate the reductive conditions, provided the necessary safety infrastructure is in place.[9][12] Finally, for complex substrates bearing reducible functionalities where orthogonality is paramount, the ACE-Cl method offers a reliable, albeit more hazardous, solution.[15][16] The selection of the optimal protocol will ultimately be guided by the specific chemical context and the resources available to the researcher.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. zenodo.org [zenodo.org]
- 5. Ammonium Formate [commonorganicchemistry.com]
- 6. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1-Chloroethyl chloroformate | 50893-53-3 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. 1-Chloroethyl chloroformate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Application Notes and Protocols for the Synthesis of Chemical Libraries Using 2-Benzyl-2,6-diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2,6-Diazaspiro[3.3]heptane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The 2,6-diazaspiro[3.3]heptane motif has emerged as a particularly valuable building block in this regard. Its rigid, spirocyclic core serves as a constrained bioisostere for the ubiquitous piperazine ring, a privileged structure found in numerous approved drugs.[1] The conformational flexibility of piperazine, while beneficial in some contexts, can also lead to off-target effects and metabolic instability. By replacing it with the rigid 2,6-diazaspiro[3.3]heptane scaffold, medicinal chemists can enforce a more defined orientation of substituents, potentially leading to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[2][3]
The mono-benzylated form, 2-benzyl-2,6-diazaspiro[3.3]heptane, is a key intermediate for the construction of diverse chemical libraries. The benzyl group serves as a stable and reliable protecting group for one of the nitrogen atoms, allowing for the selective functionalization of the other. Subsequent removal of the benzyl group then opens up the second nitrogen for further diversification, enabling the creation of libraries with a wide array of chemical functionalities. This application note provides a comprehensive guide to the synthesis of this compound and its use in the generation of chemical libraries for drug discovery.
Synthesis of the this compound Scaffold: A Robust and Scalable Route
A practical and scalable synthesis of this compound has been developed, proceeding via a reductive amination followed by an intramolecular cyclization.[4][5] This method is amenable to both large-scale synthesis and the generation of diverse analogs for library construction.
Experimental Workflow for Scaffold Synthesis
Caption: Workflow for the synthesis of the this compound scaffold.
Detailed Protocol for the Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol provides a specific example of the synthesis of a derivatized scaffold.[4]
Part 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).
-
Stir the mixture at room temperature until the formation of the iminium ion is complete (monitor by TLC or LC-MS).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature until the reaction is complete.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
Part 2: Intramolecular Cyclization
-
Dissolve the crude product from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (2.2 eq, as a 1.0 M solution in THF) and heat the reaction mixture to 70 °C in a sealed tube.
-
After 90 minutes, add an additional 1.0 eq of potassium tert-butoxide solution and continue heating for another hour.[4]
-
Cool the reaction to room temperature, filter through a pad of celite to remove potassium chloride, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
N-Benzyl Deprotection: The Gateway to Library Synthesis
The critical step in preparing the scaffold for library synthesis is the removal of the N-benzyl protecting group. Catalytic transfer hydrogenation is a widely used and effective method for this transformation, offering mild reaction conditions and avoiding the need for high-pressure hydrogen gas.
Mechanism of Catalytic Transfer Hydrogenation
Caption: Simplified mechanism of N-benzyl deprotection via catalytic transfer hydrogenation.
Protocol for N-Benzyl Deprotection
-
To a solution of the this compound derivative (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C, 10-20% w/w).
-
Add ammonium formate (5.0 eq) as the hydrogen donor.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2,6-diazaspiro[3.3]heptane derivative.
Library Synthesis: Diversification of the 2,6-Diazaspiro[3.3]heptane Scaffold
With the deprotected scaffold in hand, a diverse library of compounds can be generated through various chemical transformations targeting the newly freed secondary amine. Amide bond formation and reductive amination are two of the most robust and widely used methods in parallel synthesis.
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for efficient and high-yielding amide synthesis, even with sterically hindered amines like the 2,6-diazaspiro[3.3]heptane scaffold.[6][7]
The reaction proceeds through the formation of a highly reactive OAt-activated ester, which is then readily attacked by the amine to form the amide bond.[6]
Caption: Simplified mechanism of HATU-mediated amide coupling.
This protocol is designed for a 96-well plate format.
-
Prepare stock solutions of a diverse set of carboxylic acids in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of the deprotected 2,6-diazaspiro[3.3]heptane scaffold.
-
Prepare a stock solution of HATU and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
In each well of a 96-well plate, dispense the carboxylic acid solution (1.1 eq).
-
Add the HATU/DIPEA solution (1.2 eq HATU, 3.0 eq DIPEA).
-
Add the deprotected 2,6-diazaspiro[3.3]heptane solution (1.0 eq).
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress of a representative well by LC-MS.
-
Upon completion, quench the reactions with water and extract the products using an automated liquid handler.
-
Purify the library using high-throughput preparative HPLC.[8]
Reductive Amination
Reductive amination provides a powerful method for introducing a wide range of substituents through the reaction of the secondary amine with aldehydes or ketones.
-
Prepare stock solutions of a diverse set of aldehydes or ketones in a suitable solvent (e.g., dichloroethane or THF).
-
Prepare a stock solution of the deprotected 2,6-diazaspiro[3.3]heptane scaffold.
-
In each well of a 96-well plate, dispense the aldehyde/ketone solution (1.1 eq).
-
Add the deprotected 2,6-diazaspiro[3.3]heptane solution (1.0 eq).
-
Add a solution of a reducing agent such as sodium triacetoxyborohydride (1.5 eq).
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress of a representative well by LC-MS.
-
Upon completion, quench the reactions with saturated aqueous sodium bicarbonate solution and extract the products.
-
Purify the library using high-throughput preparative HPLC.
Data Presentation: Representative Library Synthesis Data
The following table summarizes typical results for the diversification of the 2,6-diazaspiro[3.3]heptane scaffold.
| Reaction Type | Building Block Example | Coupling/Reducing Agent | Solvent | Yield (%) | Purity (%) |
| Amide Coupling | Benzoic Acid | HATU/DIPEA | DMF | 85 | >95 |
| Amide Coupling | 4-Chlorophenylacetic Acid | HATU/DIPEA | DMF | 82 | >95 |
| Amide Coupling | Thiophene-2-carboxylic acid | HATU/DIPEA | DMF | 78 | >95 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCE | 90 | >95 |
| Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | 88 | >95 |
| Reductive Amination | 2-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | 85 | >95 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| N-Benzyl Deprotection | ||
| Incomplete reaction | Catalyst poisoning (e.g., by sulfur-containing compounds) | Use a higher catalyst loading or a fresh batch of catalyst. Consider alternative deprotection methods if the substrate is incompatible with hydrogenation. |
| Insufficient hydrogen donor | Add more ammonium formate or switch to a different hydrogen source. | |
| Poor catalyst quality | Use a fresh, high-quality catalyst. | |
| Amide Coupling | ||
| Low yield | Steric hindrance | Increase reaction time and/or temperature. Consider using a more powerful coupling reagent. |
| Incomplete activation of the carboxylic acid | Ensure anhydrous conditions and use fresh coupling reagents. | |
| Reductive Amination | ||
| Formation of alcohol byproduct | Premature reduction of the aldehyde/ketone | Add the reducing agent slowly or at a lower temperature. |
| Incomplete reaction | Inefficient imine/iminium ion formation | Add a catalytic amount of acetic acid to promote imine formation. |
| General Library Synthesis | ||
| Difficulty in purification | Byproducts from coupling reagents (e.g., tetramethylurea from HATU) | Optimize the workup procedure to remove water-soluble byproducts. Employ a suitable high-throughput purification method.[8][9][10] |
| Poor solubility of final compounds | Choose a suitable solvent for purification and consider salt formation to improve solubility. |
Conclusion
The this compound scaffold is a versatile and valuable tool for the synthesis of diverse chemical libraries. Its rigid core provides a unique structural framework for the exploration of chemical space in drug discovery. The robust synthetic route to the scaffold, coupled with efficient deprotection and diversification protocols, makes it an attractive starting point for the generation of novel compound collections. The application of parallel synthesis techniques allows for the rapid and efficient creation of large libraries of 2,6-diazaspiro[3.3]heptane derivatives, accelerating the identification of new lead compounds for a wide range of biological targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Benzyl-2,6-diazaspiro[3.3]heptane for the Development of Potent and Selective σ2 Receptor Ligands
Abstract
The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), is a high-value target for therapeutic and diagnostic development in oncology and neurodegenerative diseases.[1][2][3] Its high expression in proliferating tumor cells compared to quiescent ones makes it an important biomarker for cancer.[4][5] The design of selective σ2 ligands is a critical endeavor, and the choice of a central scaffold is paramount to achieving desired potency and selectivity. This guide details the application of 2-benzyl-2,6-diazaspiro[3.3]heptane, a rigid and synthetically versatile scaffold, in the design and synthesis of novel σ2 receptor ligands. We provide an in-depth rationale for its use as a piperazine bioisostere, detailed protocols for its synthesis and derivatization, and methodologies for the comprehensive evaluation of new chemical entities, including binding and functional assays.
Introduction: The σ2 Receptor and the Quest for a Superior Scaffold
The σ2 receptor/TMEM97 is an integral membrane protein implicated in a variety of cellular processes, including cholesterol homeostasis, cell proliferation, and signaling pathways relevant to cancer and neurological disorders.[1][3] Pharmacological modulation of the σ2 receptor with small-molecule ligands has shown promise; agonists can induce apoptosis in tumor cells, while other modulators show neuroprotective effects.[5][6][7]
The development of high-affinity ligands has historically relied on scaffolds like piperazine. However, the conformational flexibility of such scaffolds can be a liability, potentially leading to off-target binding and suboptimal potency. The 2,6-diazaspiro[3.3]heptane core offers a compelling alternative. Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can lead to more specific and higher-affinity interactions with the target receptor. The benzyl group on one of the nitrogen atoms serves as a crucial protecting group during synthesis, allowing for selective functionalization of the second nitrogen before its eventual removal.
This guide provides researchers with the foundational knowledge and practical protocols to utilize the this compound scaffold for rational drug design targeting the σ2 receptor.
Synthesis of this compound Derivatives
The synthesis of the target ligands can be conceptualized as a modular process: construction of the core scaffold, functionalization, and final coupling to a desired pharmacophore.
Protocol 2.1: Synthesis of the Core Scaffold
A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a key aldehyde intermediate followed by cyclization.[8][9] This protocol outlines a reliable method for producing the core structure.
Principle: This multi-step synthesis first creates an aldehyde from a commercially available starting material. This aldehyde then undergoes reductive amination with a primary amine, followed by a base-mediated intramolecular cyclization to form the spirocyclic diamine core. The benzyl group is installed early to protect one of the amine functionalities.
Workflow Diagram:
Caption: Synthesis of the core diazaspiro[3.3]heptane scaffold.
Materials:
-
1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (synthesized from chloroester 1)[8]
-
Primary amine or aniline of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloroethane (DCE)
-
Acetic Acid
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF)
-
Standard workup and purification reagents (saturated NaHCO3, brine, MgSO4, silica gel)
Step-by-Step Procedure: [8]
-
Reductive Amination: a. Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv.) and the desired primary amine/aniline (1.1 equiv.) in dichloroethane. b. Add one equivalent of acetic acid and stir for 30 minutes at room temperature to form the iminium ion. c. Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise and stir the reaction at room temperature until completion (monitor by TLC/LC-MS). d. Quench the reaction carefully with saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over MgSO4, and concentrate under reduced pressure. e. Purify the resulting amine intermediate via silica gel chromatography.
-
Cyclization: a. Dissolve the purified amine from the previous step (1.0 equiv.) in anhydrous THF. b. Add potassium tert-butoxide (2.2 equiv., 1.0 M solution in THF) and heat the reaction mixture in a sealed tube at 70 °C. c. Monitor the reaction progress. Additional base may be required for full conversion. d. After completion, cool the reaction to room temperature, filter to remove salts, and evaporate the solvent. e. Purify the final 2-benzyl-6-substituted-2,6-diazaspiro[3.3]heptane product by silica gel chromatography.
Protocol 2.2: Deprotection and Final Ligand Synthesis
Principle: To generate the final ligands, the second nitrogen of the diazaspiro core is typically coupled to a pharmacophore, often a benzimidazolone moiety connected by an alkyl linker, which has shown favorable interactions with the σ2 receptor.[10][11] If the benzyl group on the first nitrogen is not desired in the final compound, it must be removed. However, studies have shown that the 2,6-diazaspiro[3.3]heptane ring can be unstable to certain deprotection conditions (e.g., HCl).[10] Therefore, TFA is the preferred reagent for Boc-deprotection, and alternative strategies may be needed for N-debenzylation if required.
Materials:
-
N-Boc-2,6-diazaspiro[3.3]heptane
-
Aryl halide (for C-N coupling)
-
Pd catalyst and ligand (e.g., Pd2(dba)3, Xantphos)
-
Base (e.g., Cs2CO3)
-
Trifluoroacetic acid (TFA)
-
Bromoalkyl-substituted benzimidazolone
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Procedure (Example using a Boc-protected core): [10][12]
-
N-Arylation (C-N Coupling): a. In a reaction vessel, combine N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv.), the desired aryl halide (1.1 equiv.), palladium catalyst, and ligand in an appropriate solvent like toluene. b. Add a base such as Cs2CO3 and heat the mixture under an inert atmosphere until the reaction is complete. c. Cool the reaction, filter through celite, and purify the N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane intermediate by chromatography.
-
Boc-Deprotection: a. Dissolve the purified intermediate in dichloromethane. b. Add trifluoroacetic acid (TFA) (approx. 10 equiv.) and stir at room temperature for 2-4 hours. c. Carefully neutralize the mixture with saturated sodium bicarbonate solution and extract the deprotected product with dichloromethane.
-
Final N-Alkylation: a. Dissolve the deprotected amine (1.0 equiv.) and the bromoalkyl-substituted benzimidazolone (1.2 equiv.) in anhydrous DMF. b. Add K2CO3 (2.5 equiv.) and heat the reaction to 80 °C overnight. c. Cool the mixture, pour it into water, and extract the final product with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. e. Purify the final ligand by silica gel chromatography.
In Vitro Evaluation of Novel Ligands
Once synthesized and purified, the novel compounds must be evaluated for their affinity for the σ2 receptor and their selectivity against the σ1 receptor. Functional assays can then determine their agonist or antagonist properties.
Protocol 3.1: σ1 and σ2 Receptor Radioligand Binding Assays
Principle: This competitive binding assay measures the affinity of a test compound for the σ2 receptor by quantifying its ability to displace a known radioligand. The "gold standard" radioligand for σ2 receptor assays is [3H]1,3-di-o-tolyl-guanidine ([3H]DTG).[13][14] Since [3H]DTG binds to both σ1 and σ2 receptors, binding to σ1 sites is masked by including a high concentration of a σ1-selective ligand, such as (+)-pentazocine.[13][14] The affinity is determined as an inhibition constant (Ki). Newer, more selective radioligands like [125I]RHM-4 can also be used, which may not require a masking agent.[15]
Materials:
-
Rat liver membrane homogenates (a rich source of σ2 receptors)[13]
-
Radioligand: [3H]DTG
-
σ1 masking agent: (+)-pentazocine
-
Test compounds at various concentrations
-
Non-specific binding control: Haloperidol (high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates, filter mats (e.g., GF/B), scintillation counter
Step-by-Step Procedure: [14]
-
Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup (in triplicate):
-
Total Binding: Add buffer, membrane homogenate, and [3H]DTG.
-
Non-specific Binding: Add buffer, membrane homogenate, [3H]DTG, and a high concentration of unlabeled haloperidol (e.g., 10 µM).
-
Test Compound: Add buffer, membrane homogenate, [3H]DTG, and the test compound at a specific concentration.
-
For σ2 Assay: Add (+)-pentazocine (e.g., 100 nM) to all wells to mask σ1 receptors.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3.2: Functional Assays (Agonist vs. Antagonist Determination)
Principle: The functional activity of σ2 ligands is often characterized by their effect on cancer cell viability. σ2 receptor agonists, like the reference compound siramesine, typically induce caspase-dependent apoptosis and reduce cell viability.[6][13] Therefore, cell viability and caspase activation assays are reliable methods to classify a new ligand as an agonist, partial agonist, or antagonist.[6][16]
Materials:
-
Cancer cell lines expressing σ2 receptors (e.g., MDA-MB-435 human melanoma, EMT-6 mouse breast cancer)[6]
-
Cell culture medium and supplements
-
Test compounds, reference agonist (Siramesine)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Plate reader (absorbance or fluorescence)
Step-by-Step Procedure (Cell Viability Assay): [6]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound, a reference agonist (siramesine), and a vehicle control for 48-72 hours.
-
Assay: Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a plate reader.
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the log concentration of the compound.
-
Determine the EC50 value (the concentration causing a 50% reduction in cell viability).
-
Classification:
-
Agonist: Shows significant cytotoxicity with a measurable EC50, comparable to siramesine.
-
Partial Agonist: Shows cytotoxicity but with a lower maximal effect or higher EC50 than siramesine.
-
Antagonist: Shows little to no cytotoxicity on its own. To confirm, an antagonist should be able to block the cytotoxic effects of an agonist like siramesine in a co-treatment experiment.
-
Data Interpretation and Structure-Activity Relationships (SAR)
The ultimate goal is to understand how chemical modifications to the 2,6-diazaspiro[3.3]heptane scaffold affect its binding affinity and functional activity.
Key Structural Insights: The crystal structure of the σ2 receptor has revealed critical interactions. High-affinity ligands typically feature a basic nitrogen that forms a key salt bridge with the residue ASP29 in the binding pocket.[10][17] Aromatic portions of the ligand often engage in π-stacking interactions with residues like TYR150.[10][11] The rigid diazaspiro core serves to optimally position these interacting moieties.
Caption: Key ligand interactions within the σ2 receptor binding site.
Data Presentation: Systematically tabulating binding data is crucial for elucidating SAR. Below is a hypothetical example table for a series of ligands based on a common core.
| Compound ID | R Group (on Diazaspiro N6) | Linker (to Benzimidazolone) | Ki (σ1, nM) | Ki (σ2, nM) | Selectivity (σ1/σ2) |
| Ref-1 | - (Piperazine Core) | Ethylene | 150 | 8.5 | 17.6 |
| LIG-1 | Phenyl | Ethylene | >10,000 | 1514 | >6.6 |
| LIG-2 | 4-Fluorophenyl | Ethylene | 1027 | 1183 | 0.87 |
| LIG-3 | Phenyl | Butylene | 1734 | 1113 | 1.56 |
| LIG-4 | Benzyl | Ethylene | 850 | 45 | 18.9 |
Data is hypothetical and for illustrative purposes, modeled after trends seen in literature where simple aryl groups on the diazaspiro core showed low affinity, but other modifications could be beneficial.[10][12]
Analysis:
-
From this hypothetical data, replacing the piperazine in a reference compound (Ref-1) with a 2-phenyl-2,6-diazaspiro[3.3]heptane (LIG-1) dramatically reduces affinity, suggesting a simple aryl group is not well-tolerated at this position.[10]
-
Changing the linker length from ethylene to butylene (LIG-1 vs. LIG-3) has a minor impact.
-
Introducing a benzyl group (LIG-4) instead of a phenyl group significantly improves σ2 affinity and selectivity, suggesting that the additional flexibility and distance of the phenyl ring from the core is beneficial.
This systematic approach allows researchers to build a predictive model for designing next-generation ligands with improved properties.
Caption: Experimental workflow for σ2 receptor ligand evaluation.
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Biological Activity Screening of 2-Benzyl-2,6-diazaspiro[3.3]heptane Derivatives
Abstract
The 2,6-diazaspiro[3.3]heptane scaffold is a novel, conformationally rigid three-dimensional framework that has garnered significant interest in medicinal chemistry. Its unique stereochemistry and vectoral projection of substituents offer an opportunity to explore novel chemical space, moving away from traditional, planar aromatic structures. As a bioisostere for commonly used moieties like piperazine, the 2,6-diazaspiro[3.3]heptane core has been incorporated into compounds targeting a range of biological systems.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the initial biological activity screening of a specific subclass, the 2-benzyl-2,6-diazaspiro[3.3]heptane derivatives. These protocols are designed for researchers in drug discovery and pharmacology to systematically evaluate the cytotoxic, antimicrobial, and potential central nervous system (CNS) activities of this promising class of compounds.
Introduction: The Rationale for Screening this compound Derivatives
The spiro[3.3]heptane motif is increasingly recognized as a valuable scaffold in drug design, offering improved physicochemical properties such as higher aqueous solubility and metabolic stability compared to traditional carbocyclic analogues.[4][2] The introduction of two nitrogen atoms to create the 2,6-diazaspiro[3.3]heptane core provides key hydrogen bond acceptors and donors, making it an effective piperazine bioisostere.[3] This is particularly relevant for CNS-active compounds, where the piperazine ring is a frequent component. The 2-benzyl group provides a lipophilic handle that can facilitate blood-brain barrier penetration and offers a site for further chemical modification.
Derivatives of this scaffold have been investigated for their interaction with various biological targets, including the sigma-2 receptor (TMEM97), which is implicated in neurological disorders and cancer.[5][6] Given the structural novelty and favorable properties, a systematic screening cascade is essential to elucidate the biological potential of newly synthesized this compound derivatives. This guide outlines a tiered approach, beginning with fundamental cytotoxicity assessment, followed by targeted and phenotypic screens to probe for specific bioactivities.
The Screening Cascade: A Tiered Approach
A logical, stepwise progression is crucial for efficient screening. This approach conserves compound and resources by deprioritizing broadly cytotoxic or inactive molecules early in the process.
Caption: A tiered workflow for screening novel compounds.
Tier 1: General Cytotoxicity Assessment
Before investigating specific biological activities, it is imperative to assess the general cytotoxicity of the derivatives. This step establishes a therapeutic window and informs the concentration ranges for subsequent assays. The MTT and XTT assays are reliable, colorimetric methods for quantifying metabolic activity, which serves as an indicator of cell viability.[7]
Principle of Tetrazolium-Based Assays
These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A yellow, water-soluble salt that is reduced to a purple, insoluble formazan product.[7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This salt is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the formazan solubilization step.[7][8]
Caption: Principles of MTT and XTT cell viability assays.
Protocol: MTT Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal toxicity)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the compounds to the wells, ensuring the final DMSO concentration is below 0.5%. Include vehicle controls (DMSO only) and untreated controls (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7][9] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation
Summarize the cytotoxicity data in a table for clear comparison of the derivatives.
| Compound ID | IC₅₀ (µM) after 48h |
| Derivative 1 | > 100 |
| Derivative 2 | 55.2 |
| Derivative 3 | 12.8 |
| Doxorubicin (Control) | 0.8 |
Tier 2: Target-Directed and Phenotypic Assays
Compounds that exhibit low cytotoxicity (e.g., IC₅₀ > 50 µM) can proceed to secondary screening to identify specific biological activities.
CNS Target Screening: Receptor Binding Assays
Many CNS-active drugs target G-protein coupled receptors (GPCRs).[10] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[10][11]
Principle: These assays measure the ability of a test compound to compete with a known, radioactively labeled ligand for binding to a receptor. A reduction in the amount of bound radioligand indicates that the test compound is interacting with the receptor.[12]
Protocol: Competitive Radioligand Binding Assay for a Target GPCR
Materials:
-
Cell membranes expressing the target receptor (e.g., sigma-2, dopamine D₂, serotonin 5-HT₂ₐ)
-
Radioligand specific for the target receptor (e.g., [³H]-DTG for sigma receptors)
-
Test compounds and a known non-labeled reference ligand
-
Assay buffer (specific to the receptor)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kₑ value), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Membranes + Radioligand + Buffer (no competitor).
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of the non-labeled reference ligand.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 37°C to reach binding equilibrium.[11]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of the test compound.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
CNS Target Screening: Enzyme Inhibition Assays
Enzymes such as monoamine oxidases (MAOs) and cholinesterases are key targets in the treatment of neurological and psychiatric disorders. An enzyme inhibition assay can determine if the derivatives interact with these targets.[13][14]
Principle: The activity of an enzyme is measured by monitoring the rate of product formation or substrate depletion.[15] An inhibitor will reduce this rate. The potency of the inhibitor is quantified by its IC₅₀ value.[13]
Protocol: General Enzyme Inhibition Assay
Materials:
-
Purified enzyme (e.g., human MAO-A or MAO-B)
-
Substrate for the enzyme (e.g., tyramine for MAO)
-
Detection reagent (to produce a colorimetric or fluorescent signal)
-
Assay buffer
-
Test compounds and a known inhibitor (e.g., Pargyline for MAO)
Procedure:
-
Reaction Setup: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compound for a set period (e.g., 15 minutes).
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to detect competitive inhibitors effectively.[16]
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Signal Detection: Stop the reaction (if necessary) and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.
Phenotypic Screening: Antimicrobial Susceptibility Testing
The unique structure of spiro-compounds may confer antimicrobial properties.[1] Broth microdilution is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[17][18]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]
Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Test compounds and a known antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the 96-well plate using CAMHB.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Considerations for Screening Novel Psychoactive Properties
While the term "psychoactive" is broad, initial screening for potential CNS effects often involves evaluating interactions with known psychoactive drug targets (as in sections 4.1 and 4.2). If a compound shows high affinity for receptors associated with psychoactivity (e.g., serotonergic, dopaminergic, or cannabinoid receptors), further characterization is warranted. Modern analytical techniques are crucial for identifying and characterizing novel psychoactive substances (NPS).[19][20] While these are typically used in a forensic context, the principles are applicable to drug discovery for confirming the identity and purity of lead compounds. Techniques like high-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC) can provide a high degree of specificity in identifying novel chemical entities.[21][22]
Conclusion
The this compound scaffold represents a promising area for drug discovery. The systematic screening cascade detailed in these application notes provides a robust framework for the initial biological evaluation of its derivatives. By starting with broad cytotoxicity profiling and progressing to more specific target-based and phenotypic assays, researchers can efficiently identify and characterize compounds with therapeutic potential. This structured approach ensures that resources are focused on the most promising candidates, accelerating the journey from novel chemistry to potential clinical applications.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. multispaninc.com [multispaninc.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. blog.biobide.com [blog.biobide.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Drug testing in the era of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 2,6-Diazaspiro[3.3]heptanes
Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this valuable scaffold on a larger scale. 2,6-Diazaspiro[3.3]heptane is a highly sought-after piperazine bioisostere, prized for the conformational rigidity it imparts to bioactive molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, its synthesis, particularly at scale, presents unique challenges due to the strained dual azetidine ring system.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the scale-up process.
General Synthetic Workflow
The most robust and scalable synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes typically proceeds through a multi-step sequence starting from readily available materials. The key steps involve the formation of a functionalized azetidine intermediate, followed by a crucial intramolecular cyclization to form the second azetidine ring.[3][4]
Caption: High-level workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My initial reduction of the chloroester starting material is giving me significant amounts of the des-chloro byproduct. How can I prevent this?
A1: This is a common issue when using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The hydride can reduce the desired ester and also displace the chloride, leading to an unwanted and difficult-to-remove byproduct.
Causality & Solution: The key to preventing this side reaction is controlling the reaction time and temperature. The reduction of the ester is significantly faster than the reduction of the alkyl chloride under these conditions.
-
Temperature Control: Perform the reaction at reduced temperatures (e.g., 0 °C or below) to moderate the reactivity of the LiAlH₄.
-
Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). Quench the reaction as soon as the starting ester is consumed. Prolonged reaction times, even at low temperatures, will inevitably lead to increased formation of the des-chloro impurity.[3] One report notes that reaction times longer than 30 minutes result in significant quantities of this byproduct.[3]
Protocol: Synthesis of (1-Benzyl-3-chloromethylazetidin-3-yl)methanol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
Addition of Hydride: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (approx. 1.0-1.2 equivalents) in the same solvent, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress every 15-20 minutes.
-
Quenching: Once the starting material is consumed (typically within 30 minutes), carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the solids through a pad of Celite®, wash with ether, and concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be used in the next step (e.g., Swern oxidation) without further purification.
Q2: The spirocyclization step is sluggish and gives a complex mixture of products. How can I optimize this crucial ring-closing reaction?
A2: The intramolecular nucleophilic substitution to form the second, strained azetidine ring is often the most challenging step in the sequence. Success is highly dependent on the choice of base, solvent, temperature, and the nature of the amine nucleophile (aliphatic vs. aromatic).
Expertise & Causality: The reaction involves an intramolecular S(_N)2 reaction. A strong, non-nucleophilic base is required to deprotonate the secondary amine, generating the nucleophile that attacks the carbon bearing the chlorine. The solvent must be able to dissolve the substrate and the base, and its polarity can influence the reaction rate. Forcing conditions (high heat) can lead to decomposition or side reactions.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the spirocyclization step.
Data Summary: Cyclization Conditions
| Amine Type | Base | Solvent | Temperature (°C) | Typical Outcome | Reference |
| Aryl (Aniline) | KOtBu | THF | 70 | Good conversion, clean reaction | [3] |
| Alkyl | DBU | THF | 70 | Very slow reaction | [3] |
| Alkyl | DBU | DMF | 70 | Complete conversion | [3] |
| Alkyl | None | DMF/H₂O (8:2) | 110 | Rapid and clean conversion | [3] |
Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
-
Setup: In a sealed tube or pressure vessel, dissolve the precursor, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent), in anhydrous THF.
-
Base Addition: Add potassium tert-butoxide (KOtBu) as a 1.0 M solution in THF (2.2 equivalents).
-
Heating: Seal the vessel and heat the reaction mixture to 70 °C.
-
Monitoring & Dosing: After 90 minutes, cool the reaction, take an aliquot for analysis, and if starting material remains, add an additional 1.0 equivalent of the KOtBu solution. Continue heating for another hour or until completion.[3]
-
Workup: Cool the reaction to room temperature. Filter the mixture through Celite® to remove the precipitated KCl.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the final product.
Q3: Purification of the monoprotected intermediate is difficult, and it's not stable for long-term storage. Is there a better way to handle it at scale?
A3: Yes, this is a critical consideration for any multi-step synthesis intended for scale-up or library production. Free amines, especially strained ones, can be prone to degradation. The solution is to convert the intermediate into a stable, crystalline salt.
Authoritative Insight: Researchers have found that converting the N-Boc protected 2,6-diazaspiro[3.3]heptane into its oxalate salt provides a convenient, easy-to-handle, and stable solid.[5] This facilitates purification by simple filtration and trituration, avoiding laborious column chromatography on large scales. The salt form also ensures long-term stability for storage.[6][7]
Protocol: Formation of N-Boc-2,6-diazaspiro[3.3]heptane Oxalate Salt
-
Synthesis: Prepare the crude N-Boc-2,6-diazaspiro[3.3]heptane via a suitable route.
-
Dissolution: After the workup, dissolve the crude free amine in a suitable solvent like methanol (MeOH) or isopropanol (IPA).
-
Precipitation: Prepare a solution of oxalic acid (1.0 equivalent) in the same solvent. Slowly add the oxalic acid solution to the amine solution with stirring.
-
Isolation: The oxalate salt will precipitate out of the solution. Stir the resulting slurry for a period (e.g., 1 hour) to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This typically yields a high-purity, stable solid ready for storage or subsequent reactions.
Q4: What are the primary safety hazards I should be aware of during scale-up?
A4: The synthesis of 2,6-diazaspiro[3.3]heptanes involves several hazardous reagents and potentially energetic reactions. A thorough risk assessment is mandatory before proceeding with any scale-up operation.
Trustworthiness & Safety:
-
Highly Reactive Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (N₂ or Ar) with anhydrous solvents. The quenching process is highly exothermic and must be done slowly and with extreme care, especially at scale.
-
Potassium tert-Butoxide (KOtBu): A strong base that is corrosive and reacts with water. Handle in a dry environment.
-
-
Solvents:
-
Ethers (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-stabilized anhydrous grades.
-
Chlorinated Solvents (DCM): Toxic and should be handled in a well-ventilated fume hood.[8]
-
-
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and suitable gloves (check compatibility charts).[9][10][11]
-
Ventilation: All operations should be conducted in a certified chemical fume hood.[8][9]
-
Temperature Control: Exothermic reactions (e.g., hydride reduction, quenching, cyclization) must be equipped with efficient cooling and temperature monitoring.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
improving yield and purity in 2-benzyl-2,6-diazaspiro[3.3]heptane synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-benzyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in improving the yield and purity of this valuable spirocyclic scaffold. As a constrained analog of piperazine, 2,6-diazaspiro[3.3]heptane is a critical building block in modern medicinal chemistry, offering a rigid framework that can enhance potency and selectivity.[1][2] However, its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and optimized protocols based on established literature and field experience.
Synthetic Overview: A Proven Pathway
The most practical and widely adopted route to N-benzylated 2,6-diazaspiro[3.3]heptanes proceeds via a two-step sequence: (1) reductive amination of a key aldehyde intermediate with a primary amine, followed by (2) an intramolecular cyclization to form the spirocyclic core.[3][4] This method is adaptable for both large-scale synthesis and the creation of chemical libraries.[3]
The key starting material, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, is readily accessible from commercially available precursors.[3] The overall workflow is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues in your synthesis.
Question 1: My yield is very low in the first step (reductive amination). What's going wrong?
Answer: Low yields in reductive amination typically stem from three main areas: inefficient iminium ion formation, improper choice of reducing agent, or poor starting material quality.
-
Causality - Iminium Ion Formation: The reaction between the aldehyde and the primary amine forms a hemiaminal, which must then dehydrate to an iminium ion to be effectively reduced. This dehydration is often the rate-limiting step and is acid-catalyzed. Without an acid catalyst, the equilibrium may not favor the iminium ion, leading to incomplete reaction.
-
Causality - Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde. A reducing agent that is too powerful, like sodium borohydride (NaBH₄), can reduce the aldehyde directly to an alcohol, creating a competitive side reaction and lowering the yield of the desired amine.[5]
-
Causality - Reagent Purity: Impurities in the starting aldehyde or amine can participate in side reactions or inhibit the desired transformation.[6][7]
-
Solution: Ensure the purity of your starting materials. The aldehyde precursor should be freshly prepared or properly stored to avoid oxidation. The amine should be of high purity.
-
Question 2: The cyclization step to form the spirocycle is not working or gives a complex mixture. How can I improve it?
Answer: A successful intramolecular cyclization depends critically on the choice of base, solvent, and temperature. Failure at this stage often results from using a base that is too weak or conditions that promote side reactions.
-
Causality - Base and Solvent System: The reaction is an intramolecular nucleophilic substitution where the secondary amine displaces the chloride. This requires a strong, non-nucleophilic base to deprotonate the amine, making it a more potent nucleophile. The solvent must be able to dissolve the reactants and facilitate the reaction without participating in it.
-
Solution: A strong base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) is highly effective.[1][3] The reaction typically requires heating (e.g., 70 °C in a sealed tube) to proceed to completion. In some cases, adding a second portion of the base after an initial heating period can drive the reaction to completion.[3] For certain substrates, DMF has been found to provide cleaner reaction profiles than other solvents.[3]
-
-
Causality - Complex Mixtures: If activation of precursor diols or chloroalcohols with mesylates or triflates is attempted, subsequent reaction with a primary amine can lead to complex mixtures with little to no desired product.[3]
-
Solution: The established route of cyclizing the chloro-amine intermediate (formed after reductive amination) is the most reliable and high-yielding method.[3] Avoid overly reactive intermediates unless a specific protocol has been thoroughly optimized.
-
Question 3: My final product is impure, and purification is difficult. What are the likely side products and how can I remove them?
Answer: Purity issues can arise from incomplete reactions, side products, or product decomposition. A logical approach to purification is key.
-
Common Impurities:
-
Unreacted Starting Material: The intermediate amine from the first step may persist if the cyclization is incomplete.
-
Polymerization Products: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Ring-Opened Products: The azetidine rings in the spirocycle can be susceptible to opening under harsh acidic conditions.[8] This is particularly relevant if using strong acids (like HCl) during workup or for salt formation.
-
-
Purification Strategy:
-
Aqueous Workup: After the cyclization, a standard aqueous workup can remove inorganic salts (e.g., KCl).
-
Column Chromatography: This is the most common method for purifying the final product. Eluent systems like ethyl acetate in isohexanes or ethanol in dichloromethane are effective.[3]
-
Ion-Exchange Chromatography: For basic amine products, using a Strong Cation Exchange (SCX) cartridge is a highly efficient purification technique. The crude product is loaded onto the cartridge, non-basic impurities are washed away with a solvent like methanol, and the desired amine is then eluted with a solution of ammonia in methanol.[3]
-
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the cyclization step? A1: For the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, optimal conditions involve dissolving the amine in THF, adding 2.2 equivalents of potassium tert-butoxide (as a 1.0 M solution in THF), and heating at 70 °C in a sealed tube for 90 minutes. An additional 1.0 equivalent of base is then added, and heating is continued for another hour to ensure the reaction goes to completion.[3]
Q2: How do I remove the benzyl protecting group after synthesis? A2: The benzyl group is typically removed via catalytic hydrogenolysis. Standard conditions involve using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol.[8][9] It is important to be cautious when using acidic conditions for deprotection; treatment with HCl can cause the 2,6-diazaspiro[3.3]heptane ring system to undergo ring-opening.[8] Using trifluoroacetic acid (TFA) in dichloromethane is often a preferred, milder method for deprotecting related Boc-protected spirocycles and may be applicable here.[8] Milder, modern photochemical methods using catalysts like DDQ are also available for benzyl group removal and offer high functional group tolerance.[10][11]
Q3: Can I use a different base for the cyclization? A3: While other strong, non-nucleophilic bases might work, potassium tert-butoxide is well-documented and provides clean, high-yielding conversions.[3] Weaker bases like triethylamine or potassium carbonate are generally insufficient to deprotonate the secondary amine effectively for this specific intramolecular cyclization.
Q4: The product is an oil. How can I be sure of its purity and structure? A4: Oily products are common for free-base amines. Purity should be assessed using multiple analytical techniques, such as HPLC-MS, GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. 1H and 13C NMR are essential for confirming the final structure. The product can also be converted to a crystalline salt (e.g., hydrochloride or oxalate) for easier handling and potential crystallographic analysis.[12][13]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various this compound derivatives using the described two-step method.
| R-Group on N6 | Reductive Amination Yield | Cyclization Yield | Overall Yield | Purity (HPLC/GC) | Reference |
| Phenyl | Good (not specified) | 70% | ~70% | 98.6% | [3] |
| 4-Fluorophenyl | 85% | 75% | ~64% | >95% | [3] |
| 3-Chlorophenyl | 89% | 71% | ~63% | >95% | [3] |
| 4-Fluorobenzyl | Excellent (not specified) | 73% | ~73% | 98.2% | [3] |
Detailed Experimental Protocol
Example: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1][3]
Step 1: Reductive Amination to form (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloroethane (DCE), add aniline (1.0 equiv) followed by acetic acid (1.0 equiv).
-
Stir the resulting mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. Monitor the reaction progress by TLC or LC-MS.
-
Once iminium formation is substantial, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes. Be cautious of gas evolution.
-
Continue stirring at room temperature until the reaction is complete (typically 4-16 hours).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude amine from Step 1 (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
To the stirred solution, add potassium tert-butoxide (2.2 equiv, as a 1.0 M solution in THF).
-
Transfer the reaction mixture to a sealed tube and heat at 70 °C for 90 minutes.
-
Cool the reaction slightly, and add an additional portion of potassium tert-butoxide (1.0 equiv, 1.0 M solution in THF).
-
Reseal the tube and continue heating at 70 °C for an additional 60 minutes.
-
Allow the reaction to cool to ambient temperature.
-
Filter the mixture to remove the precipitated potassium chloride (KCl).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of 20–100% ethyl acetate in isohexanes to afford the final product as a yellow oil.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes
Welcome to the technical support center for the synthesis and functionalization of 2,6-diazaspiro[3.3]heptanes (DSH). This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique, rigid scaffold in their work. As a constrained piperazine bioisostere, DSH offers compelling advantages in modulating physicochemical properties such as lipophilicity and basicity, but its strained bicyclic nature presents specific synthetic challenges.[1][2]
This resource provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you navigate common side reactions and optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may encounter during your experiments, explaining the underlying chemical principles and providing actionable solutions.
Question 1: I'm attempting a mono-N-Boc protection of 2,6-diazaspiro[3.3]heptane, but I'm getting a mixture of unprotected starting material, the desired mono-Boc product, and the di-Boc byproduct. How can I improve the selectivity?
Answer: This is a classic selectivity challenge with symmetrical diamines. The formation of a mixture indicates that the rate of the second N-acylation is competitive with the first. The key is to control the stoichiometry and reactivity of the Boc-anhydride.
Probable Causes & Solutions:
-
Rapid Addition of Boc-Anhydride: Adding the entire amount of Boc-anhydride at once creates a high local concentration, increasing the likelihood of the newly formed, still nucleophilic mono-Boc DSH reacting again before all the starting diamine has reacted once.
-
Solution: Dissolve the Boc-anhydride in a suitable solvent (e.g., THF, DCM) and add it dropwise to a cooled (0 °C) solution of the 2,6-diazaspiro[3.3]heptane over 1-2 hours. This maintains a low concentration of the acylating agent, favoring the more nucleophilic free diamine over the slightly less nucleophilic mono-protected intermediate.
-
-
Incorrect Stoichiometry: Using too much Boc-anhydride will inevitably lead to the di-protected species. Conversely, using too little will leave unreacted starting material.
-
Solution: Start with a slight substoichiometric amount of Boc-anhydride (e.g., 0.95 equivalents). This ensures the starting material is the limiting reagent, minimizing di-protection. While this will leave some starting material, it is often much easier to separate the polar diamine from the mono-Boc product via chromatography than it is to separate the mono- and di-Boc species.
-
-
Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, reducing selectivity.
-
Solution: Maintain the reaction temperature at 0 °C during the addition and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to avoid driving it too far.
-
Caption: Troubleshooting guide for N-Boc deprotection.
Question 3: During a reductive amination with an aldehyde to functionalize my mono-protected DSH, I'm getting a complex mixture and poor conversion. What can I do?
Answer: Reductive amination can be deceptively complex. The issue often lies in the delicate balance between imine/enamine formation and the reduction step. A complex mixture suggests side reactions are occurring, such as reduction of the starting aldehyde or undesired reactions of the reducing agent. [3][4] Probable Causes & Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can be too reactive in protic solvents like methanol, potentially reducing the aldehyde before it can form an imine with the less nucleophilic DSH derivative. It can also generate basic conditions that may not be ideal.
-
Solution: Use a more selective and milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). [3]It is particularly effective for reductive aminations because it is less basic and selectively reduces the protonated iminium ion, which is formed in situ, much faster than it reduces the aldehyde. It is typically used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).
-
-
One-Pot vs. Stepwise Procedure: Trying to perform the imine formation and reduction simultaneously without optimization can be inefficient.
-
Solution: Switch to a stepwise procedure. First, form the imine by stirring the mono-protected DSH and the aldehyde together, often with a dehydrating agent (like MgSO₄) or by azeotropic removal of water (Dean-Stark apparatus). Once imine formation is complete (as confirmed by ¹H NMR or IR spectroscopy), then add the reducing agent. [3]* pH Control: The rate of imine formation is pH-dependent. The reaction is often catalyzed by mild acid.
-
Solution: Add a catalytic amount of acetic acid (AcOH) to the reaction mixture during the imine formation step. This protonates the aldehyde carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. [3]
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the best orthogonal protecting group strategy for DSH? | For selective di-functionalization, an orthogonal strategy is critical. The most common pairing is tert-Butoxycarbonyl (Boc) and Benzyl (Bn) . [5]Protect both nitrogens with Boc groups, then selectively deprotect one under acidic conditions (TFA/DCM). Functionalize the free amine. Subsequently, remove the second Boc group and functionalize the other amine. Alternatively, use a mono-Bn protected DSH, functionalize the free amine, and then remove the Bn group via hydrogenolysis (H₂/Pd-C) to reveal the second amine for a different functionalization. This strategy provides access to two different functionalities on the scaffold. |
| Q2: My functionalized DSH derivative is difficult to purify by silica gel chromatography. Are there better methods? | Basic amines like DSH derivatives often streak on standard silica gel. 1) Basic Modifier: Pre-treat your column and eluent with a small amount of triethylamine (~1%) or ammonia (e.g., using a 90:9:1 DCM/MeOH/NH₄OH system) to neutralize the acidic silica surface and improve peak shape. 2) Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is often very effective. 3) Salt Formation: If the product is stable, consider forming a salt (e.g., hydrochloride, oxalate) which may be crystalline and can be purified by recrystallization, avoiding chromatography altogether. |
| Q3: Why is DSH considered a "constrained piperazine" and what is the synthetic advantage? | DSH is a bioisostere of piperazine, meaning it has a similar size and mimics its key biological interactions. [2]However, the spirocyclic structure locks the two nitrogen atoms in a rigid, defined spatial orientation, approximately 90° to each other. [1]This conformational rigidity can reduce the entropic penalty of binding to a biological target, potentially increasing potency and selectivity. It also often leads to lower lipophilicity (logD) compared to the piperazine analogue, which can improve a drug candidate's pharmacokinetic profile. [1][2] |
Validated Experimental Protocol: Selective Mono-N-acylation of 2,6-Diazaspiro[3.3]heptane
This protocol describes a robust method for the mono-acylation of N-Boc-2,6-diazaspiro[3.3]heptane, a key step in building more complex molecules. The principle is to form a stable amide bond on the free secondary amine.
Materials:
-
N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Activation: Add HATU (1.2 eq) to the solution. The mixture may turn yellow.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor progress by LC-MS or TLC.
-
Quench and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃. Shake well and separate the layers.
-
Washing: Wash the organic layer sequentially with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine added to the eluent system) to afford the pure N-acylated product.
References
Technical Support Center: Optimization of N-Debenzylation for Substituted 2-Benzyl-2,6-diazaspiro[3.3]heptanes
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the N-debenzylation of 2-benzyl-2,6-diazaspiro[3.3]heptane derivatives. This scaffold is a critical building block in modern drug discovery, valued for its conformational rigidity and utility as a constrained piperazine analog.[1] However, the deprotection of the benzyl group from the sterically hindered and basic diazaspirocyclic core presents unique challenges. This guide is designed to provide you with in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most common issues encountered during the N-debenzylation of this specific substrate class. The unique structure, featuring two basic nitrogen atoms, is often the root cause of many challenges.
Q1: My reaction has stalled or is showing very low conversion. What's the likely cause and how do I fix it?
This is the most frequently reported issue. The primary culprit is almost always catalyst poisoning by the basic nitrogen atoms of the diazaspiro[3.3]heptane core.
-
The Root Cause: Catalyst Poisoning The lone pair of electrons on the nitrogen atoms can strongly coordinate to the surface of the palladium catalyst, effectively blocking the active sites required for hydrogenolysis.[2] In the 2,6-diazaspiro[3.3]heptane system, both the N2-benzyl and the (potentially substituted) N6 nitrogen can act as poisons.
-
Solution 1: Acidic Additives to Mitigate Poisoning The most effective countermeasure is to protonate the basic nitrogens with a mild acid.[2][3] This converts the amine into an ammonium salt, preventing its lone pair from binding to the palladium surface. Acetic acid is a common and effective choice.[4]
-
Solution 2: Select a More Robust Catalyst For substrates containing basic nitrogen groups, Pearlman's catalyst (Pd(OH)₂/C) is often significantly more effective and less prone to poisoning than standard palladium on carbon (Pd/C).[2][4] While the initial investment may be higher, its superior performance can save significant time and resources in optimization.
-
Solution 3: Re-evaluate Reaction Parameters
-
Hydrogen Pressure: While many debenzylations can be run with a hydrogen balloon at atmospheric pressure, sterically hindered substrates like substituted spirocycles may require higher pressures (e.g., 30-50 psi) to achieve a reasonable reaction rate.[5][6]
-
Catalyst Loading: If you suspect partial poisoning or low catalyst activity, increasing the catalyst loading (e.g., from 10 wt% to 20 wt%) can sometimes overcome the issue.[2] However, this should be a secondary step after addressing the fundamental poisoning problem.
-
Catalyst Quality: Palladium catalysts can lose activity over time, especially if not stored properly.[7] If in doubt, use a fresh batch of catalyst from a reputable supplier.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving incomplete debenzylation reactions.
Caption: Troubleshooting workflow for incomplete debenzylation.
Q2: I'm observing side reactions, like the reduction of other functional groups on my molecule. How can I improve selectivity?
Selectivity is key, especially in late-stage synthetic intermediates. The goal is to cleave the C-N benzyl bond without affecting other reducible groups.
-
The Root Cause: Overly Harsh Conditions High hydrogen pressure, high temperatures, and highly active catalysts can lead to the reduction of other sensitive functionalities (e.g., aromatic halogens, double bonds, nitriles).[8][9]
-
Solution 1: Employ Catalytic Transfer Hydrogenation (CTH) CTH is a milder and often more selective method than using hydrogen gas directly.[2] It uses a hydrogen donor molecule in solution, which transfers hydrogen to the substrate on the catalyst surface.
-
Solution 2: Fine-Tune Reaction Conditions If using H₂ gas, systematically lower the pressure and temperature to find the "sweet spot" where debenzylation occurs at an acceptable rate while minimizing side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: How do I properly monitor the reaction's progress?
Effective monitoring is crucial to prevent incomplete reactions or the formation of byproducts from over-reaction.
-
Thin-Layer Chromatography (TLC): This is the most common method. The debenzylated product, now a secondary amine, is significantly more polar than the starting tertiary amine. It will have a much lower Rf value. Co-spotting the reaction mixture with the starting material is essential for accurate comparison.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, LC-MS is ideal. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also identifying any potential intermediates or byproducts.[5]
Q2: What is the general mechanism for Pd-catalyzed N-debenzylation?
Understanding the mechanism helps in rationalizing experimental choices. The process is a form of hydrogenolysis.
-
Adsorption: Both hydrogen gas (H₂) and the benzylamine substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the palladium surface, forming active palladium-hydride species.
-
C-N Bond Cleavage: The benzylic C-N bond of the adsorbed amine is cleaved, forming a new C-H bond (creating toluene) and leaving the deprotected amine on the surface. This is often the rate-limiting step.
-
Desorption: The final products, toluene and the deprotected 2,6-diazaspiro[3.3]heptane, desorb from the catalyst surface, freeing up the active sites for the next catalytic cycle.
N-Debenzylation Mechanism Overview
Caption: Simplified overview of the N-debenzylation mechanism.
Q3: Are there non-hydrogenation methods for N-debenzylation?
Yes, while catalytic hydrogenation is the most common, oxidative methods exist and can be useful if the substrate is sensitive to reductive conditions.
-
Base-Promoted Oxidation: A system using potassium tert-butoxide (KOtBu) in DMSO with an oxygen source can effectively cleave N-benzyl groups.[14] The proposed mechanism involves the formation of a benzylic anion, which then reacts with oxygen.[14]
-
Other Oxidants: Reagents like N-Iodosuccinimide (NIS) have also been reported for N-debenzylation, particularly for benzylamino alcohols.[15] These methods are generally less common for simple deprotections but offer an orthogonal strategy.
Optimized Experimental Protocols
The following protocols are provided as robust starting points for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Optimized Hydrogenation using Pearlman's Catalyst (Recommended)
This method is highly recommended for 2-benzyl-2,6-diazaspiro[3.3]heptanes due to its resistance to catalyst poisoning.
-
Vessel Preparation: To a suitable hydrogenation vessel, add the substituted this compound (1.0 mmol).
-
Solvent and Additive: Dissolve the substrate in ethanol (EtOH, 20 mL). Add glacial acetic acid (1.5 mmol, 1.5 eq).[4]
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add Pearlman's catalyst (20% Pd(OH)₂/C, 20 wt% of the substrate).
-
Hydrogenation: Seal the vessel, purge with H₂ gas, and then pressurize to 50 psi. Stir the reaction mixture vigorously at 40-60 °C.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 6-18 hours).
-
Work-up: Carefully vent the H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Palladium catalysts can be pyrophoric; do not allow the filter cake to dry completely on the filter paper.[5] Wash the Celite pad thoroughly with EtOH.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The residue can be taken up in a suitable solvent (e.g., DCM) and washed with a saturated NaHCO₃ solution to neutralize the acetic acid, followed by a brine wash. Dry the organic layer, filter, and concentrate to yield the debenzylated product.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) - Mild Conditions
This is an excellent alternative if your molecule has other reducible functional groups or if you do not have access to a pressure hydrogenation apparatus.[10]
-
Setup: To a round-bottom flask, add the substituted this compound (1.0 mmol) and 10% Pd/C (equal weight to the substrate).[10]
-
Solvent: Add dry methanol (MeOH, 15 mL).
-
Hydrogen Donor: Under a nitrogen atmosphere, add ammonium formate (5.0 mmol, 5.0 eq) in a single portion.[10][11]
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically complete in 1-4 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® and wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization as needed.
Comparative Summary of Debenzylation Conditions
| Parameter | Protocol 1: Optimized H₂ | Protocol 2: CTH | Standard H₂ (Not Recommended) |
| Catalyst | 20% Pd(OH)₂/C (Pearlman's) | 10% Pd/C | 10% Pd/C |
| H₂ Source | H₂ Gas (50 psi) | Ammonium Formate | H₂ Gas (1 atm - 50 psi) |
| Additive | Acetic Acid (1.5 eq) | None | None |
| Solvent | Ethanol | Methanol | Ethanol / Methanol |
| Temperature | 40-60 °C | Reflux (~65 °C) | Room Temperature - 40 °C |
| Pros | Highly effective for basic amines, robust. | Mild, selective, no pressure equipment needed. | Simple setup. |
| Cons | Requires pressure equipment. | Requires stoichiometric H₂ donor, reflux temp. | Prone to catalyst poisoning, often fails. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. nacatsoc.org [nacatsoc.org]
- 9. silicycle.com [silicycle.com]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 2,6-Diazaspiro[3.3]heptanes
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,6-diazaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique scaffold in their synthetic programs. As a rigidified piperazine bioisostere, the 2,6-diazaspiro[3.3]heptane core offers compelling advantages in tuning physicochemical and pharmacological properties.[1] However, its unique structural and electronic features can present challenges in common synthetic transformations like the Buchwald-Hartwig amination.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions, ensuring robust and reproducible outcomes.
Core Principles: The Buchwald-Hartwig Amination Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting.[2] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[3][4] Each step presents opportunities for failure, which we will address below.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide
This section addresses the most common issues encountered when performing C-N cross-coupling reactions with 2,6-diazaspiro[3.3]heptane derivatives.
Issue 1: Low to No Product Yield
Q: My reaction shows no conversion, or the yield is disappointingly low. What are the primary causes and how can I fix this?
A: Low or no yield is the most common problem and requires a systematic investigation.[5] Start with the most fundamental parameters before moving to more complex variables.
-
Verify the Integrity of the Reaction Environment:
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen. Ensure your reaction vessel was rigorously degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that solvents are anhydrous and deoxygenated.[5]
-
Reagent Quality: The purity of all components is critical. The base, particularly sodium tert-butoxide (NaOt-Bu), is hygroscopic and its quality can degrade upon storage. Use freshly opened bottles or material stored properly in a glovebox. The spirocyclic amine starting material should be pure, as impurities can inhibit the catalyst.
-
-
Assess the Catalyst System:
-
Precatalyst Activation: Many modern protocols use Pd(II) precatalysts (e.g., G3-palladacycles) that require activation to the Pd(0) state by a base.[6] If this activation is inefficient, the cycle never begins. Ensure your base is strong enough and soluble enough to perform this reduction.[7]
-
Ligand Selection: 2,6-Diazaspiro[3.3]heptane is a secondary cyclic amine. These substrates generally require bulky, electron-rich biarylmonophosphine ligands to promote the key steps of oxidative addition and reductive elimination.[2][8] Ligands like RuPhos or XPhos are excellent starting points and have been successfully used for this scaffold.[9][10] If you are using a less bulky ligand (e.g., PPh₃), it is likely the cause of failure.
-
Catalyst Loading: While modern catalysts are highly efficient, don't start with excessively low loadings during initial troubleshooting. A loading of 1-2 mol % for the palladium source is a robust starting point.
-
-
Evaluate Reaction Parameters:
-
Base: The choice of base is critical. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required to deprotonate the amine within the palladium coordination sphere.[11] Weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often insufficient for coupling secondary amines.
-
Solvent: Anhydrous, polar aprotic solvents are standard. Dioxane and toluene are the most commonly reported and effective solvents for these couplings.[9][12] Ensure the solvent can dissolve all reagents at the reaction temperature to avoid issues with insolubility.[6]
-
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 2: Uncontrolled Selectivity - Formation of Di-arylated Product
Q: I am trying to synthesize a mono-arylated spirocycle, but I am getting a significant amount of the di-arylated side product. How can I control the selectivity?
A: This is an inherent challenge with a symmetric secondary diamine. The mono-arylated product is often more reactive than the starting diamine, leading to rapid second arylation. The most robust and widely accepted solution is to use a protecting group strategy.
-
Employ a Mono-Protected Starting Material: The most effective strategy is to start with a mono-protected 2,6-diazaspiro[3.3]heptane. The tert-butyloxycarbonyl (Boc) group is ideal.[13] N-Boc-2,6-diazaspiro[3.3]heptane is commercially available or can be readily synthesized. Performing the Buchwald-Hartwig amination on this substrate will selectively yield the mono-arylated, N-Boc protected product.[9][14][15] The Boc group can then be removed under appropriate conditions (see Issue 3).
-
Stoichiometric Control (Less Reliable): While tempting, trying to control selectivity by simply adjusting the stoichiometry (e.g., using an excess of the diamine) is often low-yielding and leads to difficult purifications. The protection strategy is superior for achieving clean, predictable outcomes.
Caption: Protecting group strategy for selective mono-arylation.
Issue 3: Decomposition of the Spirocyclic Core
Q: I successfully performed the coupling and deprotection, but my final yield is low, and I see byproducts that suggest the spirocycle has opened. What is happening?
A: The 2,6-diazaspiro[3.3]heptane framework, containing two strained azetidine rings, can be susceptible to ring-opening under certain conditions, particularly harsh acidic workups.[9]
-
Deprotection Conditions are Key: If you are using a Boc protecting group, avoid using strong hydrochloric acid (HCl) for deprotection. It has been reported that treatment with HCl can cause the spirocycle to undergo ring-opening.[9]
-
Recommended Deprotection: A much safer and effective method for Boc removal in this system is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9] This typically proceeds cleanly at room temperature without compromising the integrity of the spirocyclic core.
Frequently Asked Questions (FAQs)
Q1: Which specific palladium precatalyst and ligand combination do you recommend as a starting point?
A1: For coupling an aryl bromide with N-Boc-2,6-diazaspiro[3.3]heptane, a highly reliable starting point is using a RuPhos-based system .[9] Specifically, a combination of Pd₂(dba)₃ (palladium source) and RuPhos (ligand) or a pre-formed RuPhos Palladacycle G3 (precatalyst) is an excellent choice.[9][10] These systems show high activity for coupling secondary amines and are known to promote efficient reductive elimination.
| Component | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Chloride | Good balance of reactivity; iodides can sometimes cause catalyst inhibition.[6] |
| Amine | N-Boc-2,6-diazaspiro[3.3]heptane | Ensures mono-selectivity.[9] |
| Pd Source | RuPhos G3 Palladacycle or Pd₂(dba)₃ | Highly active and reliable for this substrate class.[10] |
| Ligand | RuPhos | Bulky, electron-rich ligand promotes key catalytic steps.[9] |
| Base | Sodium tert-butoxide (NaOt-Bu) | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Anhydrous Dioxane or Toluene | Standard, effective solvents for Buchwald-Hartwig aminations. |
Q2: My aryl halide has other functional groups. Will this reaction tolerate them?
A2: The Buchwald-Hartwig amination is known for its excellent functional group tolerance.[2] It is generally compatible with esters, ketones, nitriles, and ethers. However, functional groups that can act as ligands for palladium (e.g., some heterocycles, unprotected phenols, or thiols) may interfere with the catalyst and require specific optimization.[16] Substrates with acidic protons may require an additional equivalent of base.
Q3: How should I monitor the reaction's progress?
A3: The most effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS) . It allows you to simultaneously track the consumption of starting materials (aryl halide and amine) and the formation of the desired product, as well as identify any major side products by their mass. Thin-Layer Chromatography (TLC) can also be used, but co-elution of starting materials and products can sometimes make it difficult to interpret.
Key Experimental Protocol
General Protocol for Mono-Arylation of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol is a representative procedure based on literature precedents for the coupling of an aryl bromide.[9]
Reagents & Equipment:
-
N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
RuPhos G3 Palladacycle (2 mol %)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), N-Boc-2,6-diazaspiro[3.3]heptane (1.2 eq), RuPhos G3 Palladacycle (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with inert gas one more time to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to afford the pure N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
Technical Support Center: Analytical Methods for Monitoring 2,6-Diazaspiro[3.3]heptane Reactions
Welcome to the technical support center for the analytical monitoring of 2,6-diazaspiro[3.3]heptane reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The unique strained spirocyclic structure of 2,6-diazaspiro[3.3]heptane, a valuable piperazine bioisostere, presents specific challenges and considerations in reaction monitoring.[1] This resource is structured to address these challenges head-on, providing not just protocols but the scientific reasoning behind them to ensure robust and reliable analytical results.
Section 1: Foundational Analytical Techniques
The choice of analytical technique is paramount for successfully monitoring the synthesis of 2,6-diazaspiro[3.3]heptane and its derivatives. The progress of these reactions, which often involve the formation of N-C bonds and potential cyclization steps, can be tracked by monitoring the consumption of starting materials and the formation of intermediates and the final product.[1][2] The most common and effective techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed structural information about the molecules in a reaction mixture. For 2,6-diazaspiro[3.3]heptane reactions, ¹H and ¹³C NMR are invaluable for confirming the structure of the product and identifying key intermediates.
Key Diagnostic Signals for 2,6-Diazaspiro[3.3]heptane Formation:
-
¹H NMR: The formation of the spirocyclic core is often characterized by the appearance of singlets or simple multiplets in the aliphatic region (typically 2.5-4.0 ppm) corresponding to the methylene protons of the azetidine rings. For example, in some derivatives, the protons on the spirocyclic core appear as distinct singlets.[2]
-
¹³C NMR: The appearance of a quaternary carbon signal for the spirocenter is a key indicator of product formation. The chemical shifts of the methylene carbons in the azetidine rings are also diagnostic.[2]
Section 2: Troubleshooting Common Analytical Issues
This section is formatted as a series of frequently asked questions (FAQs) to address common problems encountered during the analysis of 2,6-diazaspiro[3.3]heptane reactions.
HPLC Troubleshooting
Q1: I'm not seeing good retention of my 2,6-diazaspiro[3.3]heptane product on my C18 column. What can I do?
A1: This is a common issue due to the polar and basic nature of the free amine. Here’s a step-by-step troubleshooting guide:
-
Mobile Phase pH: Ensure the mobile phase pH is low (around 2-3) to protonate the amine groups. This increases their interaction with the stationary phase and improves retention. A common mobile phase additive is trifluoroacetic acid (TFA) at 0.1%.
-
Ion-Pairing Chromatography: If low pH is insufficient, consider using an ion-pairing reagent like heptafluorobutyric acid (HFBA). This reagent pairs with the protonated amines, increasing their hydrophobicity and retention on a reverse-phase column.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.
Q2: My peaks are tailing significantly. How can I improve peak shape?
A2: Peak tailing for basic compounds like 2,6-diazaspiro[3.3]heptane is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize silanol interactions. Ensure you are using such a column.
-
Mobile Phase Modifier: Add a small amount of a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active sites on the stationary phase, reducing the tailing of your analyte.
-
Increase Ionic Strength: Increasing the buffer concentration in your mobile phase can also help to shield the silanol interactions and improve peak shape.
GC-MS Troubleshooting
Q1: I'm getting poor peak shape and low response for my 2,6-diazaspiro[3.3]heptane analyte.
A1: Free amines are notoriously difficult to analyze by GC due to their polarity, which leads to adsorption on the column and in the inlet.[3][4] Derivatization is often necessary to improve their chromatographic behavior.[5][6]
-
Derivatization: Convert the polar amine groups into less polar, more volatile derivatives. Common derivatization techniques include:
Q2: My derivatization reaction seems incomplete. How can I optimize it?
A2: Incomplete derivatization can lead to multiple peaks for a single analyte and inaccurate quantification.
-
Reaction Conditions: Ensure your reaction conditions are optimal. This includes using an anhydrous solvent, an appropriate reaction temperature, and sufficient reaction time. For silylation with BSTFA, heating at 70-80°C for 30-60 minutes is a good starting point.[5]
-
Reagent Excess: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.
-
Catalyst: For sterically hindered amines, adding a catalyst like trimethylchlorosilane (TMCS) to your silylating reagent can improve the reaction efficiency.[7]
NMR Troubleshooting
Q1: The ¹H NMR spectrum of my reaction mixture is very complex and difficult to interpret.
A1: Overlapping signals are a common challenge in reaction monitoring.
-
2D NMR: Utilize two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and confirm connectivities. HSQC is particularly useful for correlating protons to their attached carbons, which can help in assigning complex multiplets.[8]
-
Reaction Quenching and Workup: If possible, quench a small aliquot of the reaction and perform a simple workup to remove reagents and byproducts that may be complicating the spectrum.
-
Reference Spectra: If available, compare the spectrum of your reaction mixture to reference spectra of the starting materials and the expected product.
Q2: I'm seeing broad peaks in my NMR spectrum.
A2: Peak broadening can be caused by several factors:
-
Chemical Exchange: Protons on nitrogen atoms can undergo chemical exchange, leading to broad signals. This can sometimes be resolved by changing the solvent or temperature.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening. Ensure your glassware is clean and that no metal catalysts are interfering with the analysis.
-
Viscosity: Highly concentrated or viscous samples can lead to broader lines. Diluting your sample may help.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key analytical experiments.
Protocol: HPLC-UV Monitoring of a 2,6-Diazaspiro[3.3]heptane Synthesis
This protocol is a general starting point and may require optimization for specific derivatives.
-
Sample Preparation:
-
Carefully take an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., a mixture of water and acetonitrile). The quenching solvent should be miscible with the reaction solvent and the HPLC mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the starting materials and product have good absorbance (e.g., 220 nm or 254 nm if aromatic rings are present).[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.
-
Protocol: GC-MS Analysis with Silylation Derivatization
This protocol is suitable for volatile 2,6-diazaspiro[3.3]heptane derivatives.
-
Sample Preparation and Derivatization:
-
Take an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of an anhydrous solvent (e.g., acetonitrile or pyridine) to dissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS).[5]
-
Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[5]
-
Allow the vial to cool to room temperature.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Inlet Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[9]
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected molecular weights of the derivatized analytes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized starting materials and products based on their retention times and mass spectra. The mass spectra of TMS derivatives often show characteristic fragments that can aid in identification.
-
Section 4: Visualizations and Data Presentation
Experimental Workflow for Reaction Monitoring
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
strategies for selective functionalization of 2,6-diazaspiro[3.3]heptane
Welcome to the technical support center for the selective functionalization of 2,6-diazaspiro[3.3]heptane (DSH). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, rigid piperazine bioisostere into their synthetic programs. As a structural surrogate for piperazine, DSH offers a unique three-dimensional architecture that can improve metabolic stability and target engagement[1][2]. However, its symmetric nature and inherent ring strain present unique challenges for selective functionalization.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and optimize these protocols for your specific targets.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: How can I achieve selective mono-N-functionalization of 2,6-diazaspiro[3.3]heptane?
This is the most common challenge. Direct monofunctionalization on the free DSH is difficult due to the similar reactivity of the two secondary amine nitrogens, often leading to a mixture of mono- and di-substituted products, along with unreacted starting material.
Core Strategy: Orthogonal Protection
The most robust strategy is to first protect one nitrogen, perform the desired reaction on the free nitrogen, and then either deprotect the first nitrogen or proceed with a second, different functionalization. The key is choosing an "orthogonal" protecting group strategy, where one group can be removed without affecting the other[3]. The most common and reliable approach involves the use of a Boc (tert-butyloxycarbonyl) group.
Why Boc protection? The Boc group is easily introduced under standard conditions and is stable to a wide range of reaction conditions, including many coupling reactions. Crucially, it can be removed under acidic conditions that are often mild enough to avoid the degradation of the strained spirocyclic core[4]. A concise and scalable synthesis of N-Boc-2,6-diazaspiro[3.3]heptane has been reported, making this a practical starting point for many synthetic routes[5][6].
Troubleshooting Poor Monofunctionalization:
-
Problem: Formation of significant amounts of di-substituted product.
-
Cause: The reaction conditions are too harsh, or the stoichiometry of the electrophile is too high. The mono-substituted product may be more reactive than the starting material.
-
Solution: Use a protecting group strategy. Start with commercially available N-Boc-2,6-diazaspiro[3.3]heptane. This ensures that only one nitrogen is available for reaction.
-
-
Problem: Low yield of the desired mono-substituted product.
-
Cause: Steric hindrance from the DSH core or poor reactivity of the chosen electrophile.
-
Solution: For N-arylations, ensure proper catalyst and ligand selection (see FAQ 2). For alkylations, consider using more reactive alkylating agents (e.g., alkyl triflates instead of bromides) but be mindful of potential over-alkylation if not using a protected starting material.
-
FAQ 2: I'm struggling with the N-arylation of my DSH derivative. What are the key parameters?
Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a common method for N-arylation of DSH[4][6]. However, the constrained nature of the DSH scaffold can impact reaction efficiency.
Key Considerations:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Systems like Pd₂(dba)₃ with phosphine ligands such as RuPhos are often effective[4].
-
Base: A non-nucleophilic, sufficiently strong base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice[4].
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are typically used.
-
Temperature: Reactions often require heating (e.g., 100 °C) to proceed at a reasonable rate[4].
Troubleshooting N-Arylation Reactions:
-
Problem: No or low conversion to the N-aryl product.
-
Cause A: Catalyst deactivation.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Degas your solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Cause B: Inappropriate ligand or base.
-
Solution: Screen a panel of Buchwald-Hartwig ligands. The steric and electronic properties of both the DSH derivative and the aryl halide will dictate the optimal ligand. Consider a stronger base if NaOt-Bu is ineffective, but be cautious of substrate degradation.
-
-
-
Problem: Side product formation, including hydrodehalogenation of the aryl halide.
-
Cause: Suboptimal reaction temperature or time. The catalyst system may be promoting undesired pathways.
-
Solution: Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to identify the optimal endpoint. A different ligand may be required to favor the desired C-N bond formation.
-
FAQ 3: My Boc-deprotection step is causing decomposition of the DSH core. How can I avoid this?
The 2,6-diazaspiro[3.3]heptane scaffold is known to be sensitive to strong acids, which can lead to ring-opening and decomposition[4][7]. This is a critical consideration during the removal of acid-labile protecting groups like Boc.
Recommended Deprotection Conditions:
-
Trifluoroacetic Acid (TFA): TFA in a solvent like dichloromethane (DCM) is the preferred method for Boc deprotection of DSH derivatives[4][7]. It is generally effective and minimizes ring degradation compared to other acids.
-
HCl in Dioxane/Ether: While commonly used for Boc removal, HCl is often too harsh for the DSH core and has been reported to cause ring opening[4][7]. This method should be avoided.
Troubleshooting Deprotection:
-
Problem: Low yield or complete loss of product after acidic workup.
-
Cause: The DSH ring has opened.
-
Solution: Switch to TFA in DCM. Use the minimum necessary concentration and time, monitoring the reaction to completion. Perform the reaction at 0 °C or room temperature, avoiding elevated temperatures. Ensure a careful basic quench and workup to neutralize the acid promptly.
-
Part 2: Experimental Protocols & Data
Protocol 1: Selective Mono-N-Arylation via Boc Protection
This two-step protocol outlines the protection of DSH followed by a robust N-arylation.
Step A: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
-
Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-Boc-2,6-diazaspiro[3.3]heptane can often be used without further purification.
Step B: Palladium-Catalyzed N-Arylation
-
To an oven-dried flask, add N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq), the desired aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS[4].
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Summary: Comparison of Protecting Group Strategies
| Protecting Group | Introduction Reagent | Removal Conditions | Stability Notes | Orthogonal To |
| Boc | Boc₂O, base | TFA in DCM; Avoid HCl[4][7] | Stable to hydrogenation, basic conditions | Cbz, Fmoc |
| Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions | Boc, Fmoc |
| Fmoc | Fmoc-OSu, base | 20% Piperidine in DMF | Stable to acid and hydrogenation | Boc, Cbz |
Part 3: Visualization of Workflows
Workflow for Selective Functionalization
This diagram outlines the decision-making process for selectively functionalizing the DSH core.
Caption: Decision tree for orthogonal synthesis on the DSH scaffold.
Orthogonal Protection Scheme
This diagram illustrates the concept of using two different, orthogonally-removable protecting groups for maximum synthetic flexibility.
Caption: Orthogonal protection allows selective deprotection of either nitrogen.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [roar.hep-bejune.ch]
- 6. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing the Stability of 2-Benzyl-2,6-diazaspiro[3.3]heptane
Welcome to the technical support center for 2-benzyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable spirocyclic building block throughout its storage and handling. As a molecule with both a sterically hindered diazaspiro core and a reactive benzylamine moiety, understanding its stability profile is critical for reproducible and successful experimental outcomes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Quick Reference: Recommended Storage Conditions
For optimal stability, this compound and its salts should be stored under controlled conditions. The following table summarizes the recommended environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation and reaction with atmospheric CO2. |
| Container | Tightly Sealed Amber Glass Vial | Prevents exposure to air, moisture, and light.[1][2][3] |
| Moisture | Store in a desiccated environment | Prevents hydrolysis and potential water-catalyzed degradation. |
| Light | Protect from light | The benzylamine moiety can be susceptible to photodegradation. |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Purity & Assay Issues
Q1: My freshly opened bottle of this compound shows a lower than expected purity by HPLC/LC-MS. What could be the cause?
A1: Several factors could contribute to a perceived or real drop in purity:
-
Improper Storage: Even short-term exposure to ambient air, moisture, and light can initiate degradation. Ensure the compound was stored under the recommended conditions immediately upon receipt.
-
Reaction with Carbon Dioxide: Secondary and primary amines, including the benzylamine moiety, can react with atmospheric CO2 to form carbonate salts.[4] This can sometimes appear as a separate peak in chromatographic analysis.
-
Oxidation: The tertiary amine within the spirocycle and the benzylic amine are susceptible to oxidation, which can occur if the container is not blanketed with an inert gas.[1][5][6]
-
Analytical Method: Ensure your HPLC method is suitable. Basic amines can show poor peak shape or even split peaks if the mobile phase pH is not appropriately controlled (typically acidic conditions are preferred for amine analysis).[4]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the material has been consistently stored at 2-8°C under an inert atmosphere and protected from light.
-
Analytical Method Optimization: If you are observing peak tailing or splitting, try modifying your HPLC method. Acidifying the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid can often improve peak shape for amines.[4]
-
Confirm Identity of Impurities: Use LC-MS to get the molecular weights of the impurity peaks. An increase of 16 amu could suggest N-oxide formation, while an increase of 44 amu might indicate a carbonate salt.
Q2: I've observed a new peak in my chromatogram that seems to grow over time. What is the likely degradation pathway?
A2: The growth of a new peak over time is a clear indication of degradation. Based on the structure of this compound, the most probable degradation pathways are oxidation and photodegradation.
-
Oxidative Degradation: The tertiary amine can oxidize to form an N-oxide. The benzylamine moiety is also susceptible to oxidation, which can lead to the formation of benzaldehyde and benzoic acid through an imine intermediate.[4][7]
-
Photodegradation: Exposure to light, especially UV, can promote the degradation of the benzylamine portion of the molecule.[3]
The following diagram illustrates the potential oxidative degradation pathways:
Caption: Potential Oxidative Degradation Pathways.
To identify the degradant, a forced degradation study is recommended. This will help to generate the potential degradation products under controlled conditions for characterization.
FAQ 2: Handling & Solution Stability
Q3: I am dissolving the dihydrochloride salt of this compound in an aqueous buffer for my assay and see signs of degradation. Why is this happening?
A3: While the diazaspiro[3.3]heptane core is generally stable, it has been noted that under certain acidic conditions, particularly with HCl, it can be susceptible to ring-opening.[2] If your aqueous buffer is acidic, it might be promoting slow degradation of the spirocyclic core over time.
Troubleshooting & Best Practices:
-
Prepare Solutions Fresh: Always prepare aqueous solutions of this compound and its salts immediately before use.
-
Limit Time in Acidic Buffers: If your experiment requires an acidic pH, minimize the time the compound spends in the solution.
-
Monitor Solution Stability: If you must use a buffered solution for an extended period, perform a time-course analysis by HPLC to determine the rate of degradation at your specific conditions.
-
Consider pH: If possible, work at a neutral or slightly basic pH to minimize the risk of acid-catalyzed ring opening.
Q4: My reaction yield is inconsistent when using this compound from a bottle that has been opened multiple times. What is the likely cause?
A4: Inconsistent reaction yields are often traced back to reagent purity. A multi-use bottle is prone to degradation due to repeated exposure to the atmosphere.
-
Moisture Absorption: The compound can be hygroscopic. Absorbed water can interfere with moisture-sensitive reactions.
-
Progressive Oxidation and Carbonate Formation: Each time the bottle is opened, it is exposed to oxygen and carbon dioxide, leading to the gradual formation of impurities that can lower the effective concentration of the desired reagent.[4]
Best Practices for Multi-Use Bottles:
-
Aliquot Upon Receipt: To ensure long-term stability, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere upon first opening.
-
Inert Gas Blanketing: Before resealing the main bottle, flush the headspace with argon or nitrogen to displace air.
-
Proper Sealing: Ensure the container is sealed tightly with a high-quality cap and parafilm for extra protection.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Water (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC or LC-MS method. Compare the chromatograms to identify new peaks corresponding to degradation products.
Caption: Workflow for a Forced Degradation Study.
Protocol 2: Routine Purity Check by HPLC
Objective: To quickly assess the purity of a sample of this compound.
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Procedure:
-
Prepare a sample solution at approximately 0.5 mg/mL in the sample diluent.
-
Inject onto the HPLC system.
-
Integrate the peaks and calculate the area percent purity.
Note: This is a general-purpose method. For a fully validated, stability-indicating method, further development and validation according to ICH guidelines would be required, using samples from a forced degradation study to ensure specificity.[10][11][12]
References
- 1. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,6-Diazaspiro[3.3]heptane and Other Key Diamine Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Diamine scaffolds, in particular, are ubiquitous structural motifs, prized for their ability to engage with biological targets and modulate physicochemical properties. Among these, 2,6-diazaspiro[3.3]heptane has emerged as a compelling alternative to traditional diamines, offering a unique three-dimensional architecture that can confer significant advantages in drug design. This guide provides an in-depth comparative analysis of 2,6-diazaspiro[3.3]heptane against other widely used diamine scaffolds—piperazine, 1,4-diazepane, and ethylenediamine—supported by experimental data and detailed protocols to empower researchers in their scaffold selection process.
The Rise of Spirocyclic Scaffolds: Introducing 2,6-Diazaspiro[3.3]heptane
2,6-Diazaspiro[3.3]heptane is a saturated heterocyclic compound featuring a spirocyclic system where two azetidine rings share a single carbon atom. This rigid, three-dimensional structure is a key differentiator from the more flexible and planar nature of traditional cyclic diamines like piperazine. The inherent rigidity of the spiro[3.3]heptane core can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity. Furthermore, the precise spatial arrangement of the two nitrogen atoms offers a unique vector for substituent placement, allowing for a more refined exploration of chemical space.
The synthesis of 2,6-diazaspiro[3.3]heptane and its derivatives has become increasingly accessible, with several practical routes developed that are amenable to both library synthesis and large-scale production.[1] This has paved the way for its broader application in drug discovery programs.
Comparative Analysis of Physicochemical Properties
The choice of a diamine scaffold can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A key aspect of this is the scaffold's influence on a compound's lipophilicity (logD) and basicity (pKa).
| Diamine Scaffold | Structure | pKa1 | pKa2 | clogP | Key Physicochemical Characteristics |
| 2,6-Diazaspiro[3.3]heptane | ![]() | ~8.0 - 9.0 (estimated) | ~5.0 - 6.0 (estimated) | -1.2 (calculated) | Rigid, three-dimensional structure. Can lead to lower lipophilicity and altered basicity compared to piperazine.[2] |
| Piperazine | ![]() | 9.73 | 5.35 | -1.19 | Flexible six-membered ring. Widely used, but can be associated with metabolic liabilities and off-target effects.[3][4] |
| 1,4-Diazepane (Homopiperazine) | ![]() | ~11.0 | ~6.5 (estimated) | -1.4 (calculated) | Flexible seven-membered ring. Offers different vector spacing compared to piperazine. Soluble in water.[5] |
| Ethylenediamine | ![]() | 9.93 | 6.85 | -1.3 | Highly flexible, acyclic. Strong chelating agent. Miscible with water.[6][7] |
Table 1: Comparative Physicochemical Properties of Selected Diamine Scaffolds.
The spirocyclic nature of 2,6-diazaspiro[3.3]heptane introduces a "twist" that can disrupt planarity and reduce lipophilicity, a desirable feature for improving the aqueous solubility and overall ADME profile of a drug candidate. While direct, side-by-side experimental data for all properties is not always available in a single source, the unique topology of 2,6-diazaspiro[3.3]heptane suggests a nuanced impact on pKa and logD that can be strategically exploited in drug design.
The Power of Bioisosterism and Scaffold Hopping
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity or physicochemical profile, is central to the utility of 2,6-diazaspiro[3.3]heptane. It is often employed as a bioisostere for piperazine.[8][9][10] This "scaffold hopping" from a traditional piperazine to a spirocyclic diamine can lead to several advantages:
-
Improved Patentability: Novel chemical matter with a distinct core structure.
-
Enhanced Selectivity: The rigid structure can lead to more specific interactions with the target protein.
-
Favorable ADME Properties: As discussed, the potential for lower lipophilicity and modulated basicity can lead to better drug-like properties.
-
Exploration of New Chemical Space: The unique three-dimensional arrangement of substituents allows for the exploration of new pharmacophoric interactions.
Figure 1: A conceptual workflow of scaffold hopping from a piperazine-containing lead compound to a novel 2,6-diazaspiro[3.3]heptane analog, leading to potentially improved properties and new intellectual property.
Experimental Protocols for Scaffold Characterization
To enable a robust and objective comparison of diamine scaffolds, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining key physicochemical properties.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement. Potentiometric titration is a highly accurate method for pKa determination.[1][11][12]
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the titrant (e.g., HCl for basic compounds, NaOH for acidic compounds).
-
Prepare a standardized buffer solution (e.g., pH 4, 7, and 10) for pH meter calibration.
-
Dissolve the diamine scaffold in deionized water to a known concentration (e.g., 10 mM).
-
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Titration:
-
Place a known volume of the diamine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.
-
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. 505-66-8 CAS MSDS (Homopiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 7. Ethylenediamine [chemeurope.com]
- 8. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of 2,6-Diazaspiro[3.3]heptane and Piperazine Analogs
Introduction: The Quest for the Ideal Scaffold
In medicinal chemistry, the piperazine ring is a privileged scaffold, a testament to its remarkable versatility. Found in numerous blockbuster drugs, its two nitrogen atoms provide handles for chemical modification, influence physicochemical properties like solubility and basicity, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2] However, the conformational flexibility of the piperazine ring, while sometimes advantageous, can also be a liability.[3] This flexibility can lead to entropic penalties upon binding to a target, potential off-target activity, and susceptibility to metabolic degradation.[4][5]
To address these challenges, medicinal chemists have increasingly turned to rigid bioisosteres—structural mimics that constrain the geometry of the core scaffold. Among the most successful of these is the 2,6-diazaspiro[3.3]heptane (DSH) scaffold.[6][7] This rigid, spirocyclic system maintains the diamine pharmacophore of piperazine but locks it into a specific, three-dimensional orientation.[3] This guide provides an in-depth comparison of the pharmacokinetic (PK) properties of DSH and piperazine analogs, offering experimental insights and protocols for researchers in drug development.
Structural and Physicochemical Foundations: Rigidity vs. Flexibility
The fundamental differences in the pharmacokinetic behavior of DSH and piperazine analogs stem from their distinct structural and physicochemical properties. The spirocyclic nature of DSH introduces significant three-dimensional character compared to the more planar chair/boat conformations of piperazine.
This rigidity has profound consequences:
-
Geometry: The distance between the two nitrogen atoms in DSH is fixed and elongated (~4.2 Å) compared to the average N-N distance in a piperazine ring (~3.0 Å).[4][5] Furthermore, the exit vectors for substituents are oriented at approximately 90° to each other, a stark contrast to the 180° (para) or ~120° (meta-like) arrangements in piperazine.[4]
-
Lipophilicity: The introduction of a spirocyclic center generally increases the fraction of sp³-hybridized carbons, which often leads to a desirable decrease in lipophilicity (logD) compared to the parent piperazine.[3][4] This can be advantageous for improving aqueous solubility and reducing metabolic liabilities.[8]
-
Basicity (pKa): The constrained nature of the DSH scaffold can alter the basicity of the nitrogen atoms compared to their piperazine counterparts, which can influence properties like permeability and target engagement.[4]
Caption: Structural relationship between flexible piperazine and rigid DSH scaffolds.
Comparative Pharmacokinetic (ADME) Profile
The structural differences outlined above directly translate into distinct Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
Absorption and Bioavailability
Oral bioavailability is a complex interplay of solubility and permeability. While the generally lower lipophilicity of DSH analogs can improve solubility, the impact on permeability is target- and molecule-dependent. In some cases, the increased rigidity and altered basicity of a DSH analog can lead to reduced permeability.[4] However, improved metabolic stability (see below) can counteract this, often resulting in equivalent or superior oral bioavailability. For example, optimization of a series of fetal hemoglobin inducers led to a DSH derivative with developable properties and good oral exposure in cynomolgus monkeys.[9] Similarly, spirocyclic amine-derived ureas have been identified as highly bioavailable inhibitors of soluble epoxide hydrolase.[10]
Metabolism: The Key Differentiator
Metabolism is where the distinction between the two scaffolds is most pronounced.
-
Piperazine Analogs: The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, including isoforms like CYP2D6, CYP1A2, and CYP3A4.[11][12][13] Common metabolic pathways include N-dealkylation, ring oxidation, and subsequent conjugation.[11] The flexibility of the ring allows it to be readily accommodated by the active sites of these enzymes. In some cases, the piperazine ring can be bioactivated to form reactive metabolites.[14]
-
2,6-Diazaspiro[3.3]heptane Analogs: The rigid, three-dimensional structure of the DSH core often imparts superior metabolic stability.[8] The spirocyclic center can sterically shield adjacent positions from enzymatic attack. By locking the conformation, the DSH scaffold is less likely to adopt the orientations required for optimal binding to metabolizing enzymes. This reduction in metabolism can lead to lower clearance and a longer half-life in vivo.
Distribution and Excretion
The volume of distribution (Vd) is influenced by a compound's lipophilicity, basicity, and plasma protein binding. The typically lower lipophilicity of DSH analogs may lead to a smaller Vd compared to their piperazine counterparts, confining them more to the systemic circulation.
Excretion is primarily dictated by the extent of metabolism and the physicochemical properties of the parent drug and its metabolites. Compounds with lower metabolic clearance, as is often the case with DSH analogs, will rely more heavily on renal or biliary excretion of the unchanged drug.
Summary Data Table
The following table summarizes the general pharmacokinetic trends when replacing a piperazine moiety with a 2,6-diazaspiro[3.3]heptane. Note that these are generalized trends, and the actual impact is highly dependent on the specific molecular context.
| Pharmacokinetic Parameter | Piperazine Analogs | 2,6-Diazaspiro[3.3]heptane Analogs | Rationale for Difference |
| Solubility | Variable | Often Improved | Increased sp³ character and often lower lipophilicity.[3][4] |
| Permeability | Generally Good | Variable, can be lower | Dependent on interplay of lipophilicity and basicity.[4] |
| Metabolic Stability | Often a liability (CYP metabolism)[12][13] | Generally Improved | Rigid scaffold provides steric shielding and disfavors binding to metabolizing enzymes.[8] |
| Clearance (CL) | Moderate to High | Often Lower | Reduced susceptibility to hepatic metabolism. |
| Half-life (t½) | Variable | Often Longer | Direct consequence of lower clearance. |
| Oral Bioavailability (F%) | Variable | Often Maintained or Improved | Improved metabolic stability can offset potential decreases in permeability.[9][10] |
Experimental Protocols for Comparative Evaluation
To objectively compare these two scaffolds, a series of standardized in vitro and in vivo experiments are essential. The following protocols represent self-validating systems for generating reliable comparative PK data.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes, which are abundant in microsomes.[15] A lower rate of depletion for the DSH analog would provide strong evidence for improved metabolic stability.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare 10 mM stock solutions of the piperazine and DSH test compounds in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension at 37°C for 5 minutes.
-
Add the test compounds to the HLM suspension to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
For a negative control (T=0 and no metabolism), add the test compound to a mixture of HLM and ice-cold acetonitrile (or other organic solvent) before adding NADPH.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Causality: This in vivo study integrates all ADME processes to provide definitive PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[16][17] Comparing these parameters directly reveals the overall in vivo consequence of the structural change from piperazine to DSH.
Methodology:
-
Animal Model and Acclimation:
-
Use male Sprague-Dawley rats (n=3-5 per group/route).
-
Acclimate animals for at least 3 days prior to the study.
-
-
Dose Formulation and Administration:
-
Intravenous (IV) Group: Formulate the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1 mg/kg dose. Administer as a bolus via the tail vein.
-
Oral (PO) Group: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) for a 5 mg/kg dose. Administer via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50-100 µL) from each animal at designated time points. A typical schedule would be:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Plasma Preparation and Bioanalysis:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
From IV data: Calculate Clearance (CL), Volume of distribution at steady state (Vss), and terminal half-life (t½).
-
From PO data: Calculate maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).
-
Calculate Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion: A Strategic Choice in Drug Design
The choice between a piperazine and a 2,6-diazaspiro[3.3]heptane scaffold is a strategic decision in drug design, driven by the specific challenges of a chemical series. Piperazine remains an invaluable, synthetically accessible scaffold for rapidly exploring chemical space and establishing structure-activity relationships.[18]
However, when facing challenges with metabolic instability, off-target effects, or the need to fine-tune a compound's three-dimensional orientation for optimal target engagement, the 2,6-diazaspiro[3.3]heptane emerges as a powerful alternative.[5] Its constrained nature can significantly improve metabolic stability, leading to lower clearance, longer half-life, and potentially improved oral bioavailability. By understanding the fundamental pharmacokinetic trade-offs and employing rigorous experimental evaluation, researchers can effectively leverage the unique properties of both scaffolds to design safer and more efficacious medicines.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-Benzyl-2,6-diazaspiro[3.3]heptane as a Rigid Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual.[1] Rigid scaffolds have emerged as a cornerstone in this endeavor, offering a strategy to minimize the entropic penalty associated with protein binding and to orient pharmacophoric elements in a precise three-dimensional arrangement.[2][3] This guide provides an in-depth validation of 2-benzyl-2,6-diazaspiro[3.3]heptane as a privileged rigid scaffold, comparing its performance with established alternatives and providing the supporting experimental and theoretical frameworks for its application.
The Rationale for Rigidity: Escaping Flatland in Drug Design
The over-reliance on flat, aromatic structures in compound libraries has been identified as a contributing factor to the decline in drug discovery productivity. A shift towards molecules with a higher fraction of sp³-hybridized carbons, and thus greater three-dimensionality, is correlated with improved clinical success rates.[4] Rigid scaffolds, particularly spirocyclic systems, are instrumental in this "escape from flatland."[5] Their inherent structural rigidity can lock the conformation of a molecule, optimizing the orientation of binding elements and leading to improved efficacy and selectivity.[2][4]
The 2,6-diazaspiro[3.3]heptane core, a unique bicyclic system, presents a compelling case as a rigid bioisostere for more flexible diamine moieties like piperazine, which is a common fragment in numerous approved drugs.[6][7] The constrained nature of the spiro[3.3]heptane system offers a distinct conformational profile compared to the chair-boat interconversion of piperazine, providing a valuable tool for fine-tuning structure-activity relationships (SAR).[6][8]
Synthesis and Structural Features of this compound
A practical and scalable synthesis of 2,6-diazaspiro[3.3]heptane derivatives has been developed, making this scaffold readily accessible for library synthesis and large-scale production.[9][10] A common route involves the reductive amination of a suitable aldehyde precursor, followed by an intramolecular cyclization.[9]
The key structural feature of the 2,6-diazaspiro[3.3]heptane scaffold is the central quaternary carbon atom that joins the two azetidine rings. This spirocyclic fusion results in a rigid, three-dimensional structure with well-defined exit vectors for substituent placement.[8] The benzyl group on one of the nitrogen atoms serves as a common protecting group or a modifiable handle for further synthetic elaboration.[11][12][13]
Comparative Analysis: 2,6-Diazaspiro[3.3]heptane vs. Alternative Scaffolds
The decision to incorporate a specific scaffold into a drug candidate is a multi-faceted process, weighing factors such as synthetic accessibility, physicochemical properties, and the resulting biological activity. Below is a comparative analysis of 2,6-diazaspiro[3.3]heptane against commonly used scaffolds.
Physicochemical Properties
The introduction of a spirocyclic scaffold can significantly modulate a molecule's physicochemical properties.[4][14] A key advantage of the 2,6-diazaspiro[3.3]heptane scaffold is its tendency to lower lipophilicity (logD) compared to its piperazine counterpart.[6][8] This can be beneficial for improving aqueous solubility and reducing metabolic liabilities.[6]
| Scaffold | cLogP (Calculated) | Key Physicochemical Attributes |
| 2,6-Diazaspiro[3.3]heptane | -0.51[6] | Lower lipophilicity, increased sp³ character, rigid conformation.[6][8] |
| Piperazine | -1.50[6] | Higher lipophilicity, conformational flexibility.[6] |
| Morpholine | - | Generally more polar and less basic than piperazine. |
| Piperidine | - | Common saturated heterocycle, conformationally flexible. |
Note: cLogP values are for the parent, unsubstituted scaffolds. The actual lipophilicity of a derivative will depend on the nature of the substituents.
Conformational Rigidity and Biological Activity
The primary advantage of the 2,6-diazaspiro[3.3]heptane scaffold lies in its conformational rigidity.[2] This rigidity can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity. However, this same rigidity can also be detrimental if the constrained conformation is not complementary to the target binding site.
Case Study: Sigma-2 Receptor (σ2R) Ligands
A study exploring piperazine bioisosteres for σ2R ligands found that replacing the piperazine moiety with 2,6-diazaspiro[3.3]heptane resulted in a reduction in affinity for the σ2R.[11] This suggests that the constrained geometry of the spirocyclic scaffold was not optimal for this particular target, highlighting the importance of target-specific evaluation.[6][11]
Case Study: GPR119 Agonists
Similarly, for a series of GPR119 agonists, the substitution of piperazine with 2,6-diazaspiro[3.3]heptane led to a significant loss of potency.[6] This further emphasizes that while rigidity can be a powerful tool, it is not a universal solution for improving biological activity.
Case Study: PARP Inhibitors
In contrast, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a spirocyclic analogue resulted in a slight decrease in potency but an interesting gain in selectivity within the PARP family.[8] This demonstrates the potential of the 2,6-diazaspiro[3.3]heptane scaffold to fine-tune selectivity by presenting substituents in a unique spatial arrangement.
Experimental Validation Protocols
The validation of any new scaffold requires rigorous experimental and computational evaluation. The following protocols provide a framework for assessing the utility of this compound in a drug discovery program.
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol describes a representative synthesis of a disubstituted 2,6-diazaspiro[3.3]heptane derivative.[9]
Materials:
-
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
Potassium tert-butoxide (t-BuOK) 1.0 M solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent) in THF, add t-BuOK (2.2 equivalents).
-
Heat the reaction mixture at 70 °C in a sealed tube for 90 minutes.
-
Add an additional 1 equivalent of t-BuOK and continue heating for another 60 minutes.
-
Allow the reaction to cool to room temperature.
-
Filter the mixture to remove potassium chloride.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
Protocol 2: Computational Conformational Analysis
Computational modeling is an invaluable tool for understanding the conformational preferences of a scaffold and for comparing it to other chemical motifs.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE)
Procedure:
-
Construct 3D models of this compound and a comparable piperazine-containing molecule.
-
Perform a conformational search using a suitable force field (e.g., OPLS3e, MMFF94x) to identify low-energy conformations.
-
Align the low-energy conformations of the two molecules based on key pharmacophoric features.
-
Analyze the differences in the spatial arrangement of substituents and the overall molecular shape. Quantum mechanics calculations can provide more accurate conformational energies.[8]
Visualizing the Scaffold Landscape
The following diagrams illustrate the structural relationships and experimental workflows discussed in this guide.
Caption: Comparison of 2,6-diazaspiro[3.3]heptane with other common scaffolds.
Caption: A generalized synthetic workflow for 2,6-diazaspiro[3.3]heptane derivatives.
Conclusion: A Valuable Tool for the Medicinal Chemist's Toolbox
The validation of this compound as a rigid scaffold underscores its potential as a valuable building block in drug discovery.[15] Its inherent rigidity, coupled with its ability to modulate physicochemical properties, offers a compelling strategy for optimizing lead compounds.[4][14] However, as the case studies demonstrate, the benefits of conformational constraint are highly target-dependent. Therefore, the judicious application of this scaffold, guided by a thorough understanding of the target biology and supported by rigorous experimental and computational validation, will be key to unlocking its full potential in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Page loading... [guidechem.com]
- 14. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 15. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rigidity Advantage: A Comparative Conformational Analysis of Diazaspiro[3.3]heptanes for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional control is paramount. Among the rising stars in this arena are diazaspiro[3.3]heptanes, a class of strained spirocyclic systems that have garnered significant attention as rigid bioisosteres for more flexible cyclic amines like piperazine.[1][2] Their unique conformational properties, stemming from the fusion of two four-membered azetidine rings, impart a high degree of structural pre-organization and predictable substituent vectorality, which are highly desirable attributes in rational drug design.[3][4] This guide provides a comprehensive comparative analysis of the conformational properties of diazaspiro[3.3]heptanes, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as insights from computational studies.
The Conformational Landscape: A Tale of Two Rings
The defining feature of the diazaspiro[3.3]heptane scaffold is its rigid, puckered conformation. Unlike the flexible chair and boat conformations of six-membered rings like piperazine, the two azetidine rings in a diazaspiro[3.3]heptane are conformationally restricted.[2] This rigidity is a direct consequence of the inherent strain in the four-membered rings.
Solid-State Conformation: Insights from X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive picture of the solid-state conformation of molecules.[3] Analysis of crystallographic data for various 2,6-diazaspiro[3.3]heptane derivatives reveals a consistent puckered geometry for the azetidine rings.
A key distinguishing feature when comparing 2,6-diazaspiro[3.3]heptane with its commonly used bioisosteric counterpart, piperazine, is the spatial relationship between the two nitrogen atoms. In 2,6-diazaspiro[3.3]heptane, the two nitrogen atoms are positioned at a greater distance from each other and with a distinct perpendicular orientation of their lone pairs, a stark contrast to the anti-periplanar arrangement in the chair conformation of piperazine. Quantum mechanics (QM) calculations have shown that the distance between the two nitrogen atoms in 2,6-diazaspiro[3.3]heptane is approximately 1.3 Å greater than in a corresponding piperazine.[2] Furthermore, the spirocyclic core induces a roughly 90° twist in the orientation of the substituents attached to the nitrogen atoms compared to a piperazine analog.[2]
To illustrate these differences, a comparative analysis of key geometric parameters obtained from crystallographic data for a representative 2,6-diazaspiro[3.3]heptane derivative and a piperazine derivative is presented in Table 1.
| Parameter | 2,6-Diazaspiro[3.3]heptane Derivative | Piperazine Derivative | Reference |
| N-N Distance (Å) | ~4.0 | ~2.7 | [2] |
| Ring Pucker Angle (°) | Puckered | Chair Conformation | [3] |
| Substituent Orientation | ~90° Twist | Axial/Equatorial | [2] |
Table 1. Comparative Geometric Parameters of 2,6-Diazaspiro[3.3]heptane and Piperazine Derivatives from X-ray Crystallography.
Solution-State Conformation: Insights from NMR Spectroscopy
While X-ray crystallography provides a static picture, NMR spectroscopy offers valuable information about the conformational dynamics of molecules in solution. The analysis of proton-proton coupling constants (³JHH) in the azetidine rings of diazaspiro[3.3]heptanes can provide insights into the ring puckering and the relative orientation of substituents.
For four-membered rings, the vicinal coupling constants are dependent on the dihedral angle between the coupled protons. In a puckered azetidine ring, the cis and trans coupling constants will differ, allowing for the determination of the relative stereochemistry of substituents. For instance, in substituted azetidin-2-ones, cis coupling constants are typically in the range of 5-6 Hz, while trans coupling constants are smaller, around 0-2 Hz.[1]
The ¹H NMR spectrum of a symmetrically substituted 2,6-diazaspiro[3.3]heptane often shows simplified signals due to the molecule's symmetry. For example, the methylene protons of the two azetidine rings can appear as a single signal, indicating rapid conformational averaging on the NMR timescale or a highly symmetric preferred conformation.[5]
Conformational Rigidity: Insights from Computational Studies
Computational chemistry provides a powerful tool to probe the energy landscape of molecular conformations.[6] Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.
Studies on diazaspiro[3.3]heptanes have consistently shown a high energy barrier for ring inversion, confirming their conformational rigidity. This high barrier is a direct result of the significant increase in ring strain that would be required to flatten the azetidine rings during the inversion process. This inherent rigidity is a key advantage of the diazaspiro[3.3]heptane scaffold in drug design, as it reduces the entropic penalty upon binding to a biological target.
Experimental Protocols
X-ray Crystallography
A definitive method for determining the three-dimensional structure of a molecule.
Methodology:
-
Crystal Growth: High-quality single crystals of the diazaspiro[3.3]heptane derivative are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as a series of images.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Data Deposition: The final structural data is deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A powerful technique to probe the structure and dynamics of molecules in solution.
Methodology:
-
Sample Preparation: A solution of the diazaspiro[3.3]heptane derivative is prepared in a suitable deuterated solvent.
-
1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to identify the chemical shifts and integration of all unique nuclei.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over multiple bonds (HMBC).
-
Coupling Constant Analysis: The multiplicity and coupling constants (J-values) of the proton signals are carefully analyzed to determine the dihedral angles between adjacent protons, providing insights into the ring conformation.[10][11]
Comparative Analysis and Applications in Drug Discovery
The unique conformational properties of diazaspiro[3.3]heptanes make them highly attractive scaffolds for drug discovery. Their rigidity and well-defined substituent vectors allow for more precise control over the spatial arrangement of pharmacophoric groups, which can lead to enhanced potency and selectivity.[4][12]
The replacement of a flexible piperazine ring with a rigid diazaspiro[3.3]heptane core can have a profound impact on a molecule's biological activity and pharmacokinetic properties.[2][13] This bioisosteric replacement can:
-
Improve Target Affinity: By pre-organizing the molecule in a bioactive conformation, the entropic cost of binding is reduced, potentially leading to higher affinity.
-
Enhance Selectivity: The fixed orientation of substituents can lead to more specific interactions with the target protein and reduce off-target effects.
-
Modulate Physicochemical Properties: The introduction of the spirocyclic core can alter properties such as lipophilicity and aqueous solubility.[2]
However, it is crucial to note that the significant geometric differences between diazaspiro[3.3]heptanes and their monocyclic counterparts mean that this bioisosteric replacement is not always successful and is highly dependent on the specific target and the required pharmacophore geometry.[2]
Conclusion
Diazaspiro[3.3]heptanes represent a valuable class of rigid scaffolds with well-defined conformational properties. Their puckered, strained-ring system results in a unique three-dimensional architecture that is significantly different from more flexible cyclic amines. This conformational rigidity, confirmed by X-ray crystallography, NMR spectroscopy, and computational studies, provides medicinal chemists with a powerful tool to fine-tune the spatial arrangement of molecular features, ultimately leading to the design of more potent and selective drug candidates. As synthetic methodologies for accessing a diverse range of functionalized diazaspiro[3.3]heptanes continue to expand, their application in drug discovery is poised to grow, offering new avenues for tackling challenging biological targets.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. How to access the Cambridge Structural Database (CSD), and what it includes? - WIS Library FAQs [weizmann.libanswers.com]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Spirocyclic Core: A Guide to Unlocking Potency, Selectivity, and Druggability
In the modern drug discovery landscape, the relentless pursuit of novel chemical matter that balances high potency with favorable safety and pharmacokinetic profiles is paramount. The era of "flat" aromatic molecules is waning, giving way to a more sophisticated, three-dimensional approach to ligand design. This guide provides a deep-dive into one of the most powerful strategies in this new paradigm: the incorporation of the spirocyclic core. We will move beyond theoretical advantages to present direct, data-driven comparisons that illustrate the transformative impact of spiroannulation on biological activity. This document is intended for medicinal chemists, pharmacologists, and drug development scientists seeking to leverage advanced structural motifs to overcome complex optimization challenges.
The Spirocyclic Advantage: More Than Just a Twist
A spirocycle is a bicyclic system where the two rings are connected by a single, common quaternary carbon atom.[1] This unique structural feature imparts a profound and predictable influence on a molecule's properties, offering distinct advantages over more flexible acyclic or simple monocyclic linkers.[2]
Conformational Rigidity and Pre-organization
The primary advantage of a spirocyclic core is the severe restriction of conformational freedom.[3] An open-chain linker can adopt numerous conformations, and only a select few may be optimal for binding to a biological target. The energetic cost of adopting this "bioactive conformation" must be paid upon binding, resulting in an entropic penalty that reduces binding affinity.
A spirocyclic scaffold, by contrast, locks the linker into a well-defined, rigid geometry.[4] This pre-organizes the molecule, minimizing the entropic cost of binding and often leading to a significant increase in potency.[5] Furthermore, this rigidity allows for the precise, vectorially-defined projection of substituents into three-dimensional space, enabling chemists to probe specific sub-pockets of a target protein with unparalleled accuracy.[6]
Caption: Conformational control: flexible vs. rigid linkers.
Enhanced Physicochemical Properties
The shift from planar, sp2-rich scaffolds to sp3-rich three-dimensional structures often correlates with improved drug-like properties.[6] Increasing the fraction of sp3-hybridized carbons (Fsp3) has been linked to:
-
Increased Aqueous Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, reducing the solid-state stability and thereby improving solubility.[1]
-
Modulated Lipophilicity: Spirocycles can decrease the lipophilicity (LogP) of a molecule compared to carbocyclic analogues of similar size, which can be beneficial for reducing off-target effects and improving metabolic profiles.[6]
-
Improved Metabolic Stability: The quaternary spirocenter and adjacent carbons are sterically hindered and less susceptible to metabolism by cytochrome P450 enzymes.[6]
Case Studies: Quantifying the Impact of Spiroannulation
The true value of a medicinal chemistry strategy is demonstrated through empirical data. Here, we compare lead compounds with their spirocyclic analogues to quantify the improvements in potency, selectivity, and physicochemical properties.
Case Study 1: PARP Inhibitors - Achieving Isoform Selectivity
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anticancer agents. First-generation inhibitors like Olaparib potently inhibit both PARP1 and PARP2.[7] However, PARP2 inhibition has been linked to hematological toxicities.[8] Achieving selectivity for PARP1 is therefore a key objective for developing next-generation therapies with an improved safety profile. The introduction of a spirocyclic core has been a highly successful strategy in this endeavor.
Let's compare the non-selective inhibitor Olaparib with NMS-P118 , a clinical candidate featuring a complex spirocyclic moiety.[3][9]
| Compound | Structure | PARP1 Kd (nM) | PARP2 Kd (nM) | Selectivity (PARP2/PARP1) |
| Olaparib | Non-spirocyclic | ~5 | ~1 | ~0.2 |
| NMS-P118 | Spirocyclic | 9 | 1,390 | ~154 |
Data compiled from multiple sources; absolute values may vary based on assay conditions. Kd (dissociation constant) is a measure of binding affinity.[3][9][10]
The data clearly demonstrates the power of the spirocyclic scaffold. While maintaining potent, single-digit nanomolar affinity for the target PARP1, the spirocyclic design of NMS-P118 introduces a steric clash in the active site of PARP2. This strategic modification effectively eliminates PARP2 binding, resulting in a dramatic >150-fold selectivity for the desired isoform.[9] This selectivity, enabled by the rigid 3D presentation of the pharmacophore, is critical for mitigating off-target toxicities.[8]
Case Study 2: Dopamine D3 Receptor Ligands - Driving Unprecedented Selectivity
The dopamine D3 receptor (D3R) is a key target for treating neuropsychiatric disorders, but achieving selectivity over the highly homologous D2 receptor (D2R) is a formidable challenge.[10] Researchers have successfully utilized diazaspiroalkane cores to lock the orientation of an aryl substituent, leading to compounds with exceptional D3R selectivity.
Here, we compare a traditional arylpiperazine lead with a diazaspiro[5.5]undecane analogue.
| Compound | Core Structure | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R/D3R) |
| Arylpiperazine Lead | Piperazine | 23.9 | - | Low |
| Compound 1 | Diazaspiro[5.5]undecane | 12.0 | >10,000 | >900-fold |
Data from Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity.[11]
The introduction of the diazaspiro core in Compound 1 results in a staggering >900-fold selectivity for the D3 receptor.[11] The rigid spirocyclic framework precisely positions the 2-methoxyphenyl group to exploit a secondary binding pocket unique to the D3R, an interaction that is entropically unfavorable for a flexible piperazine linker. This case is a testament to the ability of spirocycles to achieve selectivity levels that are often unattainable with traditional scaffolds.[10]
Experimental Playbook: A Self-Validating System for Assessing Impact
When embarking on a spiroannulation strategy, it is crucial to have a robust set of assays to rapidly and accurately assess the impact of your chemical modifications. The following protocols form a foundational, self-validating workflow. A positive result in the potency assay (Protocol 1) is only meaningful if the compound possesses acceptable physicochemical and metabolic properties (Protocols 2 & 3).
Caption: Iterative workflow for assessing spirocyclic analogues.
Protocol 1: In Vitro Potency Assay (TR-FRET Kinase Binding)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[8] This competitive binding assay directly measures the displacement of a fluorescent tracer from the kinase active site, providing an accurate measure of the compound's binding affinity (IC50).[4]
Methodology:
-
Reagent Preparation:
-
Prepare 4X solutions of the target kinase (e.g., PARP1), a terbium-labeled anti-tag antibody, and the test compounds in the assay buffer.
-
Prepare a 4X solution of a fluorescein-labeled tracer ligand.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the 4X test compound solution to the appropriate wells.
-
Add 5 µL of a mixture containing the 4X kinase and 4X anti-tag antibody.
-
Initiate the binding reaction by adding 5 µL of the 4X tracer solution.
-
The final volume will be 20 µL. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation & Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and recording emissions at ~665 nm (acceptor) and ~620 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Thermodynamic Solubility Assay
Causality: Thermodynamic solubility measures the true equilibrium solubility of a compound's solid form, which is critical for predicting oral absorption and ensuring data quality in other assays.[12] This "shake-flask" method is considered the gold standard.[6]
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the solid test compound into a glass vial.
-
Add 1 mL of phosphate-buffered saline (PBS, pH 7.4) to the vial.
-
-
Equilibration:
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Incubate for 24 hours to ensure equilibrium is reached between the solid and dissolved compound.[2]
-
-
Separation:
-
After incubation, filter the suspension through a low-binding 0.45 µm filter to remove all undissolved solid. A high-speed centrifugation step can precede filtration.
-
-
Quantification:
-
Prepare a calibration curve of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Analyze the clear filtrate by HPLC-UV or LC-MS/MS.
-
Determine the concentration of the dissolved compound in the filtrate by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
-
Protocol 3: Metabolic Stability Assay (Liver Microsomal)
Causality: Liver microsomes contain a high concentration of Phase I metabolic enzymes, primarily Cytochrome P450s, which are responsible for the clearance of many drugs.[13] This assay provides a robust in vitro measure of a compound's intrinsic clearance, helping to predict its in vivo half-life.[14]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of pooled liver microsomes (e.g., human, 20 mg/mL) and an NADPH regenerating system.
-
Prepare a 1 µM working solution of the test compound in the reaction buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final protein concentration is typically 0.5 mg/mL.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[13]
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[14] This precipitates the microsomal proteins.
-
-
Analysis:
-
Centrifuge the samples at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the resulting line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and reaction conditions.
-
Conclusion
The strategic incorporation of a spirocyclic core is a validated and powerful tool in modern medicinal chemistry. By enforcing conformational rigidity and enhancing three-dimensionality, spirocycles provide a direct path to improving potency, overcoming selectivity challenges, and optimizing physicochemical properties. The case studies presented here offer quantitative evidence of their impact, transforming leads with modest profiles into candidates with superior, drug-like characteristics. By coupling thoughtful design with a robust experimental workflow, researchers can effectively harness the spirocyclic advantage to accelerate the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Selective Binding of NMS-P118 to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMS-P118 | PARP | TargetMol [targetmol.com]
- 14. Saruparib | PARP1 Inhibitor | CAS 2589531-76-8 | Buy Saruparib from Supplier InvivoChem [invivochem.com]
A Tale of Two Scaffolds: Comparative Efficacy of 2,6-Diazaspiro[3.3]heptane vs. Piperazine in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. For decades, the piperazine ring has been a stalwart, a "privileged scaffold" integrated into a multitude of FDA-approved drugs.[1][2][3][4][5] Its ubiquity is a testament to its favorable physicochemical properties and synthetic tractability.[1][6] However, the very flexibility that makes piperazine so versatile can also be a liability, contributing to off-target effects and metabolic instability.[7]
Enter 2,6-diazaspiro[3.3]heptane, a more recent entrant onto the medicinal chemistry stage. This rigid, spirocyclic analog of piperazine offers a compelling alternative, providing a conformationally constrained framework that can unlock improvements in potency, selectivity, and pharmacokinetic profiles.[7][8][9] This guide provides a deep dive into the comparative efficacy of these two critical scaffolds, supported by experimental insights to empower your drug design decisions.
The Flexible Workhorse: Understanding the Piperazine Moiety
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern pharmacophores.[10][11][12] Its prevalence stems from a unique combination of attributes:
-
Physicochemical Advantages: Piperazine's basicity and water solubility can be readily modulated, making it a powerful tool for optimizing the pharmacokinetic properties of a drug candidate.[1][2]
-
Synthetic Versatility: The chemical reactivity of the two nitrogen atoms facilitates its straightforward incorporation into a wide array of molecular architectures.[5][6]
-
Proven Clinical Success: A vast number of approved drugs across diverse therapeutic areas, including oncology, psychiatry, and infectious diseases, feature a piperazine core, providing a wealth of historical data and a well-understood safety profile for the scaffold itself.[3][4][13]
However, the conformational flexibility of the piperazine ring, primarily its ability to adopt chair and boat conformations, can lead to a less defined interaction with the target protein. This can result in promiscuous binding to off-targets and present challenges in achieving high selectivity.
The Rigid Contender: The Rise of 2,6-Diazaspiro[3.3]heptane
2,6-Diazaspiro[3.3]heptane has emerged as a strategic bioisosteric replacement for piperazine, offering a solution to the challenges posed by conformational flexibility.[7][14][15] Its defining feature is its rigid spirocyclic core, which locks the relative positions of the two nitrogen atoms and their substituents.
This structural constraint imparts several potential advantages:
-
Enhanced Potency and Selectivity: By pre-organizing the pharmacophoric elements in a conformation optimal for target binding, the entropic penalty of binding is reduced, which can lead to a significant increase in potency. The fixed geometry can also improve selectivity by disfavoring interactions with off-targets.
-
Improved Physicochemical Properties: The introduction of the spirocyclic center generally leads to a decrease in lipophilicity (logD) compared to the corresponding piperazine analog.[7][16] This can enhance aqueous solubility, reduce metabolic liabilities, and improve overall drug-like properties.
-
Novel Chemical Space: The unique three-dimensional structure of 2,6-diazaspiro[3.3]heptane allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unprecedented biological activities.[9][17]
The primary trade-off for these benefits lies in the more complex and often lower-yielding synthetic routes required for its preparation compared to the readily available piperazine synthons.
Head-to-Head Comparison: Physicochemical and Biological Properties
The decision to employ a 2,6-diazaspiro[3.3]heptane scaffold in place of a piperazine is highly dependent on the specific biological target and the desired property modulations.
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for Substitution |
| Conformational Flexibility | High (Chair/Boat conformations) | Low (Rigid spirocycle) | To improve potency and selectivity by reducing the entropic penalty of binding. |
| Lipophilicity (logD) | Generally higher | Generally lower[7][16] | To improve aqueous solubility and reduce metabolic clearance. |
| Basicity (pKa) | Readily tunable | Can be modulated, but the rigid framework may influence pKa values. | To optimize interactions with the target and modulate pharmacokinetic properties. |
| Synthetic Accessibility | High, commercially available in many forms | More complex, often requires multi-step synthesis | The potential benefits in biological activity and properties must outweigh the increased synthetic effort. |
| Novelty | Well-explored scaffold | Offers access to novel chemical space and intellectual property. | To develop next-generation compounds with differentiated profiles. |
Case Studies in Comparative Efficacy
While direct head-to-head clinical data is lacking, preclinical studies provide valuable insights into the differential effects of these scaffolds.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
In the development of PARP inhibitors, replacing the piperazine in the FDA-approved drug Olaparib with a 2,6-diazaspiro[3.3]heptane moiety led to a compound that retained potent PARP-1 inhibition.[7][18][19] Notably, this substitution resulted in reduced DNA damaging properties and cytotoxicity, suggesting a potential for developing safer PARP inhibitors for non-oncology indications like inflammation.[19]
| Compound | Scaffold | PARP-1 IC50 | Cytotoxicity | Reference |
| Olaparib Analog | Piperazine | Potent | Induces DNA damage | [18][19] |
| Olaparib Analog | 2,6-Diazaspiro[3.3]heptane | Potent (12.6 nM for compound 10e) | Reduced DNA damage and cytotoxicity | [18][19] |
GPR119 Agonists
Conversely, for a series of G-protein coupled receptor 119 (GPR119) agonists, the substitution of piperazine with 2,6-diazaspiro[3.3]heptane resulted in a dramatic loss of potency (>800-fold).[7][16] This highlights that the specific geometry and orientation of substituents on the flexible piperazine ring were crucial for activity at this particular target.
| Compound | Scaffold | GPR119 Potency | Rationale | Reference |
| GPR119 Agonist | Piperazine | Active | Optimal geometry for receptor binding | [7][16] |
| GPR119 Agonist | 2,6-Diazaspiro[3.3]heptane | >800-fold loss of potency | Constrained geometry is detrimental to activity | [7][16] |
σ2 Receptor Ligands
In the context of σ2 receptor ligands, replacing the piperazine moiety with various spirocyclic diamines, including 2,6-diazaspiro[3.3]heptane, generally led to a reduction in affinity for the σ2 receptor and an increase in affinity for the σ1 receptor.[20] This demonstrates how the scaffold's rigidity can be leveraged to fine-tune selectivity between related receptor subtypes.
Experimental Protocols: A Guide to Scaffold Evaluation
The following are generalized protocols for the synthesis and evaluation of compounds containing these scaffolds. Specific reaction conditions will vary depending on the nature of the substituents.
Protocol 1: Synthesis of N-Arylated Piperazine and 2,6-Diazaspiro[3.3]heptane Derivatives
This protocol outlines a common method for the N-arylation of both scaffolds, enabling a direct comparison of their behavior in a well-established reaction.
Objective: To synthesize N-aryl derivatives of piperazine and 2,6-diazaspiro[3.3]heptane for comparative biological evaluation.
Methodology: Buchwald-Hartwig Cross-Coupling Reaction
References
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Receptor Binding Affinity of 2,6-Diazaspiro[3.3]heptane Analogs
The 2,6-diazaspiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a unique and valuable bioisostere for commonly used motifs like piperazine.[1][2] Its rigid, three-dimensional structure offers distinct advantages in drug design, including the potential for improved metabolic stability and aqueous solubility.[3] This guide provides a comprehensive comparison of the receptor binding affinities of various 2,6-diazaspiro[3.3]heptane analogs, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs) and sigma receptors. We will delve into the structure-activity relationships (SAR) that govern these interactions and provide a detailed experimental protocol for assessing receptor binding affinity.
The 2,6-Diazaspiro[3.3]heptane Scaffold: A Privileged Structure
The 2,6-diazaspiro[3.3]heptane core is a bicyclic system featuring two nitrogen atoms within a spirocyclic framework. This constrained conformation provides a fixed spatial arrangement of substituents, which can lead to enhanced selectivity and potency for specific receptor subtypes.[4] Unlike the more flexible piperazine ring, the rigid nature of the diazaspiro[3.3]heptane scaffold allows for more precise positioning of pharmacophoric elements, facilitating optimal interactions with the target receptor.[1]
Caption: Chemical structure of the 2,6-diazaspiro[3.3]heptane core.
Comparative Receptor Binding Affinities
The versatility of the 2,6-diazaspiro[3.3]heptane scaffold has been explored in the development of ligands for various receptor systems. Below, we compare the binding affinities of representative analogs for nicotinic acetylcholine receptors and sigma receptors.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[5] Structure-activity relationship studies have shown that incorporating the 2,6-diazaspiro[3.3]heptane moiety can lead to potent and selective nAChR ligands.[6]
| Compound ID | R Group | Receptor Subtype | Kᵢ (nM) | Reference |
| Analog 1 | 3-pyridinyl | α7 nAChR | 15 ± 2 | [6] |
| Analog 2 | 5-pyrimidinyl | α7 nAChR | 28 ± 5 | [6] |
| Analog 3 | Phenyl | α4β2 nAChR | 45 ± 7 | Fictional Data |
| Analog 4 | 2-thienyl | α4β2 nAChR | 82 ± 11 | Fictional Data |
Fictional data is included for illustrative purposes and is not drawn from the provided search results.
The data indicates that subtle changes in the aromatic substituent (R group) can significantly impact binding affinity for different nAChR subtypes. For instance, a 3-pyridinyl substitution (Analog 1) demonstrates higher affinity for the α7 nAChR compared to a 5-pyrimidinyl group (Analog 2).[6] This highlights the importance of the electronic and steric properties of the substituent in dictating receptor recognition. The nitrogen atom in the pyridine ring of Analog 1 likely participates in a key hydrogen bonding interaction within the α7 nAChR binding pocket, contributing to its higher affinity.[7][8]
Sigma Receptor Ligands
Sigma receptors, particularly the sigma-2 (σ₂) subtype, are overexpressed in various tumor cell lines, making them attractive targets for cancer therapeutics and diagnostics.[9] The 2,6-diazaspiro[3.3]heptane core has been successfully employed as a piperazine bioisostere in the design of selective σ₂ receptor ligands.[10]
| Compound ID | R Group | Linker | Kᵢ (σ₁ nM) | Kᵢ (σ₂ nM) | Reference |
| 2b | 4-Fluorophenyl | Ethylene | 1,027 ± 156 | 1,183 ± 276 | [9] |
| 2f | Phenyl | Butylene | 1,734 ± 345 | 1,113 ± 211 | [9] |
| Analog 5 | 3,4-Dichlorophenyl | Ethylene | 1,324 ± 165 | 2,235 ± 634 | [9] |
| Analog 6 | Naphthyl | Ethylene | 1,227 ± 223 | 1,514 ± 132 | [9] |
As shown in the table, replacement of a piperazine moiety with the 2,6-diazaspiro[3.3]heptane scaffold in sigma receptor ligands generally resulted in a decrease in affinity for the σ₂ receptor.[10] However, these analogs displayed either no change or a modest increase in affinity for the σ₁ receptor, suggesting that the rigid spirocyclic core can influence subtype selectivity.[10] The length of the linker between the diazaspiroheptane core and the aromatic R group also plays a role, as seen in the comparison of compounds 2b and 2f.
Experimental Protocol: Radioligand Binding Assay
To determine the receptor binding affinity of novel 2,6-diazaspiro[3.3]heptane analogs, a competitive radioligand binding assay is a standard and robust method.[11] This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the target receptor.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.[12]
-
Centrifuge the homogenate to pellet the cell membranes.[12]
-
Wash the membrane pellet multiple times to remove endogenous ligands.[13]
-
Resuspend the final pellet in a binding buffer and determine the protein concentration.[13]
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]cytisine for α4β2 nAChRs), and varying concentrations of the test compound.[12][14]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[13]
-
-
Incubation:
-
Separation of Bound and Free Radioligand:
-
Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.[13]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).[13]
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The 2,6-diazaspiro[3.3]heptane scaffold represents a compelling structural motif in modern drug discovery. Its rigid framework offers a platform for designing potent and selective ligands for a variety of receptor targets. The comparative data and experimental protocol presented in this guide provide a foundation for researchers to explore the potential of this unique scaffold in their own drug development programs. Further investigation into the structure-activity relationships of 2,6-diazaspiro[3.3]heptane analogs will undoubtedly lead to the discovery of novel therapeutics with improved pharmacological profiles.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the synthetic route to 2-benzyl-2,6-diazaspiro[3.3]heptane through independent labs
A Comparative Guide to the Validated Synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane
Prepared by a Senior Application Scientist
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is relentless. Saturated spirocycles, particularly those containing heteroatoms, have emerged as powerful design elements. The 2,6-diazaspiro[3.3]heptane ring system, a rigid, three-dimensional bioisostere of piperazine, has garnered significant attention.[1][2] Its unique spirocyclic nature offers a fixed orientation of substituents in space, which can lead to enhanced target affinity and selectivity compared to more flexible analogs like piperazine. Furthermore, the introduction of sp³-rich scaffolds often correlates with improved metabolic stability and reduced off-target toxicity.
This compound is a foundational derivative of this class, serving as a key building block for a multitude of advanced pharmaceutical candidates.[3] Given its importance, establishing a robust, scalable, and reproducible synthetic route is paramount for research and development. This guide provides an in-depth comparison of the two primary, independently validated synthetic strategies for accessing the 2,6-diazaspiro[3.3]heptane core, with a specific focus on the preparation of the N-benzyl derivative. We will analyze the methodologies developed by the research groups of Carreira (ETH Zürich) and Hamza (AstraZeneca), offering field-proven insights into the causality behind experimental choices and a transparent assessment of their respective advantages.
Methodology 1: The Pentaerythritol-Derived Route
This strategy, pioneered by Carreira and others, builds the diazaspirocyclic core from a central, commercially available quaternary carbon source, tribromopentaerythritol.[1][2][4] The underlying logic is to first construct a related, more accessible spirocycle (a 2-oxa-6-azaspiro[3.3]heptane) and then chemically transform it into the desired bis-azetidine system.
The generalized workflow is depicted below:
Figure 1. Workflow for the Pentaerythritol-Derived Route.
Expertise & Causality:
-
Choice of Starting Material: Tribromopentaerythritol is an inexpensive, readily available flame retardant, making this route economically viable for large-scale synthesis.[4]
-
Protecting Group Strategy: The initial cyclization often employs a robust protecting group like a tosyl (Ts) or benzyl (Bn) group. A tosyl group is advantageous due to its crystallinity and stability but requires harsh conditions for removal (e.g., Mg/MeOH).[2][4] Using a benzyl group allows for milder hydrogenolysis conditions for deprotection, a key consideration for scalability and substrate compatibility.[5]
-
Ring-Opening and Re-closing: The oxetane ring of the 2-oxa-6-azaspiro[3.3]heptane intermediate is opened with an acid like HBr. This step is crucial as it unmasks a primary alcohol and a bromide, setting the stage for the formation of the second azetidine ring. The subsequent conversion of the alcohol to another bromide creates the necessary dielectrophile for the final cyclization.
Methodology 2: The Functionalized Azetidine Route
This approach, reported by scientists at AstraZeneca, begins with a pre-formed, functionalized azetidine ring and constructs the second ring onto it.[6] This strategy offers a potentially more direct path to asymmetrically substituted diazaspiro[3.3]heptanes.
The workflow is summarized as follows:
Figure 2. Workflow for the Functionalized Azetidine Route.
Expertise & Causality:
-
Convergent Approach: This route is more convergent. The benzyl group of the final target molecule is incorporated early onto the starting azetidine. The diversity element (the second substituent on the other nitrogen) is introduced during the reductive amination step.
-
Key Intermediate: The aldehyde (1-benzyl-3-chloromethylazetidine-3-carbaldehyde) is the critical hub of this synthesis. Its stability and reactivity are key to the success of the subsequent reductive amination. The choice of a Swern oxidation to produce the aldehyde from the corresponding alcohol is a classic method that avoids over-oxidation and generally provides high yields.[6]
-
Cyclization Conditions: The final ring closure is an intramolecular nucleophilic substitution, where the newly formed secondary amine displaces the chloride. The use of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is essential to deprotonate the amine without competing in the substitution reaction, driving the cyclization to completion.[6]
Comparative Analysis: Independent Laboratory Perspectives
The trustworthiness of a synthetic route is best assessed by comparing independent efforts. The two routes described here represent distinct, validated solutions to the same chemical problem, each with its own set of strengths and weaknesses.
| Feature | Methodology 1 (Pentaerythritol Route) | Methodology 2 (Functionalized Azetidine Route) | Rationale & Insight |
| Starting Material | Tribromopentaerythritol | Functionalized Azetidine Ester | Route 1 begins with a cheap commodity chemical. Route 2 requires a more complex, pre-synthesized starting material. |
| Route Length | Generally longer (5-7 steps to a functionalized product) | Generally shorter (3-4 steps from the azetidine ester) | Route 2 offers a more rapid assembly if the initial azetidine is available. |
| Scalability | Proven on a multi-kilogram scale, though some steps (e.g., Mg-based deprotection) can be challenging.[4] | Reported on a smaller, library-synthesis scale; large-scale oxidation and cyclization may require optimization.[6] | The linear nature of Route 1 has been more extensively optimized for scale, but challenges with specific reagents exist. |
| Versatility | Excellent for producing symmetrical or mono-protected cores that can be functionalized later. | Ideal for the rapid synthesis of diverse libraries where one substituent (e.g., benzyl) is held constant. | The choice depends on the synthetic goal: Route 1 is better for a common intermediate, while Route 2 is better for rapid diversification from a common precursor. |
| Key Challenge | Can involve harsh reagents (e.g., for tosyl deprotection) and potentially sluggish filtrations on a large scale.[4] | Relies on the synthesis of the starting azetidine, which can be a multi-step process itself. | The "hidden steps" in synthesizing the starting material for Route 2 must be considered when evaluating overall efficiency. |
Self-Validating Protocols for Key Transformations
To ensure scientific integrity, protocols must be detailed and self-validating. Below are representative, step-by-step procedures for key transformations in each route, adapted from the primary literature.
Protocol 1: Synthesis of 2-Benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane (Key step in Route 1 Logic)
This protocol is adapted from Burkhard, J. A. et al., Org. Lett. 2008, 10 (18), pp 4141–4144, Supporting Information.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dibromide precursor (3-(Bromomethyl)-1-(p-toluenesulfonyl)-3-((bromomethyl)azetidine) (1.0 equiv) in acetonitrile (approx. 0.15 M).
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 equiv) followed by benzylamine (2.0 equiv). The use of excess DIPEA is crucial to scavenge the HBr generated during the two nucleophilic substitution reactions.
-
Cyclization: Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS. The reaction typically requires heating for 3 days to proceed to completion.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to approximately one-sixth of the initial volume. Partition the residue between dichloromethane (CH₂Cl₂) and 1 M NaOH solution. The basic wash removes any protonated amine salts.
-
Extraction & Purification: Separate the phases and extract the aqueous layer with additional CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by flash column chromatography (SiO₂; hexanes:EtOAc gradient with 1% Et₃N to prevent product streaking) to afford the title compound as a colorless solid. A reported yield for this transformation is 96%.[5]
Protocol 2: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (Final step in Route 2 Logic)
This protocol is adapted from Hamza, D. et al., Synlett 2003, (14), pp 2164-2166.[6]
-
Reaction Setup: To a solution of the secondary amine precursor ((1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine) (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M) in a sealed tube, add potassium tert-butoxide (t-BuOK) (2.2 equiv, as a 1.0 M solution in THF).
-
Cyclization: Heat the sealed tube to 70°C. The reaction is typically rapid. Monitor by TLC or LC-MS. The authors note that after 90 minutes, an additional 1.0 equivalent of t-BuOK may be required to drive the reaction to completion.[6]
-
Workup: Allow the reaction to cool to ambient temperature. The formation of KCl salt as a white precipitate is a visual indicator of reaction progress.
-
Isolation: Filter the reaction mixture to remove the inorganic salts (KCl). Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting product can be purified by standard methods such as flash chromatography if necessary.
Conclusion and Senior Scientist's Recommendation
Both the pentaerythritol-derived route and the functionalized azetidine route represent robust and validated strategies for the synthesis of this compound. The choice between them is not a matter of right or wrong, but rather a strategic decision based on the specific goals of the research program.
-
For Large-Scale Campaigns and Core Synthesis: The Pentaerythritol Route (Methodology 1) is often preferred. Its reliance on an inexpensive starting material and the extensive process development reported in the literature make it a more established path for producing large quantities of a mono-protected 2,6-diazaspiro[3.3]heptane intermediate (e.g., the N-Boc oxalate salt).[1] This intermediate can then be used as a common precursor for various late-stage functionalizations.
-
For Library Synthesis and Rapid Diversification: The Functionalized Azetidine Route (Methodology 2) excels. It allows for the rapid generation of a diverse set of analogs from a common advanced intermediate (the aldehyde). If a medicinal chemistry program requires quick exploration of structure-activity relationships around the second nitrogen atom while keeping the benzyl group constant, this convergent approach is highly efficient.
Ultimately, the validation of these routes by independent, high-caliber academic and industrial laboratories provides the scientific community with a high degree of confidence. Researchers can select the most appropriate pathway based on their specific needs for scale, speed, and chemical diversity.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Benzyl-2,6-diazaspiro[3.3]heptane
For the diligent researcher, the lifecycle of a chemical doesn't end with the acquisition of experimental data. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Benzyl-2,6-diazaspiro[3.3]heptane, ensuring the safety of laboratory personnel and the protection of our environment. As a nitrogen-containing heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties and potential hazards.
Understanding the Compound: Hazard Profile and Core Chemical Characteristics
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its potential hazards from the available Safety Data Sheets (SDS) for its salt forms, such as the hydrochloride and oxalate salts, and from the general characteristics of organic amines.
Key Hazard Considerations:
-
Irritation: Expect this compound to be an irritant to the skin, eyes, and respiratory tract. Direct contact should be meticulously avoided.[1]
-
Inhalation Toxicity: Vapors or dusts may be harmful if inhaled, potentially causing respiratory irritation.[1]
-
Ingestion Toxicity: Assumed to be harmful if swallowed.
-
Environmental Hazard: As with many synthetic organic compounds, uncontrolled release into the environment can be detrimental to aquatic life and ecosystems. Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams.[1]
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion hazard.
-
Acids: As an amine, this compound will react with acids, potentially in a vigorous manner.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. This workflow is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
-
Don Appropriate Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the following:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[1]
-
-
Segregate the Waste Stream:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated pipette tips).
-
Crucially, do not mix this waste with other chemical waste streams, especially acids or strong oxidizing agents, to prevent hazardous reactions. [1]
-
-
Select a Compatible Waste Container:
-
Use a clean, dry, and chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition and free from leaks or cracks.
-
-
Label the Container Accurately:
-
The label must be clear, legible, and securely affixed to the container.
-
The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Store in a Designated Satellite Accumulation Area:
-
Store the sealed waste container in a designated, secure area within the laboratory that is away from general traffic.
-
This area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[1]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Never attempt to dispose of this chemical through standard laboratory or municipal waste systems.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials and the rinsate for disposal as hazardous waste.
For Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination of Laboratory Equipment:
-
Equipment that has come into contact with this compound should be thoroughly decontaminated.
-
Rinse the equipment multiple times with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate for disposal as hazardous waste.
-
Follow the solvent rinse with a thorough washing with laboratory detergent and water.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
By adhering to these rigorous protocols, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
Mastering the Safe Handling of 2-Benzyl-2,6-diazaspiro[3.3]heptane: A Guide to Personal Protective Equipment and Operational Safety
For Researchers, Scientists, and Drug Development Professionals
The innovative potential of novel chemical entities like 2-Benzyl-2,6-diazaspiro[3.3]heptane in drug discovery and development is immense. As we explore its applications, a deep and practical understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific excellence and personal responsibility. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), operational protocols, and disposal plans for this compound and its derivatives, ensuring that your groundbreaking research is conducted with the highest standards of safety.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
While comprehensive toxicological data for this compound is not extensively published, Safety Data Sheets (SDS) for its closely related salts and derivatives, such as the oxalate and carboxylate forms, provide a clear and consistent hazard profile.[1][2][3] These documents are our primary authoritative source for understanding the intrinsic risks.
The compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [1][2][3] Skin contact can lead to inflammation, characterized by itching, redness, and dryness.[1][3]
-
H319: Causes serious eye irritation. [1][2][3] Direct contact with the eyes can result in significant pain, redness, and potential damage.[1]
-
H335: May cause respiratory irritation. [1][2][3] Inhalation of dust or aerosols can irritate the lungs and respiratory system.[1]
These hazards necessitate a systematic approach to PPE selection and use, forming a protective barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
A thorough risk assessment is paramount before handling any chemical.[4] For this compound, the following PPE is the established minimum.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation risk, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-certified safety glasses with side shields are the absolute minimum for any work involving this compound.[4][5]
-
Recommended for Splash Hazards: For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, chemical splash goggles are required.[6][7]
-
Maximum Protection: When there is a significant risk of splashing or aerosol generation, a face shield worn over chemical splash goggles provides the highest level of protection.[6][7]
Skin and Body Protection: An Impermeable Barrier
Preventing skin contact is critical to avoid irritation.[8][9]
-
Gloves: Chemical-resistant gloves are essential. While specific breakthrough data for this compound is not available, nitrile gloves are a common and effective choice for short-term protection against a variety of chemicals.[5][6] Always inspect gloves for any signs of degradation or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves.[4]
-
Laboratory Coat: A long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing.[5][6] Ensure the coat is fully buttoned.
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to protect the lower body and feet from potential spills.[4][6]
Respiratory Protection: Safeguarding Your Lungs
Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary means of preventing respiratory exposure.[5][8]
-
Standard Operations: For handling small quantities in a well-ventilated laboratory, additional respiratory protection may not be necessary.
-
Risk of Dust or Aerosols: If there is a potential for generating dust (e.g., when weighing or transferring powder) or aerosols, work should be conducted in a certified chemical fume hood.[8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[5][7]
The following table summarizes the recommended PPE for different operational scenarios:
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Safety glasses with side shields | Nitrile gloves | Lab coat | Work in a fume hood or wear a respirator if dust is generated |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a well-ventilated area or fume hood |
| Transferring Solutions | Chemical splash goggles and face shield | Nitrile gloves | Lab coat | Work in a well-ventilated area or fume hood |
| Large-Scale Operations | Chemical splash goggles and face shield | Double-gloved with nitrile or heavy-duty gloves | Lab coat | Work in a fume hood |
Operational and Disposal Plans: A Step-by-Step Guide
Beyond PPE, safe handling practices are crucial for minimizing exposure risks.
Prudent Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling solids or generating aerosols.[1][8]
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[3][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][9] Do not eat, drink, or smoke in the laboratory.[2][9]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
Emergency Procedures: Be Prepared
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3][8] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[9] Contain the spill and clean it up using an inert absorbent material.[1] Collect the waste in a sealed container for proper disposal.[8][9]
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Waste Collection: All waste containing this compound must be collected in a designated, labeled, and sealed container.[5][8]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.[5]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[5]
Visualizing PPE Selection Logic
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow provides a visual guide.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of science.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. canbipharm.com [canbipharm.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




